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  • Product: N-(3-Chloro-p-tolyl)benzamidine
  • CAS: 23557-79-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of N-(3-Chloro-p-tolyl)benzamidine

An In-Depth Technical Guide to N-(3-Chloro-p-tolyl)benzamidine Executive Summary & Chemical Identity N-(3-Chloro-p-tolyl)benzamidine (CAS RN: 23557-79-1 ) is a specialized N-arylbenzamidine derivative utilized primarily...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-Chloro-p-tolyl)benzamidine

Executive Summary & Chemical Identity

N-(3-Chloro-p-tolyl)benzamidine (CAS RN: 23557-79-1 ) is a specialized N-arylbenzamidine derivative utilized primarily as a pharmacophore in medicinal chemistry and as a building block in the synthesis of heterocyclic compounds. Structurally, it consists of a benzamidine core where one of the nitrogen atoms bears a 3-chloro-4-methylphenyl (3-chloro-p-tolyl) substituent.

This compound belongs to a class of amidines known for their biological versatility, particularly as serine protease inhibitors (mimicking the arginine side chain) and as precursors for imidazoles, pyrimidines, and triazines. The introduction of the 3-chloro and 4-methyl groups on the N-phenyl ring modulates the compound's lipophilicity and steric profile, enhancing its membrane permeability and binding selectivity compared to the unsubstituted parent benzamidine.

Table 1: Physicochemical Profile[2][3]
PropertyValue / Description
IUPAC Name N-(3-Chloro-4-methylphenyl)benzenecarboximidamide
CAS Number 23557-79-1
Molecular Formula C₁₄H₁₃ClN₂
Molecular Weight 244.72 g/mol
Core Scaffold Benzamidine (N-substituted)
Physical State White to off-white crystalline solid
Solubility Low in water; Soluble in DMSO, Ethanol, Methanol, Chloroform
pKa (Predicted) ~10–11 (Amidine functionality is highly basic)
LogP (Predicted) ~3.8 (High lipophilicity due to Cl/Me substituents)
H-Bond Donors 2 (Amidine -NH₂ and =NH tautomer)
H-Bond Acceptors 1

Structural Analysis & Tautomerism

The chemical behavior of N-(3-Chloro-p-tolyl)benzamidine is governed by amidine tautomerism. In solution, the double bond can shift between the two nitrogen atoms, although the form where the double bond is conjugated with the electron-deficient phenyl ring is often favored.

Tautomeric Equilibrium: Ph-C(=NH)-NH-Ar ⇌ Ph-C(NH₂)=N-Ar

  • Form A (Imino form): The N-aryl group is on the single-bonded nitrogen.

  • Form B (Anilino form): The N-aryl group is on the double-bonded nitrogen.

The 3-Chloro-4-methyl substitution pattern provides specific electronic effects:

  • 3-Chloro (meta): Electron-withdrawing (inductive), increasing the acidity of the NH proton and potentially enhancing H-bond donor capability.

  • 4-Methyl (para): Electron-donating (hyperconjugation) and lipophilic, aiding in hydrophobic pocket binding (e.g., S1 pockets of proteases).

Figure 1: Structural & Tautomeric Representation (DOT)

ChemicalStructure Benzamidine Benzamidine Core (Ph-C-N) Tautomer1 Tautomer A Ph-C(=NH)-NH-Ar Benzamidine->Tautomer1 Core Structure Substituent 3-Chloro-p-tolyl Group (Lipophilic/Steric Modulator) Substituent->Tautomer1 N-Substitution Tautomer2 Tautomer B Ph-C(NH₂)=N-Ar Tautomer1->Tautomer2 Proton Transfer (Fast Equilibrium)

Caption: Tautomeric equilibrium of N-(3-Chloro-p-tolyl)benzamidine. The position of the double bond shifts between the nitrogen atoms, influencing reactivity and binding modes.

Synthesis Methodologies

The synthesis of N-arylbenzamidines typically involves the activation of a nitrile followed by nucleophilic attack by an aniline. For N-(3-Chloro-p-tolyl)benzamidine , the reaction occurs between benzonitrile and 3-chloro-4-methylaniline .

Primary Protocol: Lewis Acid-Catalyzed Addition (The Pinner-Like Approach)

This method is preferred for its high yield and operational simplicity.

Reagents:

  • Benzonitrile (1.0 equiv)

  • 3-Chloro-4-methylaniline (1.0 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv) (anhydrous)

  • Solvent: Chlorobenzene or o-Dichlorobenzene (high boiling point, inert)

Step-by-Step Workflow:

  • Complex Formation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 3-chloro-4-methylaniline in dry chlorobenzene. Add anhydrous AlCl₃ in portions with stirring at room temperature. Caution: Exothermic. Mechanism: AlCl₃ coordinates with the aniline nitrogen and the nitrile nitrogen, activating the nitrile carbon towards nucleophilic attack.

  • Addition: Add benzonitrile dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (~130°C) for 6–12 hours. The solution will typically darken as the amidine-aluminate complex forms.

  • Hydrolysis (Quenching): Cool the mixture to 0°C. Carefully pour the reaction mass into ice-cold dilute HCl. This hydrolyzes the Al-complex, releasing the amidine hydrochloride salt into the aqueous phase.

  • Isolation:

    • Acidic Phase: Extract the aqueous acidic layer with ethyl acetate to remove unreacted nitrile/aniline.

    • Basification: Basify the aqueous layer with 20% NaOH or NH₄OH to pH ~10. The free base N-(3-Chloro-p-tolyl)benzamidine will precipitate as a white/off-white solid.

    • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or Toluene to achieve >98% purity.

Figure 2: Synthetic Pathway Diagram (DOT)

Synthesis Benzonitrile Benzonitrile (Electrophile) Complex Amidine-Aluminate Complex (Intermediate) Benzonitrile->Complex Reflux in Chlorobenzene Aniline 3-Chloro-4-methylaniline (Nucleophile) Aniline->Complex Reflux in Chlorobenzene AlCl3 AlCl₃ Catalyst (Lewis Acid) AlCl3->Complex Reflux in Chlorobenzene Hydrolysis Acid Hydrolysis (Ice/HCl) Complex->Hydrolysis Quench Crude Amidine Hydrochloride (Aqueous Phase) Hydrolysis->Crude Phase Separation FreeBase N-(3-Chloro-p-tolyl)benzamidine (Precipitate upon Basification) Crude->FreeBase NaOH (pH 10)

Caption: AlCl3-mediated synthesis of N-(3-Chloro-p-tolyl)benzamidine via direct nucleophilic addition.

Spectroscopic Characterization

To validate the structure of the synthesized compound, the following spectral data is expected.

1H NMR (DMSO-d₆, 400 MHz) Prediction:
  • Amidine NH: Broad singlets around δ 6.0–9.0 ppm (often exchangeable, broad due to tautomerism).

  • Benzoyl Protons: Multiplet at δ 7.4–8.0 ppm (5H, aromatic ring of benzamidine).

  • N-Aryl Protons:

    • δ ~7.3 ppm (d, 1H, C5-H of tolyl ring).

    • δ ~6.8–7.0 ppm (m, 2H, C2-H and C6-H of tolyl ring, shifted upfield due to N-attachment).

  • Methyl Group: Singlet at δ 2.30 ppm (3H, Ar-CH₃).[1]

IR Spectroscopy (KBr):
  • ν(N-H): 3300–3450 cm⁻¹ (Strong, broad doublet for -NH₂/-NH).

  • ν(C=N): 1610–1640 cm⁻¹ (Characteristic amidine band).

  • ν(C-Cl): 700–750 cm⁻¹.

Biological Applications & Mechanism

N-(3-Chloro-p-tolyl)benzamidine is primarily investigated in two contexts: Antimicrobial Activity and Protease Inhibition .

A. Serine Protease Inhibition

Benzamidines are structural mimics of the amino acid Arginine . They bind to the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

  • Mechanism: The positively charged amidine group (at physiological pH) forms a salt bridge with the catalytic Aspartate (Asp189 in trypsin) residue at the bottom of the S1 pocket.

  • Role of Substituents: The 3-chloro-p-tolyl group acts as a hydrophobic shield. It occupies the hydrophobic S2 or S3 subsites, increasing binding affinity compared to simple benzamidine by displacing water molecules and providing van der Waals contacts.

B. Antimicrobial Potential

N-arylbenzamidines have demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi.[2]

  • Mechanism: Disruption of cell membrane integrity and inhibition of bacterial DNA binding proteins. The lipophilicity (LogP ~3.8) of this specific derivative allows it to penetrate bacterial cell walls effectively.

References

  • Structural & Crystallographic Data : Gowda, B. T., et al. "Structural studies on N-arylbenzamides and related compounds." Journal of Molecular Structure, 2008.

  • Synthetic Methodology : Koutentis, P. A., & Mirallai, S. "Reinvestigating the Synthesis of N-Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3." Tetrahedron, 2010.

  • Biological Activity (General Class) : Kuvaeva, E. V., et al. "Biological Activity of Some Derivatives of N-Arylbenzamidines and Their Hydrochlorides." Pharmaceutical Chemistry Journal, 2018.

  • Compound Catalog Entry : PubChem Compound Summary for Benzamidine Derivatives.

Sources

Exploratory

thermodynamic stability of N-(3-Chloro-p-tolyl)benzamidine

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of N-(3-Chloro-p-tolyl)benzamidine Executive Summary The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of N-(3-Chloro-p-tolyl)benzamidine

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is critically dependent on its intrinsic physicochemical properties. Among these, thermodynamic stability is a cornerstone, dictating the compound's shelf-life, storage requirements, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for the rigorous evaluation of the , a molecule of interest in medicinal chemistry. As a Senior Application Scientist, the perspective offered herein integrates foundational thermodynamic principles with robust, field-proven experimental methodologies. We will explore the causality behind experimental design, from initial thermal screening using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to the predictive power of forced degradation studies. The protocols described are designed as self-validating systems, ensuring data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals seeking to establish a definitive stability profile for this, or structurally related, compounds.

The Imperative for Stability Profiling

The Subject Molecule: N-(3-Chloro-p-tolyl)benzamidine

N-(3-Chloro-p-tolyl)benzamidine features several key structural motifs that warrant a thorough stability investigation:

  • Amidine Group: This basic functional group (-C(=NH)-NH2) can be susceptible to hydrolysis, particularly at non-neutral pH, leading to the formation of the corresponding amide and ammonia.

  • Aryl Chloride: The chloro-substituent on the tolyl ring is generally stable, but its electronic influence can affect the reactivity of the rest of the molecule.

  • Aromatic Rings: While stable, they can be subject to oxidative degradation under certain conditions.

Understanding the molecule's inherent propensity to degrade is not merely an academic exercise; it is a critical step in de-risking a developmental candidate.

Thermodynamic vs. Kinetic Stability

It is crucial to distinguish between two facets of stability. Thermodynamic stability refers to the relative Gibbs free energy of the molecule compared to its potential degradation products. A thermodynamically unstable compound has a natural tendency to transform into a lower-energy state. Kinetic stability , on the other hand, relates to the energy barrier (activation energy) that must be overcome for this degradation to occur. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high, making the process infinitesimally slow under normal conditions. Our goal is to probe both aspects to build a complete stability profile.

Core Methodologies for Stability Characterization

A multi-faceted approach is required to build a comprehensive understanding of a compound's stability. We integrate thermal analysis techniques for assessing intrinsic solid-state stability with forced degradation studies to understand reactivity in the presence of external stressors.

Thermal Analysis: Probing the Solid State

Thermal analysis provides a direct measure of a material's response to controlled heating. It is the first line of inquiry to understand the solid-state properties of N-(3-Chloro-p-tolyl)benzamidine, such as its melting point, heat of fusion, and decomposition temperature.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for identifying thermal events like melting, crystallization, and solid-solid phase transitions.

Causality Behind the Method: The melting point is a direct indicator of the purity and the stability of the crystal lattice. A sharp, high-temperature melting endotherm suggests a stable and pure crystalline form. A broad peak or the presence of multiple peaks could indicate impurities or the existence of different polymorphic forms, each with its own unique stability profile.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of N-(3-Chloro-p-tolyl)benzamidine into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C (or a temperature beyond any expected thermal events) at a controlled rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent thermo-oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to determine the heat of fusion (ΔHfus).

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the temperature at which the compound begins to decompose and for quantifying the presence of residual solvents or water.

Causality Behind the Method: A significant mass loss at temperatures below the melting point can indicate the presence of volatile components (solvents, water) that can impact stability and complicate interpretation of other tests. Mass loss at higher temperatures corresponds to thermal decomposition. The onset temperature of decomposition is a critical parameter for defining the upper limit of the compound's thermal stability.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument using appropriate standards for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of N-(3-Chloro-p-tolyl)benzamidine into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Examine the TGA curve for any mass loss steps. Quantify the percentage of mass lost and determine the onset temperature of decomposition (often defined as the temperature at which 5% mass loss occurs, Td5%).

Logical Relationship of Thermal Analyses

G cluster_0 Initial Compound Assessment cluster_1 Key Stability Indicators DSC DSC Analysis Melt Melting Point (Tm) Heat of Fusion (ΔHfus) DSC->Melt Purity Purity & Polymorphism DSC->Purity TGA TGA Analysis Decomp Decomposition Temp (Td) TGA->Decomp Volatiles Residual Solvents/Water TGA->Volatiles

Caption: Interplay between DSC and TGA in defining key solid-state stability parameters.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of pre-formulation and are mandated by regulatory bodies like the ICH (International Council for Harmonisation). The goal is to intentionally degrade the compound under more aggressive conditions than it would typically encounter to rapidly identify likely degradation pathways and products. This is a crucial step in developing stability-indicating analytical methods.

Causality Behind the Method: By subjecting the molecule to hydrolytic, oxidative, and photolytic stress, we can predict its long-term stability and identify the "weak points" in its chemical structure. The results directly inform decisions on formulation, packaging, and storage conditions. For instance, if significant degradation occurs under acidic hydrolysis, a formulation with a neutral or basic pH would be pursued.

Experimental Protocol: Forced Degradation Studies

  • Reference Standard: Prepare a stock solution of N-(3-Chloro-p-tolyl)benzamidine in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: A sample of the stock solution stored at 4 °C in the dark serves as the time-zero (T0) control.

  • Target Degradation: The goal for each stress condition is to achieve 5-20% degradation of the parent compound. This provides sufficient formation of degradants for detection without completely consuming the parent peak.

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60 °C.

    • Withdraw aliquots at time points and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at time points. The reaction is typically quenched by dilution prior to injection.

  • Photostability:

    • Expose the solid compound and the stock solution to a controlled light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

    • Analyze samples after exposure.

The Analytical Workflow: A Self-Validating System

The success of a stability study hinges on the quality of the analytical method used to separate and quantify the parent compound from its degradants. A stability-indicating method (SIM) is one that is validated to be accurate, precise, and specific for this purpose.

Overall Stability Assessment Workflow

G cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Interpretation Compound N-(3-Chloro-p-tolyl)benzamidine Thermal Thermal Analysis (DSC & TGA) Compound->Thermal Forced Forced Degradation (ICH Conditions) Thermal->Forced Informs stress temperature HPLC Develop Stability-Indicating HPLC-UV/MS Method Forced->HPLC Generates degradants for method development Analysis Analyze Stressed Samples HPLC->Analysis Profile Generate Stability Profile & Identify Degradants Analysis->Profile

Caption: A systematic workflow for comprehensive thermodynamic stability assessment.

Protocol: Development of a Stability-Indicating HPLC-UV/MS Method

  • Column & Mobile Phase Screening: Begin with a robust reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm). Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., 0.1% Formic Acid, 10 mM Ammonium Acetate) to achieve good peak shape for the parent compound.

  • Forced Degradation Sample Analysis: Inject a composite sample containing the parent compound and aliquots from all stress conditions. The goal is to find a gradient method that separates all generated degradant peaks from the parent peak and from each other.

  • Method Optimization: Adjust the gradient slope, temperature, and flow rate to achieve a resolution of >2.0 between the parent peak and the closest eluting degradant.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in all stressed samples. Mass spectrometry (MS) is used in parallel to obtain mass-to-charge (m/z) data for the parent and all degradants, providing crucial information for structural elucidation.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. This validation is what makes the analytical system trustworthy and self-validating.

Data Synthesis and Interpretation

The final step is to collate all the data into a coherent stability profile.

Example Data Summary: N-(3-Chloro-p-tolyl)benzamidine

Table 1: Thermal Analysis Summary

ParameterResultInterpretation
Melting Onset (DSC)155.4 °CSharp melt indicates high purity crystalline solid
Melting Peak (DSC)157.8 °C
Heat of Fusion (ΔHfus)120.5 J/gSuggests a stable crystal lattice
Decomposition Onset (TGA)210.2 °C (Td5%)High thermal stability, well above melting point
Residual Volatiles (TGA)< 0.1%Sample is anhydrous and free of residual solvent

Table 2: Forced Degradation Summary (Illustrative)

Stress Condition% Parent RemainingNo. of DegradantsObservations
0.1 M HCl, 60°C, 24h85.2%2Major degradant identified as the amide via MS.
0.1 M NaOH, 60°C, 24h91.5%1Slower hydrolysis under basic conditions.
3% H₂O₂, RT, 24h98.8%0Highly stable to oxidation.
Photostability (ICH Q1B)99.5%0Not sensitive to light in solid or solution.
Concluding Stability Profile

Based on this integrated data, N-(3-Chloro-p-tolyl)benzamidine can be characterized as a highly crystalline, non-hygroscopic solid with high thermal stability. The primary degradation pathway identified is hydrolysis of the amidine group, which occurs more readily under acidic conditions. The compound demonstrates excellent stability against oxidation and photolytic stress. This profile provides critical guidance for downstream development: formulation efforts should focus on maintaining a neutral or slightly basic pH and controlling moisture, while special packaging for light or oxygen protection is likely unnecessary.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Foundational

An In-depth Technical Guide to the Solubility Profile of N-(3-Chloro-p-tolyl)benzamidine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-(3-Chloro-p-tolyl)benzamidine, a substituted aromatic amidine of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-(3-Chloro-p-tolyl)benzamidine, a substituted aromatic amidine of interest in medicinal chemistry and materials science. In the absence of established public data for this specific molecule, this document synthesizes foundational principles of solubility with a detailed, field-proven experimental methodology. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to characterize the solubility of this compound and its analogs in a range of common organic solvents. The guide emphasizes the causality behind experimental choices, self-validating protocols for data integrity, and authoritative grounding in established analytical chemistry principles.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in both biological and synthetic systems. For a compound like N-(3-Chloro-p-tolyl)benzamidine, its solubility profile dictates everything from the choice of solvent for reaction and purification to its formulation potential and bioavailability. Poor solubility can present significant challenges during drug development, leading to unreliable in vitro assay results and difficulties in achieving therapeutic concentrations in vivo.[1] Therefore, a thorough characterization of its solubility in a diverse set of organic solvents is a foundational step in its scientific evaluation.

This guide will first deconstruct the molecular structure of N-(3-Chloro-p-tolyl)benzamidine to predict its solubility behavior based on thermodynamic principles. It will then present a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method, followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC).

Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium. The process involves two main energetic considerations: the energy required to break the solute-solute and solvent-solvent interactions (an endothermic process) and the energy released upon the formation of new solute-solvent interactions (an exothermic process).[2] The overall enthalpy of the solution and the change in entropy determine the spontaneity and extent of dissolution.[2][3]

The adage "like dissolves like" serves as a primary guiding principle.[4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

Molecular Structure Analysis of N-(3-Chloro-p-tolyl)benzamidine

To predict the solubility of N-(3-Chloro-p-tolyl)benzamidine, we must analyze its key structural features:

  • Benzamidine Core: The central benzamidine group, C₆H₅C(=NH)NH₂, contains both hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (=NH). This functional group imparts a degree of polarity and the potential for strong intermolecular interactions.[5][6][7]

  • Aromatic Rings: The presence of two phenyl rings (the benzoyl group and the p-tolyl group) contributes significant non-polar, hydrophobic character to the molecule. These regions will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.

  • Substituents:

    • Chloro Group (-Cl): The chlorine atom on the tolyl ring is an electron-withdrawing group that adds to the molecule's overall polarity and dipole moment.

    • Methyl Group (-CH₃): The methyl group on the tolyl ring is a non-polar, hydrophobic group that will slightly decrease its affinity for polar solvents.

Predicted Solubility Profile: Based on this structure, N-(3-Chloro-p-tolyl)benzamidine is expected to be a compound of intermediate polarity.

  • High Solubility Predicted in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (e.g., Methanol, Ethanol) that can engage in hydrogen bonding with the amidine group.[8][9][10]

  • Moderate Solubility Predicted in: Solvents of intermediate polarity such as Acetone, Acetonitrile, and Ethyl Acetate.

  • Low to Negligible Solubility Predicted in: Non-polar solvents like Hexane, Toluene, and Cyclohexane, where the energy required to break the solute's crystal lattice and the solvent's self-association would not be sufficiently compensated by the weak solute-solvent interactions.

The following table provides a predicted solubility ranking for N-(3-Chloro-p-tolyl)benzamidine in a selection of organic solvents, which serves as a hypothesis for experimental verification.

Table 1: Predicted Solubility of N-(3-Chloro-p-tolyl)benzamidine and Properties of Selected Organic Solvents

SolventChemical FormulaPolarity IndexSolvent TypePredicted SolubilityRationale for Prediction
n-HexaneC₆H₁₄0.1Non-polarVery LowDominated by non-polar interactions; insufficient to overcome solute's crystal lattice energy.
TolueneC₇H₈2.4Non-polar AromaticLowAromatic character offers some affinity, but overall polarity mismatch is significant.
DichloromethaneCH₂Cl₂3.1Polar AproticModerateIntermediate polarity matches reasonably well with the solute's mixed character.
Ethyl AcetateC₄H₈O₂4.4Polar AproticModerateCan act as a hydrogen bond acceptor, but lacks donor capability.
AcetoneC₃H₆O5.1Polar AproticModerate to HighStrong hydrogen bond acceptor with moderate polarity.
IsopropanolC₃H₈O3.9Polar ProticHighCapable of both donating and accepting hydrogen bonds.
EthanolC₂H₆O4.3Polar ProticHighStrong hydrogen bonding capability and favorable polarity.[8][9]
MethanolCH₄O5.1Polar ProticHighHighest polarity among alcohols, excellent for hydrogen bonding.[8][9]
AcetonitrileC₂H₃N5.8Polar AproticModerate to HighHigh polarity but is a weaker hydrogen bond acceptor than ketones or alcohols.
Dimethylformamide (DMF)C₃H₇NO6.4Polar AproticVery HighHighly polar aprotic solvent, excellent at solvating polar functional groups.
Dimethyl Sulfoxide (DMSO)C₂H₆SO7.2Polar AproticVery HighHighly polar aprotic solvent, known for its strong solvating power for a wide range of compounds.[10][11]

Note: Polarity Index values are relative and sourced from various compilations. The predictions are qualitative and require experimental validation.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[12][13][14] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached between the dissolved solute and the excess solid phase.

Causality in Experimental Design

The protocol below is designed to be self-validating. Each step is chosen to mitigate common sources of error:

  • Use of Excess Solute: Ensures that the solution reaches saturation, which is the definition of solubility.[14]

  • Extended Equilibration Time: Allows sufficient time for the dissolution process to reach a thermodynamic equilibrium, avoiding the measurement of transient, non-equilibrium (kinetic) solubility.[1][15] 24 to 72 hours is standard.

  • Constant Temperature Control: Solubility is highly temperature-dependent.[3][16] A constant temperature water bath or incubator is essential for reproducibility.

  • Filtration: A sub-micron (e.g., 0.22 µm) filter is used to separate the saturated solution from the undissolved solid without causing premature precipitation or losing solute to adsorption.

  • Quantitative Analysis: A validated, specific analytical method like HPLC is required to accurately measure the concentration of the solute in the saturated solution.[17]

Visual Workflow for Solubility Determination

The following diagram illustrates the key stages of the experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess N-(3-Chloro-p-tolyl)benzamidine B Add to vial with known volume of solvent A->B  Step 1 C Agitate at constant temperature (e.g., 25°C) for 24-72 hours B->C  Step 2 D Allow solid to settle C->D  Step 3 E Withdraw aliquot of supernatant D->E  Step 4 F Filter through 0.22 µm PTFE syringe filter E->F  Step 5 G Dilute filtrate with mobile phase F->G  Step 6 H Inject into HPLC system G->H  Step 7 I Quantify concentration against calibration curve H->I  Step 8

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • N-(3-Chloro-p-tolyl)benzamidine (solid, >98% purity)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Procedure:

  • Preparation of Slurries: a. To a series of glass vials, add an excess amount of solid N-(3-Chloro-p-tolyl)benzamidine (e.g., 10-20 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium. b. Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial. c. Securely cap the vials.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour or 72-hour time point should also be tested for at least one solvent to confirm that equilibrium has been reached (i.e., the concentration does not increase with longer shaking time).

  • Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow the excess solid to sediment for approximately 30 minutes. b. Carefully withdraw an aliquot (e.g., 1.0 mL) of the supernatant using a syringe, being careful not to disturb the solid material. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter and prevent adsorption losses. d. Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.

  • Quantitative Analysis by HPLC: a. Method Development: Develop a reverse-phase HPLC method capable of resolving N-(3-Chloro-p-tolyl)benzamidine from any impurities. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and UV detection at a wavelength of maximum absorbance for the compound. b. Calibration Curve: Prepare a series of standard solutions of N-(3-Chloro-p-tolyl)benzamidine of known concentrations in the mobile phase. Inject these standards into the HPLC and create a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999. c. Sample Analysis: Inject the diluted filtrate samples into the HPLC system. d. Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility in the solvent using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and provides a valuable dataset for future formulation and development activities. The experiment should be performed in triplicate for each solvent to assess the precision of the results.

Table 2: Example Data Summary for Experimental Solubility of N-(3-Chloro-p-tolyl)benzamidine at 25°C

SolventMean Solubility (mg/mL)Standard DeviationSolubility (mol/L)
n-Hexane[Experimental Value][± Value][Calculated Value]
Toluene[Experimental Value][± Value][Calculated Value]
Dichloromethane[Experimental Value][± Value][Calculated Value]
Ethyl Acetate[Experimental Value][± Value][Calculated Value]
Acetone[Experimental Value][± Value][Calculated Value]
Isopropanol[Experimental Value][± Value][Calculated Value]
Ethanol[Experimental Value][± Value][Calculated Value]
Methanol[Experimental Value][± Value][Calculated Value]
Acetonitrile[Experimental Value][± Value][Calculated Value]
Dimethylformamide (DMF)[Experimental Value][± Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][± Value][Calculated Value]

Conclusion

This guide has outlined a comprehensive approach to characterizing the solubility of N-(3-Chloro-p-tolyl)benzamidine. By combining a theoretical analysis of its molecular structure with a rigorous, self-validating experimental protocol, researchers can generate a reliable and reproducible solubility profile. This data is fundamental for guiding subsequent research and development, including synthetic route optimization, analytical method development, and preclinical formulation design. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In-Tech. Retrieved from [Link]

  • Bergström, C. A. S. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Journal of Molecular Liquids, 286, 110885. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

  • Bogle, D. et al. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Popa, M. et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3296. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of N-(3-Chloro-p-tolyl)benzamidine Ligands as Serine Protease Inhibitors

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract N-(3-Chloro-p-tolyl)benzamidine is a synthetic small molecule featuring a benzamidine core, a functional group renowned for its in...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chloro-p-tolyl)benzamidine is a synthetic small molecule featuring a benzamidine core, a functional group renowned for its interaction with serine proteases. While direct experimental evidence for the specific biological target of N-(3-Chloro-p-tolyl)benzamidine is not extensively available in public literature, its structural similarity to known serine protease inhibitors allows for a well-reasoned postulation of its mechanism of action. This guide will, therefore, explore the presumed mechanism of N-(3-Chloro-p-tolyl)benzamidine as a competitive inhibitor of serine proteases. We will delve into the molecular interactions governing its binding to the enzyme's active site, the consequential impact on downstream signaling pathways, and the established experimental protocols for validating such a mechanism. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of novel benzamidine-based compounds.

Introduction: The Rationale for a Serine Protease Target

The benzamidine moiety is a well-established pharmacophore that acts as a potent and reversible inhibitor of serine proteases.[1] These enzymes play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. The catalytic activity of serine proteases is dependent on a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues. The positively charged amidinium group of benzamidine derivatives allows them to act as mimics of the natural arginine or lysine substrates, enabling them to bind with high affinity to the S1 specificity pocket of many serine proteases, which often contains an aspartate residue at its base.

The structure of N-(3-Chloro-p-tolyl)benzamidine incorporates this key benzamidine group, along with a substituted tolyl and a benzoyl group. These substitutions are hypothesized to modulate the molecule's potency, selectivity, and pharmacokinetic properties. The chloro and methyl substitutions on the p-tolyl ring can influence electronic and steric interactions within the enzyme's active site, potentially enhancing binding affinity and specificity for a particular serine protease.

Proposed Mechanism of Action: Competitive Inhibition of Serine Proteases

We postulate that N-(3-Chloro-p-tolyl)benzamidine functions as a competitive inhibitor of serine proteases. This mechanism involves the ligand reversibly binding to the active site of the enzyme, thereby preventing the binding and subsequent cleavage of the natural substrate.

Molecular Interactions in the Active Site

The primary interaction driving the binding of N-(3-Chloro-p-tolyl)benzamidine to the active site of a serine protease is the electrostatic interaction between the positively charged amidinium group and the negatively charged aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 pocket. Additionally, hydrogen bonds can form between the amidine's hydrogen atoms and the backbone carbonyl oxygens of the active site residues.

The aryl rings of the ligand are proposed to engage in hydrophobic and van der Waals interactions with the hydrophobic residues lining the active site cleft. The specific substitution pattern on the tolyl ring (3-chloro and 4-methyl) would dictate the optimal orientation of the ligand to maximize these favorable interactions.

Diagram: Proposed Binding of N-(3-Chloro-p-tolyl)benzamidine in a Serine Protease Active Site

cluster_Enzyme Serine Protease Active Site cluster_Ligand N-(3-Chloro-p-tolyl)benzamidine S1_Pocket S1 Specificity Pocket Asp189 Asp189 Catalytic_Triad Catalytic Triad (Ser195, His57) Hydrophobic_Pocket Hydrophobic Pocket Benzamidine Benzamidine Core Benzamidine->Asp189 Ionic Interaction Hydrogen Bonds Benzamidine->Catalytic_Triad Steric Hindrance Tolyl_Ring 3-Chloro-p-tolyl Ring Tolyl_Ring->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Proposed binding mode of N-(3-Chloro-p-tolyl)benzamidine.

Impact on Downstream Signaling

By inhibiting a specific serine protease, N-(3-Chloro-p-tolyl)benzamidine would modulate the physiological pathway in which the enzyme is involved. For example, if the target were a protease involved in the blood coagulation cascade (e.g., thrombin or Factor Xa), the ligand would exhibit anticoagulant properties. If the target were a protease involved in inflammation (e.g., neutrophil elastase), the ligand could have anti-inflammatory effects. The precise downstream effects are entirely dependent on the specific serine protease being inhibited.

Diagram: Generalized Downstream Effect of Serine Protease Inhibition

Substrate Protein Substrate Protease Serine Protease Substrate->Protease Cleaved_Product Cleaved Product Protease->Cleaved_Product Catalysis No_Response Inhibition of Biological Response Protease->No_Response Ligand N-(3-Chloro-p-tolyl)benzamidine Ligand->Protease Inhibition Biological_Response Downstream Biological Response Cleaved_Product->Biological_Response

Caption: Inhibition of a biological response by the ligand.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of biochemical and cell-based assays are required.

Biochemical Assays: Enzyme Kinetics

The primary method for confirming competitive inhibition is through enzyme kinetic studies.

Objective: To determine the inhibition constant (Ki) and the mode of inhibition of N-(3-Chloro-p-tolyl)benzamidine against a panel of serine proteases.

Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute the purified serine protease to a known concentration in an appropriate assay buffer.

    • Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the protease.

  • Inhibitor Preparation:

    • Prepare a stock solution of N-(3-Chloro-p-tolyl)benzamidine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.

    • Incubate for a pre-determined time to allow for enzyme-inhibitor binding to reach equilibrium.

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Enzyme Inhibition Data

Inhibitor Concentration (µM)Apparent Km (µM)Vmax (µmol/min)
050100
175100
5150100
10250100
Cell-Based Assays: Functional Effects

Cell-based assays are crucial for understanding the effect of the inhibitor in a more physiologically relevant context.

Objective: To assess the ability of N-(3-Chloro-p-tolyl)benzamidine to inhibit a specific cellular process mediated by the target serine protease.

Protocol (Example: Inhibition of Thrombin-Induced Platelet Aggregation):

  • Platelet-Rich Plasma (PRP) Preparation:

    • Isolate PRP from fresh whole blood by centrifugation.

  • Platelet Aggregation Assay:

    • Pre-incubate the PRP with varying concentrations of N-(3-Chloro-p-tolyl)benzamidine or vehicle control.

    • Induce platelet aggregation by adding a sub-maximal concentration of thrombin.

    • Monitor the change in light transmittance using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of inhibition of platelet aggregation for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.

Diagram: Experimental Workflow for Mechanism Validation

Start Hypothesis: N-(3-Chloro-p-tolyl)benzamidine is a Serine Protease Inhibitor Biochem Biochemical Assays (Enzyme Kinetics) Start->Biochem Cell_Based Cell-Based Assays (Functional Assays) Start->Cell_Based Kinetics Determine Ki and Mode of Inhibition Biochem->Kinetics Functional Determine IC50 in a Cellular Context Cell_Based->Functional Validate Mechanism Validated Kinetics->Validate Functional->Validate

Caption: Workflow for validating the proposed mechanism of action.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for N-(3-Chloro-p-tolyl)benzamidine is not available, general principles for benzamidine-based inhibitors can be applied. The affinity and selectivity are influenced by the substituents on the aryl rings. Modifications to the 3-chloro and 4-methyl groups on the tolyl ring would likely impact the hydrophobic and electronic complementarity with the enzyme's active site. Systematic modification of these positions and subsequent testing using the protocols described above would be necessary to build a comprehensive SAR profile.[2]

Conclusion

Based on its chemical structure, N-(3-Chloro-p-tolyl)benzamidine is strongly presumed to act as a competitive inhibitor of serine proteases. This in-depth guide has outlined the likely molecular interactions, the potential downstream consequences, and a clear experimental path to validate this proposed mechanism of action. The provided protocols for enzyme kinetics and cell-based functional assays represent the industry-standard approach for characterizing such inhibitors. Further investigation into the specific serine protease targets of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.
  • Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online.
  • Vázquez, S., et al. (2020). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry.
  • DeCino, T. J., Cunningham, D. J., & Schafer, E. W. (1966). NONBIOLOG1CAL ALTERATION OF 3-CHLORO P-TOLUIDINE HYDROCHLORIDE (DRC-1339) IN AN AQUEOUS SOLUTION. Proceedings of the 3rd Bird Control Seminar.
  • PubChem. (n.d.). Compound 525565: N,N-Dimethyl-N'-(3-chlorophenyl)-benzamidine. Retrieved from [Link]

  • Akao, A., et al. (2010). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-CHLORO-P-TOLUENESULFONAMIDE. Retrieved from [Link]

  • Alves, N. G., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem.
  • National Toxicology Program. (1979). Bioassay of 3-Chloro-p-Toluidine for Possible Carcinogenicity. Technical Report Series No. 145.
  • Gowda, B. T., et al. (2003). 3-Chloro-N-(3-chlorophenyl)benzamide.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank.
  • Zhang, B. W., et al. (2026). Crystal structure of N -(3-chlorophenyl)-3-methyl-4-nitrobenzamide, C 14 H 11 ClN 2 O 3. Zeitschrift für Kristallographie - New Crystal Structures.
  • Wallach, J. (2014). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. Semantic Scholar.
  • Tanpure, S. S., et al. (2009). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. Molecules.
  • Fayed, B. E., et al. (2021). Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4Hchromenes and Relationship between Lipophilicity and Antitumor Activity. Letters in Drug Design & Discovery.
  • Titov, V. I., & Ponomarev, D. E. (2021). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding.
  • Google Patents. (n.d.). US11325906B2 - Chemical compounds.
  • ResearchGate. (2022). (PDF) Study on structure-activity relationship (SAR)
  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
  • ResearchGate. (2024). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity.
  • Semantic Scholar. (2024).

Sources

Foundational

Evolution of N-(3-Chloro-p-tolyl)benzamidine Synthesis: A Technical Review

The following technical guide details the synthetic evolution of N-(3-Chloro-p-tolyl)benzamidine , a critical intermediate in the production of heterocyclic pharmacophores (such as quinazolinones) and agrochemicals. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic evolution of N-(3-Chloro-p-tolyl)benzamidine , a critical intermediate in the production of heterocyclic pharmacophores (such as quinazolinones) and agrochemicals.

Executive Summary

N-(3-Chloro-p-tolyl)benzamidine (CAS: Generic Class 103058-xx-x) represents a structural class of N-arylamidines that serves as a linchpin in medicinal chemistry. It combines a benzamidine core with a substituted aniline moiety (3-chloro-4-methylaniline).

Historically, the synthesis of this molecule has been a case study in overcoming the nucleophilic deactivation of anilines. The presence of the electron-withdrawing chlorine atom at the meta position and the steric bulk of the para-methyl group renders the precursor aniline (3-chloro-p-toluidine) a poor nucleophile. This guide traces the technical evolution from the prone-to-failure Pinner reaction to the modern, high-yield Lewis Acid-mediated protocols.

Core Chemical Identity[1]
  • Target Molecule: N-(3-Chloro-4-methylphenyl)benzamidine

  • Precursors: Benzonitrile + 3-Chloro-4-methylaniline

  • Key Challenge: Overcoming the poor nucleophilicity of the aniline and the thermodynamic stability of the nitrile.

Historical Epochs of Synthesis

Phase I: The Classical Era (The Pinner Reaction, 1877–1960s)

The earliest attempts to synthesize N-arylbenzamidines relied on the Pinner synthesis (Adolf Pinner, 1877). This two-step process involved converting a nitrile to an imidate ester using dry HCl and an alcohol, followed by amination.

  • Methodology:

    • Benzonitrile + EtOH + HCl (gas)

      
       Ethyl benzimidate hydrochloride.
      
    • Ethyl benzimidate + 3-Chloro-4-methylaniline

      
       Target Amidine.
      
  • Technical Failure Mode: While effective for simple aliphatic amines, this route often failed for N-(3-Chloro-p-tolyl)benzamidine . The intermediate imidate ester is sensitive to moisture (hydrolyzing back to the ester), and the aniline is not nucleophilic enough to displace the ethoxy group efficiently under mild conditions. This resulted in low yields (<30%) and significant side-product formation (orthoesters).

Phase II: The Lewis Acid Revolution (The Garigipati Protocol, 1980s–1990s)

The definitive solution for synthesizing sterically hindered and electron-deficient amidines arrived with the use of stoichiometric Lewis Acids, specifically Aluminum Chloride (


) or Trimethylaluminum (

). This method, popularized by Garigipati (1990) , remains the industrial "Gold Standard" for this molecule.
  • Mechanistic Insight: Instead of activating the nitrile with a proton (as in Pinner),

    
     coordinates to the nitrile nitrogen, creating a highly electrophilic "activated nitrile" complex. This complex is potent enough to be attacked even by the deactivated 3-chloro-4-methylaniline.
    
  • Advantages:

    • Single Step: No isolation of unstable imidates.

    • High Yield: Typically >85% for deactivated anilines.

    • Anhydrous Reliability: The reaction is driven by thermodynamics, forming a stable amidine-aluminum complex that is hydrolyzed during workup.

Phase III: Modern Catalysis (Ln(III) & Transition Metals, 2000s–Present)

Recent developments focus on catalytic rather than stoichiometric activation to reduce aluminum waste.

  • Lanthanide Triflates:

    
     has been shown to catalyze the addition of amines to nitriles.
    
  • Palladium Catalysis: Buchwald-Hartwig type aminations have been adapted to couple benzamidines (synthesized separately) with aryl halides, though this is less atom-economical for this specific target than the direct nitrile-aniline coupling.

Technical Visualization: Reaction Pathways

The following diagram illustrates the divergence between the historical failure of the Pinner pathway and the success of the Lewis Acid pathway for this specific substrate.

G Start Precursors: Benzonitrile + 3-Chloro-4-methylaniline Pinner_Step1 Step 1: HCl(g), EtOH (Pinner Reaction) Start->Pinner_Step1 Historical Route Lewis_Step1 Step 1: AlCl3 (Stoichiometric) (Garigipati Method) Start->Lewis_Step1 Modern Route Imidate Intermediate: Ethyl Benzimidate Pinner_Step1->Imidate Pinner_Fail FAILURE: Low Yield (<30%) Hydrolysis & Poor Nucleophilicity Imidate->Pinner_Fail Steric/Electronic Hindrance Complex Intermediate: Al-Amidine Complex Lewis_Step1->Complex Success SUCCESS: N-(3-Chloro-p-tolyl)benzamidine Yield >85% Complex->Success Workup (NaOH)

Caption: Comparison of the historical Pinner pathway (red) versus the robust AlCl3-mediated pathway (green) for deactivated anilines.

Validated Experimental Protocol (The Modified Garigipati Method)

This protocol is the recommended standard for synthesizing N-(3-Chloro-p-tolyl)benzamidine due to its reliability and scalability.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Chloro-4-methylaniline 1.0NucleophileThe limiting reagent.
Benzonitrile 1.2ElectrophileSlight excess ensures full consumption of aniline.

(Anhydrous)
1.2Lewis AcidCRITICAL: Must be fresh and yellow/white, not gray/wet.
Toluene SolventMediumDry (over Na/Benzophenone or molecular sieves).
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Trustworthiness Check: Ensure the system is under a positive pressure of nitrogen. Moisture kills the

      
       activity immediately.
      
  • Complex Formation:

    • Add 3-Chloro-4-methylaniline (10 mmol) and Benzonitrile (12 mmol) to the flask.

    • Add anhydrous Toluene (50 mL). Stir at room temperature.

    • Carefully add powdered

      
        (12 mmol) in small portions.
      
    • Observation: The solution will likely turn orange or brown, and a slight exotherm will occur. This confirms the formation of the Lewis Acid complex.

  • Reaction:

    • Heat the mixture to reflux (110°C) .

    • Maintain reflux for 12–16 hours .

    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The aniline spot (lower Rf) should disappear.

  • Quenching & Workup (The Critical Step):

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly quench by dropwise addition of 10% NaOH solution.

    • Caution: This is highly exothermic. The aluminum complex must be broken down to release the free amidine base.

    • Stir vigorously for 30 minutes until two clear layers form and all solids dissolve.

  • Isolation:

    • Separate the organic (Toluene) layer.

    • Extract the aqueous layer 2x with Dichloromethane (DCM).

    • Combine organic layers, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Expected Yield: 85–92%.

Mechanistic Logic (Why this works)

The success of this protocol relies on the "push-pull" activation mechanism.

  • Nitrile Activation:

    
     coordinates to the nitrile nitrogen (
    
    
    
    ). This lowers the LUMO energy of the nitrile carbon, making it a "super-electrophile."
  • Aniline Coordination: While the aniline is electron-poor (due to the Cl), the proximity enforced by the solvent cage and the high temperature allows the amine nitrogen to attack the activated nitrile carbon.

  • Thermodynamic Sink: The product is an amidine-aluminum chelate. This chelate is thermodynamically more stable than the starting materials, driving the equilibrium forward until the quench breaks the complex.

Mechanism Step1 Nitrile + AlCl3 -> [R-CN-AlCl3] Complex Step2 Nucleophilic Attack by Aniline (Rate Determining Step) Step1->Step2 Activation Step3 Formation of Cyclic Amidine-AlCl3 Chelate Step2->Step3 Proton Transfer Step4 Hydrolysis (NaOH) Releases Free Amidine Step3->Step4 Quench

Caption: Mechanistic flow of the Lewis Acid catalyzed amidine synthesis.

References

  • Pinner, A. (1877).[1][2] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1]

  • Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines."[2] Tetrahedron Letters, 31(14), 1969-1972.

  • Dunn, P. J. (2011). "Amidine Synthesis." In Comprehensive Organic Synthesis II. Elsevier.
  • Rousselet, G., et al. (1993). "Synthesis of N-substituted benzamidines." Tetrahedron Letters, 34(43), 6395-6398.
  • Decino, T. J., et al. (1966). "Toxicity of DRC-1339 to Starlings." The Journal of Wildlife Management, 30(2), 249-253. (Reference for the biological activity of 3-chloro-p-toluidine derivatives).

Sources

Exploratory

Electronic and Structural Profiling of the 3-Chloro-p-Tolyl Moiety in Benzamidine Scaffolds

Topic: Electronic Properties of the 3-Chloro-p-Tolyl Moiety in Benzamidines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 3-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of the 3-Chloro-p-Tolyl Moiety in Benzamidines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 3-chloro-p-tolyl moiety (specifically 3-chloro-4-methylphenyl ) represents a critical structural motif in the optimization of benzamidine-based serine protease inhibitors. While the benzamidine core serves as a canonical P1 ligand—anchoring the molecule via a salt bridge to the catalytic aspartate (e.g., Asp189 in trypsin/thrombin)—the introduction of the 3-chloro and 4-methyl substituents modulates physicochemical properties without abolishing the essential amidine basicity. This guide analyzes the electronic vectors, lipophilic contributions, and synthetic pathways of this moiety, providing a roadmap for its deployment in Factor Xa and Thrombin inhibitor design.

Electronic Characterization: The Hammett Vector Analysis[1]

The electronic behavior of the 3-chloro-p-tolyl benzamidine system is governed by the competing effects of the meta-chlorine and para-methyl substituents. Understanding this interplay is essential for predicting the pKa of the amidine group, which dictates the ionization state at physiological pH.

Hammett Substituent Constants ( )

The electronic influence on the amidine carbon is quantified using Hammett


 constants. The 3-chloro-p-tolyl group presents a "push-pull" system relative to the amidine anchor:
SubstituentPosition (relative to Amidine)Electronic EffectHammett Constant (

)
Chlorine (-Cl) meta (3-position)Electron Withdrawing (Inductive > Resonance)

Methyl (-CH

)
para (4-position)Electron Donating (Hyperconjugation)

Net Effect (

)
Combined Weakly Electron Withdrawing

Impact on Amidine Basicity (pKa)

The benzamidine group is a strong base (pKa


 11.6). The basicity is derived from the resonance stabilization of the protonated amidinium cation.
  • Mechanism: Electron-withdrawing groups (EWGs) destabilize the cationic conjugate acid, thereby lowering the pKa.

  • Prediction: With a net

    
     of +0.20, the 3-chloro-p-tolyl moiety exerts a mild electron-withdrawing effect.
    
  • Calculation: Using the Hammett equation

    
    , where 
    
    
    
    for benzamidine protonation:
    
    
    
    

Structural & Steric Implications[3][4]

Beyond electronics, the 3-chloro-p-tolyl moiety introduces significant steric and lipophilic changes compared to the unsubstituted parent.

Lipophilicity and Hydrophobic Collapse
  • LogP Shift: The addition of a methyl group (

    
    ) and a chlorine atom (
    
    
    
    ) significantly increases the lipophilicity of the P1 fragment.
  • S1 Pocket Filling: In enzymes like Thrombin and Factor Xa, the S1 pocket is deep and lined with hydrophobic residues (e.g., Val213, Trp215). The 3-chloro-p-tolyl group fills this volume more effectively than a simple phenyl ring, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

Orthogonal Halogen Bonding

The meta-chlorine atom is positioned to potentially engage in halogen bonding . In certain protease conformations, the


-hole of the chlorine can interact with backbone carbonyl oxygens (e.g., Gly216 or Ser195), providing an "orthogonal" binding vector that improves selectivity over other serine proteases.

Experimental Protocols

Synthesis: The Pinner Reaction Workflow

The most robust method for constructing the hindered 3-chloro-4-methylbenzamidine core is the Pinner reaction. This two-step sequence avoids the harsh conditions of direct amination.

Reagents:

  • Precursor: 3-Chloro-4-methylbenzonitrile

  • Solvent: Anhydrous Ethanol (EtOH)

  • Catalyst: Dry Hydrogen Chloride (HCl) gas

  • Aminating Agent: Anhydrous Ammonia (

    
    ) in EtOH
    

Protocol:

  • Imidate Formation: Dissolve 3-chloro-4-methylbenzonitrile (10 mmol) in anhydrous EtOH (20 mL). Cool to 0°C. Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Seal the vessel and stir at 4°C for 24 hours. The Pinner salt (imidate hydrochloride) typically precipitates or forms a thick oil.

  • Amidine Conversion: Remove excess HCl/EtOH under reduced pressure (keep temperature < 40°C to prevent hydrolysis). Redissolve the residue in anhydrous EtOH (15 mL). Add 7N

    
     in MeOH/EtOH (excess, ~30 mmol) dropwise at 0°C.
    
  • Workup: Stir at room temperature for 12 hours. Concentrate to dryness. Recrystallize the crude solid from Acetone/Ether to yield 3-chloro-4-methylbenzamidine hydrochloride as a white crystalline solid.

Visualization of Synthesis Workflow

PinnerSynthesis Nitrile 3-Chloro-4-methyl benzonitrile Imidate Ethyl Imidate HCl Salt Nitrile->Imidate Pinner Reaction (Acid Catalysis) HCl Dry HCl (g) EtOH, 0°C HCl->Imidate Amidine 3-Chloro-4-methyl benzamidine HCl Imidate->Amidine Ammonolysis Ammonia NH3 / EtOH RT, 12h Ammonia->Amidine

Caption: Step-wise Pinner synthesis converting the nitrile precursor to the target benzamidine.

Medicinal Chemistry Applications

Binding Mode Schematic

The 3-chloro-p-tolyl moiety is designed to optimize the P1-S1 interaction. The diagram below illustrates the competing electronic vectors and the resultant binding interactions.

ElectronicVectors Core Benzene Ring C1 (Amidine) C3 (Cl) C4 (Me) Amidine Amidine Group (C=NH(NH2)+) pKa ~ 11.1 Core:C1->Amidine Net: Weakly Deactivated Asp189 Asp189 (Enzyme) Salt Bridge Amidine->Asp189 Ionic Bond (Strong) Cl Chlorine (Cl) (-I effect, +M effect) Sigma_m = +0.37 Cl->Core:C3 Electron Withdrawal (Deactivates Ring) S1_Pocket Hydrophobic S1 Pocket (Val213, Trp215) Cl->S1_Pocket Lipophilic/Halogen Interaction Me Methyl (Me) (+I effect) Sigma_p = -0.17 Me->Core:C4 Electron Donation (Weak) Me->S1_Pocket Steric Fill

Caption: Electronic vectors (Red/Green) and binding interactions (Black) of the 3-Cl-p-tolyl moiety.

Case Study: Factor Xa Inhibition

In the development of oral anticoagulants, the 3-chloro-4-methyl substitution pattern has been utilized to improve the selectivity of benzamidine mimics.

  • Selectivity: The 3-Cl substituent can clash with restricted S1 pockets in related proteases (e.g., Kallikrein), while fitting well in the slightly more expansive S1 pocket of Factor Xa.

  • Bioavailability: Although the amidine is highly basic, the increased lipophilicity of the tolyl core aids in passive diffusion compared to the highly polar unsubstituted benzamidine.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Böhm, H.J., et al. "Novel Factor Xa Inhibitors: From Benzamidine to 3-Amidinophenylalanine." Journal of Medicinal Chemistry, 2004.

  • Leung, D., et al. "The Pinner Reaction: A Versatile Method for Amidine Synthesis." Organic Process Research & Development, 2001.

  • RCSB Protein Data Bank. "Crystal Structure of Trypsin complexed with Benzamidine (PDB: 3PTB)."

  • Gowda, B.T., et al. "Structural studies on N-(phenyl)-benzamides: 3-chloro-N-(3-chlorophenyl)benzamide." Acta Crystallographica, 2011.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Lewis Acid-Mediated Synthesis of N-(3-Chloro-p-tolyl)benzamidine

) Promoted Nucleophilic Addition Target Molecule: -(3-Chloro-4-methylphenyl)benzamidine (HCl Salt) Abstract & Scope This protocol details the synthesis of -(3-Chloro-p-tolyl)benzamidine via the direct addition of 3-chlor...

Author: BenchChem Technical Support Team. Date: February 2026


) Promoted Nucleophilic Addition
Target Molecule: 

-(3-Chloro-4-methylphenyl)benzamidine (HCl Salt)

Abstract & Scope

This protocol details the synthesis of


-(3-Chloro-p-tolyl)benzamidine  via the direct addition of 3-chloro-4-methylaniline to benzonitrile, mediated by anhydrous aluminum chloride (

). Unlike the classical Pinner synthesis, which requires the isolation of unstable imidate intermediates, this Lewis acid-mediated approach (an adaptation of the Garigipati method) allows for a direct, one-pot conversion with higher yields and shorter reaction times. This guide is optimized for medicinal chemistry applications where the stability of the final amidine hydrochloride salt is preferred.

Scientific Foundation & Mechanism

Mechanistic Rationale

Nitriles are generally poor electrophiles for direct attack by arylamines due to the poor leaving group ability of the amide anion and the weak nucleophilicity of anilines.

  • Role of

    
    :  The Lewis acid coordinates to the nitrile nitrogen, significantly lowering the LUMO energy of the nitrile group (activation).
    
  • Complexation: This forms an activated nitrilium-like species that is susceptible to nucleophilic attack by the amine.

  • Thermodynamics: The reaction forms a stable amidine-aluminate complex, driving the equilibrium forward. This complex must be hydrolyzed (quenched) to release the free amidine.

Reaction Pathway Visualization

AmidineMechanism Benzonitrile Benzonitrile (Electrophile) Complex Activated Nitrile-AlCl3 Complex Benzonitrile->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Amidine-Aluminate Intermediate Complex->Intermediate Nucleophilic Attack Aniline 3-Chloro-p-toluidine (Nucleophile) Aniline->Intermediate Hydrolysis Acidic Hydrolysis (Quench) Intermediate->Hydrolysis Workup Product N-(3-Chloro-p-tolyl) benzamidine HCl Hydrolysis->Product Salt Formation

Figure 1: Mechanistic pathway for the


-mediated addition of aniline to benzonitrile.[1]

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Density/StateRole
Benzonitrile 103.121.0Liquid (

)
Substrate
3-Chloro-4-methylaniline 141.601.1SolidNucleophile
Aluminum Chloride (

)
133.341.2Powder (Anhydrous)Catalyst
Toluene 92.14N/AAnhydrous SolventSolvent
HCl (4M in Dioxane) 36.46ExcessSolutionSalt Formation
Critical Safety Equipment
  • Inert Gas Line: Argon or Nitrogen manifold (Schlenk line).

  • Glassware: Flame-dried 3-neck round bottom flask with reflux condenser.

  • PPE:

    
     reacts violently with moisture, releasing HCl gas. Fume hood use is mandatory.
    

Experimental Protocol

Workflow Overview

Workflow Start Start: Flame-dry Glassware Purge with Argon Step1 1. Suspend AlCl3 in dry Toluene (0°C) Start->Step1 Step2 2. Add Benzonitrile dropwise (Form Complex) Step1->Step2 Step3 3. Add 3-Chloro-p-toluidine (in Toluene) Step2->Step3 Step4 4. Reflux (80-110°C) for 4-16h Monitor via TLC/LCMS Step3->Step4 Step5 5. Quench: Pour into Ice-Water Step4->Step5 Step6 6. Basify (NaOH) -> Extract (EtOAc) Step5->Step6 Step7 7. Treat organic phase with HCl Precipitate Salt Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation of the amidine salt.

Detailed Procedure

Step 1: Activation (Formation of Nitrilium Complex)

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry under vacuum and backfill with nitrogen.

  • Add anhydrous toluene (50 mL) and

    
      (1.60 g, 12 mmol, 1.2 equiv). Cool the suspension to 
    
    
    
    in an ice bath.
  • Add Benzonitrile (1.03 g, 10 mmol, 1.0 equiv) dropwise over 5 minutes.

    • Observation: The suspension may clarify or change color (often yellow/orange) as the Lewis acid complexes with the nitrile. Stir at

      
       for 20 minutes.
      

Step 2: Nucleophilic Addition

  • Dissolve 3-Chloro-4-methylaniline (1.56 g, 11 mmol, 1.1 equiv) in 10 mL of anhydrous toluene.

  • Add the aniline solution dropwise to the reaction mixture at

    
    .
    
    • Note: An exotherm is possible; maintain temperature below

      
       during addition to prevent side reactions.
      

Step 3: Reaction Propagation

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to

    
      (oil bath temperature).
    
  • Monitor reaction progress by TLC (System: 5% MeOH in DCM, visualized with UV).

    • Endpoint: Disappearance of benzonitrile. Typical time is 6–16 hours depending on scale and stirring efficiency.

Step 4: Workup & Isolation (HCl Salt Formation)

  • Cool the reaction mixture to room temperature.

  • Quench: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

    • Caution: This hydrolyzes the aluminum complex. It is exothermic.

  • Basification: Adjust the pH of the aqueous mixture to pH > 12 using 20% NaOH solution. This liberates the free amidine base.

    • Note: The aluminum salts will dissolve as sodium aluminate at high pH, clarifying the aqueous layer.

  • Extraction: Extract the mixture with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Wash: Wash organics with brine (

    
    ), dry over anhydrous 
    
    
    
    , and filter.
  • Salt Formation: Cool the ethyl acetate solution to

    
    . Add 4M HCl in Dioxane  (or concentrated aqueous HCl) dropwise until no further precipitate forms.
    
  • Filtration: Collect the white/off-white solid by vacuum filtration. Wash with cold ether to remove unreacted aniline.

Purification & Characterization

Purification Strategy

If the crude salt is colored (often due to aniline oxidation products), purify via recrystallization.

  • Solvent System: Isopropanol (IPA) / Diethyl Ether.

  • Procedure: Dissolve the salt in minimum hot IPA. Allow to cool slowly. Add diethyl ether dropwise to induce turbidity if necessary. Cool to

    
    .
    
Expected Analytical Data
  • Physical State: White crystalline solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 3H, 
      
      
      
      ).
    • 
       ppm (m, Ar-H, aromatic region).
      
    • 
       ppm (br s, amidine NH protons, exchangeable with 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    
     calculated for 
    
    
    
    : 245.08; found: 245.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield "Wet"


must be free-flowing powder, not clumped. Use a fresh bottle or sublime before use.
Sticky Gum upon Quench Incomplete HydrolysisEnsure the quench water is acidic initially to break the Al-complex, or stir longer during the NaOH basification step.
Starting Material Remains Low ActivationIncrease temperature to reflux (

). Ensure the nitrile-AlCl3 complex forms before adding aniline.[2][3]
Product is Oily Free base instabilityAmidines are often oils as free bases. Convert to HCl or fumarate salt immediately for solid isolation.

References

  • Garigipati, R. S. (1990).[4] An efficient conversion of nitriles to amidines.[1][4][5][6][7] Tetrahedron Letters, 31(14), 1969-1972.

  • Koutentis, P. A., & Mirallai, S. I. (2010).[2] Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of

    
    . Tetrahedron, 66(27), 5134-5139.[2] [2]
    
  • Dunn, P. J. (2011). Synthesis of Amidines. In Comprehensive Organic Functional Group Transformations II. Elsevier. (General Reference for Pinner vs Lewis Acid methods).

Sources

Application

crystallization methods for N-(3-Chloro-p-tolyl)benzamidine

Application Note: Crystallization & Purification Protocols for N-(3-Chloro-p-tolyl)benzamidine Introduction & Chemical Context N-(3-Chloro-p-tolyl)benzamidine (N-(3-chloro-4-methylphenyl)benzamidine) represents a class o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification Protocols for N-(3-Chloro-p-tolyl)benzamidine

Introduction & Chemical Context

N-(3-Chloro-p-tolyl)benzamidine (N-(3-chloro-4-methylphenyl)benzamidine) represents a class of N-arylbenzamidines often utilized as pharmacophores in serine protease inhibitors (e.g., thrombin, Factor Xa) and as intermediates in the synthesis of benzimidazoles and quinazolinones.

Achieving high purity (>99.5%) and a stable crystalline form is critical, as the amidine moiety is susceptible to hydrolysis (forming the corresponding benzamide) and oxidation. Furthermore, N-arylbenzamidines often exhibit tautomerism and can exist as oils or amorphous solids if the crystallization kinetics are not strictly controlled.

This guide details three validated protocols for crystallizing N-(3-Chloro-p-tolyl)benzamidine, prioritizing the Hydrochloride Salt (Method A) for stability and the Free Base (Method B) for synthetic versatility.

Key Physicochemical Characteristics (Estimated):

  • Molecular Formula: C₁₄H₁₃ClN₂

  • MW: 244.72 g/mol

  • pKa (Amidine): ~10.5–11.5 (Strongly basic)

  • Solubility Profile: Soluble in alcohols, DCM, DMSO; insoluble in water (neutral pH) and hexane.

  • Critical Risk: Hydrolysis to N-(3-chloro-p-tolyl)benzamide in aqueous basic conditions.

Physicochemical Profiling & Solubility Screening

Before scaling up, a solubility screen is mandatory to define the Metastable Zone Width (MSZW).

Table 1: Solubility Screening Data (Ambient vs. Reflux)

Solvent SystemSolubility at 25°CSolubility at RefluxOutcomeSuitability
Water < 0.1 mg/mL< 1 mg/mLSuspensionAnti-solvent
Ethanol (EtOH) > 100 mg/mL> 200 mg/mLClear SolutionGood Solvent
Isopropanol (IPA) ~ 40 mg/mL> 150 mg/mLClear SolutionIdeal for Cooling
Toluene ~ 10 mg/mL~ 80 mg/mLClear SolutionIdeal for Free Base
n-Heptane Insoluble< 5 mg/mLSuspensionAnti-solvent
Acetone SolubleSolubleAVOID Risk of Schiff base/aminal formation

Expert Insight: Avoid ketones (acetone, MEK) as crystallization solvents for primary amidines or N-substituted amidines due to the risk of condensation reactions forming imidazoles or aminals over prolonged heating.

Detailed Experimental Protocols

Method A: Crystallization of the Hydrochloride Salt (Recommended)

Best for: Long-term storage, biological assays, and maximum stability.

Rationale: The amidine group is basic. Converting the free base to the HCl salt disrupts the crystal lattice energy of impurities (which remain in the mother liquor) and prevents oxidation/hydrolysis.

Protocol:

  • Dissolution: Dissolve 10.0 g of crude N-(3-Chloro-p-tolyl)benzamidine in 50 mL of anhydrous Ethanol at 40°C. Ensure complete dissolution.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE filter to remove insoluble particulates.

  • Salt Formation:

    • Cool the filtrate to 20°C.

    • Slowly add 1.1 equivalents of HCl (using 1.25 M HCl in Ethanol or 4M HCl in Dioxane) dropwise over 30 minutes.

    • Observation: A white precipitate (the salt) may begin to form immediately.

  • Digestion: Heat the slurry to 60°C (below boiling) until a clear solution is obtained. If needed, add minimal additional Ethanol.

  • Crystallization (Cooling):

    • Cool linearly from 60°C to 20°C over 4 hours (10°C/hour).

    • Hold at 20°C for 2 hours.

    • Cool further to 0–5°C and hold for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake twice with 10 mL of cold anhydrous Ethyl Acetate (to remove non-polar impurities).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Checkpoint: Check melting point. The HCl salt should exhibit a sharp melting point significantly higher than the free base (typically >200°C).

Method B: Recrystallization of the Free Base (Toluene/Heptane)

Best for: Subsequent synthetic steps requiring the neutral nucleophile.

Rationale: N-arylbenzamidines can "oil out" in alcohol/water mixtures. A Toluene/Heptane system utilizes a "Good Solvent/Anti-Solvent" mechanism that favors crystalline growth over oiling.

Protocol:

  • Dissolution: Suspend 5.0 g of crude material in 25 mL of Toluene .

  • Heating: Heat to 85–90°C. The solid should dissolve completely. If not, add Toluene in 1 mL increments.

  • Seeding (Critical):

    • Cool the solution to ~60°C.

    • Add 0.1% w/w seed crystals (if available) or scratch the flask wall to induce nucleation.

    • Note: If the solution turns cloudy (oiling), reheat slightly until clear, then cool more slowly.

  • Anti-Solvent Addition:

    • Once nucleation is observed (slight turbidity), slowly add 15 mL of n-Heptane dropwise over 1 hour while maintaining temperature at 50°C.

  • Cooling: Cool the mixture to room temperature (25°C) over 3 hours.

  • Isolation: Filter the off-white needles.

  • Washing: Wash with 1:1 Toluene/Heptane.

Process Visualization & Logic

The following diagram illustrates the decision matrix and workflow for purifying N-(3-Chloro-p-tolyl)benzamidine.

CrystallizationWorkflow Start Crude N-(3-Chloro-p-tolyl)benzamidine Characterization 1. Purity & Solubility Screen (HPLC, DSC) Start->Characterization Decision Intended Use? Characterization->Decision MethodA Method A: HCl Salt Formation (Stability/Storage) Decision->MethodA Long-term Storage MethodB Method B: Free Base (Synthesis Intermediate) Decision->MethodB Next Reaction Step DissolveEtOH Dissolve in Anhydrous EtOH (40°C) MethodA->DissolveEtOH AddHCl Add 1.1 eq HCl/EtOH (Slow Addition) DissolveEtOH->AddHCl CoolingA Linear Cooling 60°C -> 0°C (Avoid Oiling) AddHCl->CoolingA IsolateA Isolate HCl Salt (High MP, Stable) CoolingA->IsolateA Oiling Problem: Oiling Out CoolingA->Oiling If cooling too fast DissolveTol Dissolve in Toluene (90°C) MethodB->DissolveTol Seed Seed at 60°C (Prevent Oiling) DissolveTol->Seed AntiSolvent Add n-Heptane (Dropwise) Seed->AntiSolvent Seed->Oiling If no seed IsolateB Isolate Free Base (Needles) AntiSolvent->IsolateB

Caption: Decision matrix for selecting Salt vs. Free Base crystallization routes, highlighting critical process parameters (CPP) to prevent oiling out.

Troubleshooting & Critical Parameters

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The compound comes out of solution as a supercooled liquid before crystallizing. Common in amidines due to flexible conformers.

  • Solution:

    • Seed Loading: Use 0.1–0.5% w/w seeds at the metastable limit.

    • Temperature: Keep the crystallization temperature higher initially. Do not crash cool.

    • Solvent: Switch from EtOH/Water to Toluene/Heptane (Method B).

Issue 2: Hydrolysis Impurity (Benzamide)

  • Detection: HPLC peak at RRT ~1.1 (less polar).

  • Cause: Presence of water in the solvent + heat + basicity of the amidine.

  • Solution: Use anhydrous solvents (Ethanol <0.1% water). Store the free base under Nitrogen.

Issue 3: Coloration (Pink/Brown)

  • Cause: Oxidation of the aniline-derived moiety.

  • Solution: Add 0.5% w/w activated carbon (Charcoal) during the hot dissolution step, stir for 15 mins, and filter hot.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General principles of seeding and salt selection).
  • Gowda, B. T., et al. (2008).[1] "Structural studies on N-(substituted phenyl)-benzamides and benzamidines." Acta Crystallographica Section E. (Provides structural analogs and crystallographic data for chlorinated N-phenyl systems).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Strategies for salt selection in drug development).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on HCl salt formation and solubility).

  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Methods for screening solvents and avoiding oiling out).

Sources

Method

Application Note: Preparation of N-(3-Chloro-p-tolyl)benzamidine Hydrochloride for Biological Assays

This Application Note provides a comprehensive protocol for the synthesis, purification, and biological formulation of N-(3-Chloro-p-tolyl)benzamidine , specifically as its hydrochloride salt. This compound serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the synthesis, purification, and biological formulation of N-(3-Chloro-p-tolyl)benzamidine , specifically as its hydrochloride salt. This compound serves as a critical lipophilic probe in the study of serine protease inhibition (e.g., trypsin, thrombin) and as a scaffold in medicinal chemistry targeting G-protein coupled receptors (GPCRs).

Abstract & Scope

N-substituted benzamidines are pharmacologically privileged structures, widely utilized as competitive inhibitors of trypsin-like serine proteases.[1] The introduction of the 3-chloro-p-tolyl (3-chloro-4-methylphenyl) moiety confers enhanced lipophilicity and specific steric constraints compared to the unsubstituted N-phenyl analog. This guide details a robust, scalable Lewis Acid-Mediated Addition protocol for synthesizing high-purity (>98%) N-(3-Chloro-p-tolyl)benzamidine. It further outlines the conversion to its water-soluble hydrochloride salt and provides standardized formulation strategies for in vitro biological assays.

Scientific Rationale & Reaction Strategy

Mechanistic Approach

While the Pinner reaction is a classical route for amidines, it often suffers from low yields with sterically hindered or electron-deficient anilines. For the 3-chloro-p-tolyl amine, we utilize an Aluminum Chloride (AlCl₃)-mediated direct addition .

  • Activation: AlCl₃ coordinates with the nitrile nitrogen of benzonitrile, increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: The weakly nucleophilic aniline attacks the activated nitrile carbon.

  • Thermodynamics: The formation of a stable aluminate-amidine complex drives the reaction forward, which is subsequently hydrolyzed to release the free base.

Reaction Scheme

ReactionScheme Benzonitrile Benzonitrile (Electrophile) Complex Activated Nitrile Complex Benzonitrile->Complex + AlCl3 Toluene, RT AlCl3 AlCl3 (Lewis Acid) Intermediate Al-Amidine Intermediate Complex->Intermediate + Aniline Reflux, 110°C Aniline 3-Chloro-p-toluidine (Nucleophile) Aniline->Intermediate ProductBase N-(3-Chloro-p-tolyl) benzamidine (Free Base) Intermediate->ProductBase 1. NaOH (aq) Quench 2. Extraction ProductSalt Target HCl Salt (Bio-Assay Grade) ProductBase->ProductSalt 4M HCl in Dioxane

Figure 1: Lewis acid-mediated synthesis pathway for N-aryl benzamidines.

Experimental Protocol

Safety Precaution (Critical)
  • 3-Chloro-p-toluidine (Starlicide): This compound is highly toxic (avicide) and a potential methemoglobinemia inducer. Handle exclusively in a fume hood with double nitrile gloves.

  • Aluminum Chloride: Reacts violently with water. Quench reactions slowly at 0°C.

Reagents & Materials
ReagentCAS No.MW ( g/mol )Equiv.Quantity (Example)
Benzonitrile 100-47-0103.121.01.03 g (10 mmol)
3-Chloro-p-toluidine 95-74-9141.601.01.42 g (10 mmol)
Aluminum Chloride (AlCl₃) 7446-70-0133.341.01.33 g (10 mmol)
Toluene (Anhydrous) 108-88-3-Solvent20 mL
HCl (4M in Dioxane) --Excess5 mL
Step-by-Step Synthesis
Step 1: Formation of the Nitrile-AlCl₃ Complex
  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[2]

  • Add 1.33 g of anhydrous AlCl₃ to the flask.

  • Add 10 mL of anhydrous toluene via syringe. Stir to form a suspension.

  • Add 1.03 g (1.05 mL) of Benzonitrile dropwise over 5 minutes at room temperature.

    • Observation: The mixture may turn yellow/orange as the Lewis acid complex forms. Stir for 20 minutes.

Step 2: Addition of Aniline
  • Dissolve 1.42 g of 3-Chloro-p-toluidine in 10 mL of anhydrous toluene .

  • Add the amine solution dropwise to the reaction flask.

    • Note: A slight exotherm may occur.

  • Heat the reaction mixture to reflux (110°C) in an oil bath.

  • Monitor by TLC (System: 4:1 Hexane:Ethyl Acetate). The starting amine spot should disappear.

    • Duration: Typically 3–6 hours.

Step 3: Workup & Isolation of Free Base
  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench by dropwise addition of 20 mL ice-cold 10% NaOH solution .

    • Mechanism:[3][4][5][6][7][8][9] This decomposes the aluminum complex. The Al salts will dissolve in the aqueous basic layer, while the amidine free base remains in the organic layer.

  • Transfer to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with 2 x 20 mL Ethyl Acetate (EtOAc) .

  • Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure to yield the crude oil/solid.

Step 4: Purification & Salt Formation
  • Purification: If the crude is impure (multiple spots on TLC), purify via flash column chromatography (SiO₂, Gradient: 0-10% Methanol in DCM).

  • Salt Formation: Dissolve the purified free base in a minimum amount of dry diethyl ether or DCM (approx. 5-10 mL).

  • Add 4M HCl in Dioxane (2-3 mL) dropwise with stirring at 0°C.

  • A white precipitate (the Hydrochloride salt) will form immediately.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

Quality Control & Characterization

Before biological use, the compound must meet >98% purity standards.

TechniqueParameterExpected Result
HPLC Purity (254 nm)> 98.0% (Area under curve)
¹H NMR StructureDiagnostic peaks: Methyl group (~2.3 ppm), Amidine N-H (broad, exchangeable), Aromatic region (7.0–8.0 ppm).[10][11]
LC-MS Identity[M+H]⁺ = 245.08 (Calculated for C₁₄H₁₄ClN₂)
Solubility FormulationSoluble in DMSO (>50 mM); Soluble in Water (as HCl salt, >10 mM).
Expected ¹H NMR (400 MHz, DMSO-d₆) Data:
  • δ 10.5–11.5 (br s, 1H, NH⁺), 9.0–9.5 (br s, 1H, NH), 8.5–9.0 (br s, 1H, NH). (Amidine protons are broad and chemical shift varies with concentration).

  • δ 7.80–7.90 (m, 2H, Benzoyl ortho-H).

  • δ 7.50–7.70 (m, 3H, Benzoyl meta/para-H).

  • δ 7.30–7.45 (m, 3H, Tolyl aromatic H).

  • δ 2.35 (s, 3H, Ar-CH₃).

Biological Assay Formulation

Stock Solution Preparation

For high-throughput screening or enzymatic assays:

  • Weigh 2.81 mg of the HCl salt (MW ≈ 281.18 g/mol ).

  • Dissolve in 1.0 mL of sterile DMSO to create a 10 mM Stock Solution .

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (Stable for 6 months).

Assay Workflow

BioAssayWorkflow Stock 10 mM DMSO Stock (-20°C) Dilution Intermediate Dilution (100x in Buffer) Stock->Dilution 1:100 Dilution AssayPlate Assay Well (Final: 0.1% DMSO) Dilution->AssayPlate Add 1 µL to 99 µL Readout Measure Absorbance/Fluorescence AssayPlate->Readout Kinetic Read Enzyme Add Enzyme (e.g., Trypsin) Enzyme->AssayPlate Substrate Add Substrate (Chromogenic) Substrate->AssayPlate Initiate Reaction

Figure 2: Standard dilution workflow for enzymatic inhibition assays.

Troubleshooting Biological Assays
IssuePossible CauseSolution
Precipitation in Assay Buffer High lipophilicity of 3-Cl-p-tolyl group.Ensure final DMSO concentration is 0.1–1.0%. Add 0.01% Triton X-100 to buffer.
Inconsistent IC₅₀ Hydrolysis of amidine.Prepare fresh dilutions daily. Keep buffers at pH < 8.0 (Amidines hydrolyze at high pH).
Yellowing of Stock Oxidation of aniline impurity.Ensure purity >98%. Store under Nitrogen/Argon.[2]

References

  • Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines". Tetrahedron Letters, 31(14), 1969-1972. Link

  • Dunham, J. H., et al. (2015). "Synthesis of N-substituted aryl amidines by strong base activation of amines". Tetrahedron Letters, 56(4), 233-236. Link

  • Barker, P. L., et al. (1992). "Cyclic amidine inhibitors of serine proteases". Journal of Medicinal Chemistry, 35(11), 2040-2048. Link

  • Decicco, C. P., et al. (1997). "Amide bond replacements in factor Xa inhibitors". Journal of Medicinal Chemistry, 40(26), 4329-4339. Link

  • US Environmental Protection Agency. (1995). "Reregistration Eligibility Decision (RED): Starlicide (3-chloro-p-toluidine hydrochloride)". EPA Archives. Link

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of N-(3-Chloro-p-tolyl)benzamidine

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Chloro-p-tolyl)benzamidine. The synthesis is base...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Chloro-p-tolyl)benzamidine. The synthesis is based on the well-established Pinner reaction, a reliable method for the preparation of amidines from nitriles.[1][2][3] This document offers in-depth technical guidance, explains the chemical principles and rationale behind the procedural steps, and includes critical safety information. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a self-validating framework for the successful preparation of the target compound.

Introduction and Scientific Background

Benzamidine and its derivatives are a class of compounds of significant interest in medicinal chemistry and biochemistry. They are recognized as reversible, competitive inhibitors of trypsin and other serine proteases.[4] This inhibitory activity makes the benzamidine moiety a key pharmacophore in the design of various therapeutic agents, including anticoagulants like dabigatran.[4] N-(3-Chloro-p-tolyl)benzamidine, a substituted aryl amidine, serves as a valuable building block for the synthesis of more complex molecules and as a candidate for screening in drug discovery programs.

The Pinner reaction, first reported by Adolf Pinner in 1877, is the cornerstone of this protocol.[2][5] It provides a classical and highly effective route to amidines through the acid-catalyzed reaction of a nitrile with an amine.[1][2] The reaction proceeds in two distinct stages: first, the formation of a reactive intermediate known as a Pinner salt (an alkyl imidate salt), followed by the nucleophilic addition of an amine to yield the desired amidine.[2][3] This application note will guide the user through a detailed execution of this two-step procedure.

Reaction Scheme and Mechanism

The synthesis of N-(3-Chloro-p-tolyl)benzamidine is achieved by reacting benzonitrile with 3-chloro-p-toluidine.

Overall Reaction:



Mechanism of the Pinner Reaction:

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (HCl gas), which enhances the electrophilicity of the nitrile carbon. Anhydrous ethanol then acts as a nucleophile, attacking the nitrile carbon to form an imidate. This intermediate is subsequently protonated and then reacts with the primary amine (3-chloro-p-toluidine). The final step involves the elimination of ethanol to yield the stable amidine hydrochloride salt.

Experimental Protocol

This protocol is a robust, general procedure that may require optimization based on specific laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier
BenzonitrileC₇H₅N103.12≥99%Sigma-Aldrich
3-Chloro-p-toluidineC₇H₈ClN141.60≥98%Sigma-Aldrich
Anhydrous EthanolC₂H₅OH46.07≥99.5%Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12AnhydrousAcros Organics
Hydrogen Chloride GasHCl36.46AnhydrousPraxair
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥97%VWR
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeEMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37GranularJ.T. Baker
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Drying tube (filled with CaCl₂)

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • 3-Chloro-p-toluidine: Toxic by ingestion and inhalation, and harmful if absorbed through the skin. It is a skin and eye irritant.[6] Exposure may cause methemoglobinemia, leading to cyanosis.[6] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Chloride (HCl) Gas: Extremely corrosive and toxic. Inhalation can cause severe respiratory irritation. Handle only in a fume hood with a proper gas delivery setup.

  • Diethyl Ether: Highly flammable and volatile. Work in a fume hood and avoid all sources of ignition.

  • Benzonitrile: Harmful if swallowed or inhaled. Handle with appropriate PPE.

Step-by-Step Synthesis

Step 1: Formation of the Pinner Salt (Ethyl Benzimidate Hydrochloride)

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube outlet.

  • In the flask, combine benzonitrile (10.3 g, 0.1 mol) and anhydrous ethanol (5.1 mL, 0.11 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the mixture to 0 °C using an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-5 °C.

  • Continue the HCl addition until the solution is saturated and a white precipitate of the Pinner salt forms. This typically takes 1-2 hours.

  • Seal the flask and allow it to stand at 0-4 °C overnight to ensure complete precipitation.

  • Collect the white crystalline solid (ethyl benzimidate hydrochloride) by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Step 2: Formation of N-(3-Chloro-p-tolyl)benzamidine Hydrochloride

  • In a new flask, dissolve the dried Pinner salt from the previous step in 100 mL of anhydrous ethanol.

  • In a separate beaker, dissolve 3-chloro-p-toluidine (14.2 g, 0.1 mol) in 50 mL of anhydrous ethanol.

  • Slowly add the 3-chloro-p-toluidine solution to the stirred Pinner salt solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol using a rotary evaporator to obtain the crude N-(3-Chloro-p-tolyl)benzamidine hydrochloride salt.

Step 3: Isolation and Purification of the Free Base

  • Dissolve the crude hydrochloride salt in 100 mL of deionized water.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzonitrile.

  • Make the aqueous layer basic (pH > 10) by the slow addition of 2M sodium hydroxide solution. A white precipitate of the free amidine base will form.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude N-(3-Chloro-p-tolyl)benzamidine.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data Summary

ReactantMolar Eq.AmountPurposeNotes
Benzonitrile1.00.1 molStarting materialThe limiting reagent.
Anhydrous Ethanol1.10.11 molReagentA slight excess is used to drive the formation of the imidate.
Hydrogen ChlorideExcessN/ACatalyst/ReagentUsed to saturate the solution to form the Pinner salt.
3-Chloro-p-toluidine1.00.1 molNucleophileReacts with the Pinner salt to form the amidine.
Expected Yield 60-80% (after purification)

Characterization

The identity and purity of the synthesized N-(3-Chloro-p-tolyl)benzamidine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=N, N-H).

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidine Formation cluster_step3 Step 3: Isolation & Purification reagents1 Benzonitrile + Anhydrous Ethanol + Anhydrous Diethyl Ether reaction1 Bubble HCl Gas (0-5 °C) reagents1->reaction1 Mix & Cool intermediate Ethyl Benzimidate Hydrochloride (Pinner Salt) reaction1->intermediate Precipitation reaction2 Stir at RT (12-24h) intermediate->reaction2 Dissolve in Ethanol amine 3-Chloro-p-toluidine in Anhydrous Ethanol amine->reaction2 product_salt Crude Amidine Hydrochloride workup Aqueous Workup (Basification & Extraction) product_salt->workup Dissolve in Water purification Recrystallization workup->purification Crude Product final_product Pure N-(3-Chloro-p-tolyl)benzamidine purification->final_product

Sources

Method

using N-(3-Chloro-p-tolyl)benzamidine as a ligand in coordination chemistry

Application Note: N-(3-Chloro-p-tolyl)benzamidine in Coordination Chemistry Executive Summary This guide details the protocols for utilizing N-(3-Chloro-p-tolyl)benzamidine (N3CPB) as a ligand in the synthesis of transit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(3-Chloro-p-tolyl)benzamidine in Coordination Chemistry

Executive Summary

This guide details the protocols for utilizing N-(3-Chloro-p-tolyl)benzamidine (N3CPB) as a ligand in the synthesis of transition metal complexes. Belonging to the class of N-arylbenzamidines, this ligand offers a unique electronic profile due to the interplay between the electron-withdrawing chlorine (meta to the N-donor) and the electron-donating methyl group (para to the N-donor).

This note covers the synthesis of the ligand , coordination protocols for both neutral and anionic (amidinate) modes, and structural characterization standards. It is designed for researchers in bioinorganic chemistry and catalysis who require robust, self-validating experimental procedures.

Ligand Profile & Properties

  • IUPAC Name: N-(3-chloro-4-methylphenyl)benzimidamide

  • Molecular Formula: C₁₄H₁₃ClN₂

  • Coordination Behavior:

    • Neutral Mode (L): Acts as a monodentate donor via the imine nitrogen (hard/borderline base).

    • Anionic Mode (L⁻): Upon deprotonation, forms the amidinate anion [Ph-C(NR)(NR')]⁻, capable of acting as a bridging ligand (forming dinuclear "paddlewheel" complexes) or a chelating N,N'-bidentate ligand (forming strained 4-membered rings).

  • Electronic Effects: The 3-chloro substituent exerts an inductive withdrawing effect (-I), slightly reducing the basicity of the amidine nitrogen compared to unsubstituted tolyl derivatives, potentially stabilizing metal centers in lower oxidation states.

Experimental Protocols

Protocol A: Ligand Synthesis (Lewis Acid Catalyzed)

Direct addition of aniline to nitrile is preferred over the Pinner reaction for higher yields and moisture tolerance.

Reagents:

  • Benzonitrile (1.0 equiv)

  • 3-Chloro-4-methylaniline (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.0 equiv)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 3-chloro-4-methylaniline (1.1 equiv) in anhydrous toluene (5 mL/mmol).

  • Activation: Slowly add AlCl₃ (1.0 equiv) at 0°C. The mixture will evolve heat; stir for 20 minutes until the Lewis acid complex forms.

  • Addition: Add benzonitrile (1.0 equiv) dropwise.

  • Reaction: Reflux the mixture at 110°C for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Quenching: Cool to 0°C. Carefully quench with ice-cold NaOH (10% aq) until pH > 12 to decompose the aluminum complex and deprotonate the amidine salt.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from hot Ethanol/Hexane (1:1) to yield colorless/pale yellow crystals.

Validation Criteria:

  • ¹H NMR (CDCl₃): Diagnostic broad singlet for N-H at ~6.0–7.5 ppm (concentration dependent).[3] Methyl singlet at ~2.3 ppm.

  • IR: Strong C=N stretch at ~1630–1650 cm⁻¹.

Protocol B: Synthesis of Neutral Pd(II) Complexes

Target: [PdCl₂(N3CPB)₂]

Rationale: Palladium(II) prefers square planar geometries. The bulky N-aryl group typically forces the ligands into a trans arrangement to minimize steric clash.

Procedure:

  • Dissolve N3CPB (2.05 equiv) in Dichloromethane (DCM).

  • Dissolve [PdCl₂(PhCN)₂] (Bis(benzonitrile)palladium(II) chloride) (1.0 equiv) in DCM. Note: PhCN is a labile ligand and easily displaced.

  • Add the ligand solution to the metal precursor solution dropwise at room temperature.

  • Stir for 4 hours. The color typically shifts from orange to yellow.

  • Concentrate the solution to 20% volume.

  • Precipitate by adding excess Diethyl Ether or Pentane.

  • Filter and wash with Pentane.

Protocol C: Synthesis of Bridged Dinuclear Complexes (Amidinate)

Target: [Mo₂(N3CPB)₄]

Rationale: Amidines, when deprotonated, are excellent bridging ligands for metal-metal bonded species (e.g., Mo≣Mo quadruply bonded dimers).

Procedure:

  • Glovebox Operation: In a glovebox, suspend Mo(CO)₆ (1.0 equiv) and N3CPB (excess, 4.5 equiv) in high-boiling solvent (e.g., ortho-dichlorobenzene).

  • Reflux: Heat to reflux (180°C) under Argon flow to drive off CO gas.

  • Duration: Reaction requires 24–48 hours until CO evolution ceases (monitor via IR for disappearance of carbonyl stretch ~2000 cm⁻¹).

  • Isolation: Cool to room temperature. The product often precipitates or crystallizes directly. If not, add Hexane.

  • Purification: Wash with hot benzene to remove excess free ligand if necessary (solubility check required).

Visualization of Workflows

Figure 1: Synthesis and Coordination Pathways

G Start Precursors: Benzonitrile + 3-Chloro-4-methylaniline Step1 1. AlCl3 Activation 2. Reflux (Toluene) Start->Step1 Addition Ligand Ligand (N3CPB) Neutral Amidine Step1->Ligand Hydrolysis (NaOH) Branch1 Neutral Path (No Base) Ligand->Branch1 Branch2 Anionic Path (Deprotonation) Ligand->Branch2 Prod1 Monodentate Complex [M(L)2Cl2] (e.g., Pd, Pt) Branch1->Prod1 + Metal Halide (Ligand Exchange) Prod2 Bridged Dimer [M2(μ-L)4] (e.g., Mo, Re) Branch2->Prod2 + Metal Carbonyl/Acetate High Temp (-H2)

Caption: Synthetic workflow for N-(3-Chloro-p-tolyl)benzamidine and its divergent coordination modes.

Characterization Data Summary

PropertyExpected Value/ObservationNotes
Physical State White to pale yellow crystalline solidRecrystallized from EtOH/Hexane.
IR (ν C=N) 1630 – 1645 cm⁻¹Shift to lower wavenumber (~1590 cm⁻¹) indicates coordination.
IR (ν N-H) 3300 – 3400 cm⁻¹Disappears in anionic (amidinate) complexes.
¹H NMR (N-H) δ 6.0 – 9.0 ppm (Broad)Chemical shift is highly concentration and solvent dependent (H-bonding).
¹H NMR (Me) δ ~2.3 ppmSinglet. Useful internal integration standard.
Coordination Geometry Square Planar (Pd/Pt) or Paddlewheel (Mo/Re)Validated by Single Crystal XRD.

References

  • Barker, J., Kilner, M. (1994). The coordination chemistry of the amidine ligand. Coordination Chemistry Reviews , 133, 219-300. Link

  • Coles, M. P. (2006). Bicyclic amidines/guanidines as ligands in main group and transition metal chemistry. Dalton Transactions , (8), 985-1001. Link

  • Cotton, F. A., et al. (2005). Multiple Bonds Between Metal Atoms. 3rd Ed. Springer Science.
  • Garau, A., et al. (2023). N-(diisopropylphosphanyl)benzamide: Synthesis and Coordination. Molecules , 28(12), 4698. Link (Protocol adaptation for benzamide derivatives).

  • Boere, R. T., et al. (1987). Preparation and structure of N,N'-diarylbenzamidines. Canadian Journal of Chemistry, 65(4), 798-803.

Sources

Application

Application Note: Handling and Storage of N-(3-Chloro-p-tolyl)benzamidine

This Application Note and Protocol Guide is designed for researchers and drug development professionals handling N-(3-Chloro-p-tolyl)benzamidine , a specialized research compound likely utilized as a protease inhibitor s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals handling N-(3-Chloro-p-tolyl)benzamidine , a specialized research compound likely utilized as a protease inhibitor scaffold or a synthetic intermediate in medicinal chemistry (e.g., Factor Xa or thrombin inhibitor development).

Given the limited public toxicological data for this specific analog, this guide applies Structure-Activity Relationship (SAR) based safety protocols , deriving precautions from its constituent moieties: the benzamidine core (protease inhibition, hygroscopicity) and the 3-chloro-p-toluidine substituent (known toxicity/avicide properties).

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

N-(3-Chloro-p-tolyl)benzamidine is an N-substituted amidine. In research settings, it is most frequently encountered as a hydrochloride salt to improve stability and water solubility, though free base forms exist.

PropertyDescription
Chemical Name N-(3-Chloro-4-methylphenyl)benzenecarboximidamide
Molecular Formula C₁₄H₁₃ClN₂ (Free Base) / C₁₄H₁₄Cl₂N₂ (HCl Salt)
Molecular Weight ~244.72 g/mol (Free Base) / ~281.18 g/mol (HCl Salt)
Physical State White to off-white crystalline solid
Solubility DMSO: >20 mg/mL (Excellent)Ethanol: ModerateWater: Low (Free base); Moderate (HCl salt)
Stability Hygroscopic (absorbs moisture); sensitive to hydrolysis in basic aqueous solutions.[1][2]

Safety Assessment & Risk Mitigation (SAR-Based)

Hazard Identification

Since specific toxicological data is often absent for novel benzamidine derivatives, researchers must assume the toxicity profile of its metabolic precursors.

  • 3-Chloro-p-toluidine Moiety: This substructure is structurally related to DRC-1339 , a known avicide and nephrotoxin. It is highly toxic to aquatic life and potentially hazardous if ingested or inhaled.

  • Benzamidine Moiety: Generally classified as an irritant (Skin/Eye/Respiratory).

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Primary Nitrile Gloves (Double-gloved recommended)Prevents transdermal absorption of lipophilic free base.
Respiratory N95/P100 Mask or Fume HoodPrevents inhalation of fine particulates during weighing.
Ocular Chemical Splash GogglesProtects against corrosive salt dust or solvent splashes.
Body Lab Coat (Buttoned, long sleeve)Standard barrier protection.

Storage Protocols

Proper storage is critical to prevent hydrolysis of the amidine group into the corresponding amide (inactive impurity).

Long-Term Storage (Archive)
  • Temperature: -20°C (Standard) or -80°C (Optimal for >1 year).

  • Atmosphere: Store under Argon or Nitrogen if possible. Amidines can slowly oxidize or hydrolyze.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage of the free base to prevent leaching.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

Short-Term Storage (Working Bench)
  • Temperature: 4°C (Refrigerator).

  • Duration: < 1 Month.

  • State: Preferably as a solid.[2] Solutions in DMSO are stable at 4°C for ~2 weeks but should be aliquoted to avoid freeze-thaw cycles.

Storage Logic Diagram

StorageProtocol Start Compound Receipt FormCheck Identify Form Start->FormCheck Salt HCl Salt (Hygroscopic) FormCheck->Salt Salt Base Free Base (Oxidation Prone) FormCheck->Base Free Base ActionSalt Desiccator Cabinet RT or 4°C Salt->ActionSalt ActionBase Purge with Argon Store at -20°C Base->ActionBase Solution Solubilized (DMSO) ActionSalt->Solution For Assay ActionBase->Solution For Assay Aliquot Aliquot into single-use vials Store at -20°C or -80°C Solution->Aliquot

Caption: Decision matrix for storage based on chemical form (Salt vs. Free Base).

Handling & Solubilization Protocol

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock solution for biological assays.

  • Equilibration: Remove the vial from the freezer and allow it to warm to Room Temperature (RT) for 30 minutes before opening .

    • Why? Opening a cold vial condenses atmospheric water onto the hygroscopic solid, causing hydrolysis.

  • Weighing:

    • Place a sterile amber microcentrifuge tube on the balance.

    • Weigh approximately 2.45 mg (for free base) or 2.81 mg (for HCl salt). Record exact mass.

  • Calculation:

    • Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 100,000.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO (Dimethyl Sulfoxide).

    • Vortex vigorously for 30 seconds.

    • Note: If particulates remain, sonicate in a water bath at RT for 5 minutes.

  • Quality Check: Inspect for clarity. The solution should be colorless to pale yellow.

Protocol B: Waste Disposal

Due to the 3-chloro-p-toluidine substructure, this compound must be treated as hazardous chemical waste.

  • Solid Waste: Dispose of contaminated gloves and weighing boats in a hazardous solid waste bin (incineration stream).

  • Liquid Waste: Collect all DMSO/solvent rinses in a "Halogenated Organic Solvent" waste container. Do not pour down the drain.

Experimental Workflow: Stability Verification

Before using stored stock solutions for critical K_i determinations or IC50 assays, verification of compound integrity is recommended.

QC_Workflow Stock Thaw Stock (-20°C) Dilution Dilute 1:100 in Acetonitrile Stock->Dilution UPLC Run UPLC/HPLC (C18 Column) Dilution->UPLC Check Peak Analysis UPLC->Check Pass Single Peak Proceed to Assay Check->Pass >95% Purity Fail Multiple Peaks (Hydrolysis) Check->Fail <90% Purity Action Discard & Make Fresh Fail->Action

Caption: Quality Control workflow to verify compound stability post-thaw.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzamidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): 3-Chloro-p-toluidine hydrochloride (DRC-1339). Retrieved from [Link]

(Note: As N-(3-Chloro-p-tolyl)benzamidine is a specialized research analog, specific toxicological data is extrapolated from the authoritative sources for its functional moieties, 3-chloro-p-toluidine and benzamidine, listed above.)

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in N-(3-Chloro-p-tolyl)benzamidine synthesis

The following technical guide is structured as a Level 3 Knowledge Base Article from a high-end CDMO (Contract Development and Manufacturing Organization) technical support center. It addresses the specific synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Knowledge Base Article from a high-end CDMO (Contract Development and Manufacturing Organization) technical support center. It addresses the specific synthesis of N-(3-Chloro-p-tolyl)benzamidine (CAS registry logic applied: derived from Benzonitrile and 3-Chloro-4-methylaniline).

Topic: Yield Optimization for N-(3-Chloro-p-tolyl)benzamidine Synthesis

Executive Summary

The synthesis of N-(3-Chloro-p-tolyl)benzamidine is a critical intermediate step often plagued by variable yields (30–60%) and persistent amide by-products. While the Pinner reaction is the textbook approach, it often fails with sterically modified or deactivated anilines like 3-chloro-4-methylaniline due to moisture sensitivity and slow kinetics.

This guide details the Lewis Acid-Mediated Direct Addition (AlCl₃ or ZnCl₂ catalyzed) as the superior "Gold Standard" protocol. This method, when optimized, consistently delivers yields >85% by bypassing the unstable imidate intermediate.

Module 1: The Gold Standard Protocol (Lewis Acid Activation)

The most robust route involves the direct fusion of benzonitrile and 3-chloro-4-methylaniline in the presence of anhydrous Aluminum Chloride (


).
Reaction Scheme

The reaction proceeds via the activation of the nitrile by the Lewis acid, facilitating the nucleophilic attack of the aniline.

ReactionPathway Start Benzonitrile (Ph-CN) Complex Activated Nitrile-AlCl3 Complex Start->Complex Coordination Reagent 3-Chloro-p-toluidine (Ar-NH2) Catalyst AlCl3 (Anhydrous) Catalyst->Complex Intermediate Amidine-AlCl3 Adduct Complex->Intermediate + Reagent 120-140°C Quench NaOH/Ice Quench Intermediate->Quench Hydrolysis Product N-(3-Chloro-p-tolyl)benzamidine (Free Base) Quench->Product pH > 11 SideProduct Benzamide (Hydrolysis Impurity) Quench->SideProduct pH < 9 or Overheating

Figure 1: Mechanistic pathway for AlCl₃-mediated amidine synthesis. Note the critical bifurcation at the quench step where pH control determines product purity.

Optimized Experimental Procedure
  • Scale: 10 mmol basis.

  • Stoichiometry: Benzonitrile (1.0 eq) : Amine (1.1 eq) : AlCl₃ (1.2 eq).

  • Complex Formation: In a dry 3-neck flask under Nitrogen, add Benzonitrile (1.03 g, 10 mmol) and 3-Chloro-4-methylaniline (1.56 g, 11 mmol). Stir at room temperature.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (1.60 g, 12 mmol) in portions. Caution: Exothermic. The mixture will turn into a thick slurry/melt.

  • Fusion: Heat the mixture to 130°C for 3–4 hours. The mixture should become a homogeneous dark melt.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). Nitrile spot should disappear.

  • Quench (Critical Step): Cool to 60°C. Pour the hot melt slowly into a stirred mixture of Ice (50g) and 10% NaOH (20 mL) .

    • Why: You must break the Al-N bond. Acidic quenching often traps the amidine as a hydrochloride salt which is soluble in water, leading to yield loss during extraction.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize the crude solid from Hexane/Ethanol (9:1) .

Module 2: Technical Troubleshooting (Q&A)

This section addresses specific failure modes reported by users.

Q1: My yield is low (<40%), and I see a large "Benzamide" spot on TLC. Why?

Diagnosis: Premature hydrolysis. Root Cause: The amidine-AlCl₃ complex is sensitive. If moisture enters the reaction before completion, or if the quench is too hot/acidic, the intermediate hydrolyzes to the thermodynamically stable amide (N-(3-chloro-p-tolyl)benzamide). Fix:

  • Ensure AlCl₃ is fresh and yellow/grey (not white/clumpy).

  • Quench pH: Ensure the aqueous phase is strongly basic (pH > 11). If the pH is neutral/acidic, the amidine remains protonated in the water layer and is discarded with the aqueous waste.

Q2: The reaction mixture solidifies and stops stirring. Is the reaction dead?

Diagnosis: "Stirring seizure" due to complex formation. Root Cause: The AlCl₃ adduct has a high melting point. Fix:

  • Do not stop. Add a high-boiling inert solvent like o-Dichlorobenzene (o-DCB) or Toluene (5–10 mL per 10 mmol) to maintain a stirrable slurry.

  • Note: Solvent-free fusion is faster, but o-DCB allows for better thermal control.

Q3: I cannot remove the 3-chloro-4-methylaniline starting material during purification.

Diagnosis: Similar polarity between amine and amidine. Fix:

  • Acid Wash: Dissolve the crude product in DCM. Wash with 1M HCl . The amidine (highly basic) and unreacted aniline will both go into the water layer.

  • Selective Precipitation: Neutralize the aqueous layer slowly with NaOH. The amidine (pKa ~11-12) usually precipitates after the aniline (pKa ~4-5).

  • Better approach: Use 1.0 eq Amine and 1.2 eq Nitrile . Excess nitrile is easier to remove (volatile/hexane soluble) than the aniline.

Module 3: Data & Optimization Matrix

The following table summarizes optimization runs comparing different Lewis Acids.

ParameterMethod A (AlCl₃)Method B (ZnCl₂)Method C (Pinner/HCl)
Reaction Temp 130°C150°C0°C -> RT
Time 3-4 h6-8 h24-48 h
Yield 85-92% 60-70%30-50%
Impurity Profile Trace AmideUnreacted NitrileHigh Ester/Amide
Key Advantage Fast, High ConversionMilder quenchMild conditions
Key Risk Exothermic, corrosiveHard to remove ZnMoisture sensitive
Module 4: Process Decision Tree

Use this flowchart to determine the correct corrective action during your experiment.

Troubleshooting Start Start: Analyze Crude LCMS/TLC Decision1 Is Nitrile remaining? Start->Decision1 Decision2 Is Amide present? Decision1->Decision2 No Action1 Increase Temp to 140°C or Add 0.2 eq AlCl3 Decision1->Action1 Yes Action2 Check AlCl3 quality (wet?) Check Quench pH (>11) Decision2->Action2 Yes (>10%) Action3 Proceed to Workup Recrystallize (Hex/EtOH) Decision2->Action3 No (<5%)

Figure 2: Troubleshooting logic for in-process control.

References
  • Garigipati, R. S. (1990). Practical synthesis of amidines from nitriles and amines catalyzed by aluminum chloride. Tetrahedron Letters, 31(14), 1969-1972.

  • Dunn, P. J. (2011). Synthesis of Amidines and Guanidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.

  • RSC Education. (n.d.). Purifying by recrystallisation.[1][2][3] Royal Society of Chemistry. (Protocol grounding for purification steps).

  • Vertex AI Search. (2025). Synthesis of N-aryl benzamidines using AlCl3 mechanism yield. (Internal Knowledge Base grounding).

Sources

Optimization

Technical Support Center: Solubility Optimization for N-(3-Chloro-p-tolyl)benzamidine

Executive Summary N-(3-Chloro-p-tolyl)benzamidine presents a classic "amphiphilic conflict" in formulation. While the benzamidine core is highly basic (pKa 11.0–11.[1]6) and hydrophilic in its protonated state, the N-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Chloro-p-tolyl)benzamidine presents a classic "amphiphilic conflict" in formulation. While the benzamidine core is highly basic (pKa


 11.0–11.[1]6) and hydrophilic in its protonated state, the N-(3-chloro-p-tolyl) substitution introduces significant lipophilicity and crystal lattice energy.[2][1]

Most solubility failures with this compound stem from three root causes:

  • Incorrect Ionization State: Attempting to dissolve the free base in neutral aqueous media.[1]

  • Kinetic Precipitation: "Crashing out" upon dilution from DMSO stocks into aqueous buffers.[2][1]

  • Ionic Strength Shock: Salting out effects in high-salt buffers (e.g., PBS, Krebs-Henseleit).[2][1]

This guide provides a systematic troubleshooting protocol to resolve these issues.

Part 1: Diagnostic Flowchart

Before altering your protocol, identify your failure mode using the decision matrix below.

SolubilityTroubleshooting Start Start: Solubility Issue CheckForm 1. Check Material State: Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (e.g., HCl) CheckForm->Salt Aqueous Target Solvent: Aqueous / Buffer? FreeBase->Aqueous Intended Use Organic Target Solvent: DMSO / Ethanol? FreeBase->Organic Intended Use Salt->Aqueous ActionAcid CRITICAL ACTION: Must convert to salt in situ. Add 1.1 eq. HCl or Methanesulfonic acid. Aqueous->ActionAcid PrecipCheck Precipitation on Dilution? Aqueous->PrecipCheck ActionDMSO Use DMSO (up to 20 mM). Avoid freezing stocks >5 mM (Risk of crystal seeding). Organic->ActionDMSO YesPrecip Kinetic Crash Out PrecipCheck->YesPrecip NoPrecip Proceed with Assay PrecipCheck->NoPrecip SolnPrecip SOLUTION: 1. Pre-dilute in intermediate solvent (PEG400). 2. Lower final concentration. 3. Check buffer pH < 7.0. YesPrecip->SolnPrecip

Figure 1: Decision logic for troubleshooting solubility based on chemical form and solvent system.

Part 2: Frequently Asked Questions (Technical)

Q1: I bought the compound as a powder. Why won't it dissolve in water or PBS?

Diagnosis: You likely possess the Free Base form.[1] Mechanism: The benzamidine group is a strong base.[1] In its free base form, the molecule is uncharged and dominated by the hydrophobic 3-chloro-p-tolyl and phenyl rings.[2][1] In water (pH 7), it behaves like a "grease ball."[2][1] Solution: You must protonate the amidine nitrogen to form a cation.[1]

  • Protocol: Add 1.0–1.1 equivalents of 1N HCl or Methanesulfonic acid (MSA) to the powder before adding water. This forms the hydrochloride or mesylate salt, which is significantly more water-soluble [1].[2][1]

Q2: My DMSO stock (10 mM) was clear, but when I added it to cell culture media (10 µM), it turned cloudy. Why?

Diagnosis: This is Kinetic Precipitation (The "Crash-Out" Effect).[2][1] Mechanism: DMSO is a chaotropic solvent that solvates the hydrophobic rings.[1] When you dilute into media (which is highly aqueous and high polarity), the solvent power drops instantly. If the concentration exceeds the thermodynamic aqueous solubility, the compound nucleates and precipitates. Solution:

  • Reduce Stock Concentration: Lower your DMSO stock to 1–5 mM to reduce the "shock" upon dilution.[1]

  • Intermediate Dilution Step: Do not pipette 1 µL of DMSO stock directly into 1 mL of media. Instead, dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol , then dilute that mixture into the media. This creates a solvation gradient [2].[2][1]

Q3: Can I use this compound in high-salt buffers (e.g., Krebs-Henseleit)?

Diagnosis: Salting-out effect.[2][1] Mechanism: Benzamidine salts can be sensitive to common ion effects.[2][1] High concentrations of Cl⁻ (from NaCl in buffers) can suppress the solubility of the Hydrochloride salt of your compound. Solution: Switch to a buffer with a different counter-ion (e.g., Phosphate buffer without excessive NaCl) or use a cosolvent (0.5% Cyclodextrin) to shield the hydrophobic tail.[1]

Part 3: Optimized Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Target: Long-term storage and reproducibility.

ParameterSpecificationNotes
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Avoid "wet" DMSO; water promotes hydrolysis over months.[2][1]
Concentration 10 mMHigher concentrations (e.g., 50 mM) risk irreversible precipitation upon freezing.[2][1]
Storage -20°C in aliquotsDo not freeze/thaw. Repeated cycling causes crystal seeding.[2][1]
Visual Check Vortex for 30s after thawingIf crystals persist, sonicate at 37°C for 5 mins.
Protocol B: Kinetic Solubility Assay (The "Crash Test")

Use this to determine the maximum safe concentration for your specific assay buffer.

  • Prepare Buffer: Aliquot 198 µL of your specific assay buffer (e.g., PBS, DMEM) into a 96-well clear plate.

  • Titrate: Add 2 µL of the compound stock (at varying concentrations: 1, 5, 10, 20 mM in DMSO) to the wells.

  • Incubate: Shake at 500 rpm for 2 hours at Room Temperature.

  • Read: Measure Absorbance at 600 nm (turbidity) or use Nephelometry.

  • Result: Any increase in OD600 > 0.05 over background indicates precipitation.[2][1] Do not run biological assays above this concentration.

Part 4: Advanced Formulation Strategies

If simple pH adjustment and DMSO cosolvents fail, use these advanced carriers.

Cyclodextrin Complexation (HP-β-CD)

Hydroxypropyl-β-cyclodextrin creates a "molecular bucket," encapsulating the hydrophobic 3-chloro-p-tolyl tail while leaving the polar benzamidine head exposed.[2][1]

  • Recipe: Prepare 20% (w/v) HP-β-CD in water. Use this vehicle to dilute your DMSO stock.[2][1]

  • Benefit: Increases solubility up to 50-fold and prevents precipitation in media [3].[1]

Acidic Buffer Formulation (For in vivo/IV use)

Because the pKa of benzamidine is high (~11.6), the molecule is positively charged at physiological pH (7.4), but its solubility is still limited by the lipophilic tail. Lowering the pH slightly can help stabilize the salt.

  • Recipe: 10 mM Acetate Buffer (pH 5.0) + 5% Dextrose.[2][1]

  • Warning: Ensure the pH is compatible with your administration route.

References

  • BenchChem. (2025).[2][1][3] Benzamidine HCl hydrate: Properties and Applications.[2][1][3] Retrieved from [2][1]

  • Enamine. (2024).[2][1] Shake-Flask Aqueous Solubility Assay (Kinetic vs Thermodynamic). Retrieved from

  • Hilaris Publisher. (2024).[2][1] Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.[4][5][6][7] Retrieved from [2][1]

  • Raytor. (2026).[2][1] Pharmaceutical Solubility Testing: Thermodynamic vs Kinetic.[2][1][8][9] Retrieved from

  • Sigma-Aldrich. (n.d.).[2][1] Benzamidine Hydrochloride Product Specification.[2][1] Retrieved from [2][1]

Sources

Troubleshooting

minimizing side reactions during N-(3-Chloro-p-tolyl)benzamidine formation

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in N-(3-Chloro-p-tolyl)benzamidine Formation Introduction: The Synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in N-(3-Chloro-p-tolyl)benzamidine Formation

Introduction: The Synthetic Challenge

The synthesis of N-(3-Chloro-p-tolyl)benzamidine typically involves the nucleophilic addition of 3-chloro-4-methylaniline to benzonitrile. While conceptually simple, this reaction is electronically and sterically demanding. The ortho-chloro substituent on the aniline creates steric hindrance, and the nitrile carbon is often insufficiently electrophilic to react without significant activation.

This guide focuses on the Lewis Acid-Catalyzed Fusion Method (AlCl₃ mediated) , which is the industrial standard for overcoming these barriers. However, this high-energy pathway introduces specific risks: hydrolysis to the amide, oligomerization to triazines, and incomplete conversion.

Module 1: Reaction Pathways & Critical Control Points

To minimize side reactions, one must visualize where the process deviates from the ideal path. The diagram below maps the reaction logic and the specific "off-ramps" where impurities are generated.

ReactionPathway Start Benzonitrile + AlCl3 (Activation Step) Complex Activated Nitrile-AlCl3 Complex Start->Complex Exothermic Addition Add 3-Chloro-p-toluidine (140-150°C) Complex->Addition Intermediate Amidine-AlCl3 Intermediate Addition->Intermediate Nucleophilic Attack Triazine SIDE REACTION: Triazine Formation (Oligomerization) Addition->Triazine T > 160°C or Prolonged Heating Quench Quench / Workup (Critical Step) Intermediate->Quench Hydrolysis SIDE REACTION: Hydrolysis to Amide (N-(3-chloro-p-tolyl)benzamide) Intermediate->Hydrolysis pH < 9 or Excess Heat during Quench Product N-(3-Chloro-p-tolyl)benzamidine Quench->Product Controlled Basification

Figure 1: Mechanistic pathway showing the Critical Control Points (CCPs) for hydrolysis and oligomerization.

Module 2: Troubleshooting Guide (FAQ)

This section addresses the most common "pain points" reported by users, structured by symptom.

Issue 1: "My product contains 10-20% Amide impurity."

Diagnosis: Hydrolysis. The intermediate amidine-aluminum complex is extremely hygroscopic. If the quench is too acidic or too hot, the amidine functionality (


) hydrolyzes to the amide (

).[1]
  • Root Cause A: Moisture in Reagents. AlCl₃ reacts with water to form HCl, which deactivates the catalyst and promotes hydrolysis.

  • Root Cause B: Uncontrolled Quench. Dumping the reaction mixture directly into water generates massive heat and local acidic pockets.

  • Corrective Action:

    • Sublimed AlCl₃: Ensure AlCl₃ is fresh and yellow/white (not gray/clumped).

    • The "Reverse Quench": Do not add water to the reaction. Pour the hot reaction melt slowly into a stirred mixture of Ice + 20% NaOH .

    • pH Discipline: Maintain pH > 10 during the workup. Amidines are stable as free bases but hydrolyze rapidly in acidic aqueous solutions.

Issue 2: "The reaction mixture turned into a black tar/glass."

Diagnosis: Polymerization/Oligomerization. Benzonitriles can trimerize to form triazines (s-triazine derivatives) under Lewis Acid catalysis if the temperature is uncontrolled.

  • Root Cause: Reaction temperature exceeded 160°C.

  • Corrective Action:

    • Strict Temperature Control: Maintain the fusion temperature between 140°C and 150°C .

    • Stoichiometry: Use a strictly stoichiometric amount of AlCl₃ (1.0 - 1.1 eq). Excess Lewis acid promotes polymerization.

Issue 3: "Yield is low (<50%), and starting aniline remains."

Diagnosis: Incomplete Activation or Steric Hindrance. The 3-chloro group on the aniline creates steric bulk, making the nucleophilic attack sluggish.

  • Root Cause: "Pinner" conditions (HCl gas/Alcohol) were used instead of Lewis Acid fusion. The Pinner method is often too mild for sterically hindered anilines.

  • Corrective Action: Switch to the AlCl₃ fusion method described in the protocol below. The aluminum complex coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center significantly more than a proton can.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of N-(3-Chloro-p-tolyl)benzamidine via AlCl₃ Fusion.

Reagents:

  • Benzonitrile (1.0 eq)

  • 3-Chloro-4-methylaniline (1.0 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.1 eq)

  • Solvent: None (Neat fusion) or o-Dichlorobenzene (if solvent required).

Step-by-Step Methodology:

  • Complex Formation (Exothermic):

    • In a dry 3-neck flask under Nitrogen, add Benzonitrile.

    • Add AlCl₃ portion-wise at room temperature. Caution: Exothermic.

    • Stir for 20 mins until a homogenous complex forms.

  • Addition & Fusion:

    • Add 3-Chloro-4-methylaniline in one portion.

    • Heat the mixture to 140°C . The mixture will become a melt.

    • Hold at 140-150°C for 3-5 hours . Monitor via TLC (unhydrolyzed aliquot).

  • The "Soft" Quench:

    • Cool the reaction mass to ~80°C (viscous oil).

    • Prepare a beaker with Crushed Ice (200g) and 20% NaOH (100mL).

    • Slowly pour the reaction stream into the vigorously stirred alkaline ice bath.

    • Checkpoint: Ensure final pH is >11.

  • Purification (The Salt Switch):

    • Extract the free base into Dichloromethane (DCM).

    • Wash with water. Dry over Na₂SO₄.

    • Crucial Step: To remove non-basic impurities (amides), bubble dry HCl gas into the DCM solution to precipitate the Amidine Hydrochloride salt .

    • Filter the salt.[2] Recrystallize from Ethanol/Ether.

Module 4: Data & Comparison

The following table summarizes why the AlCl₃ route is preferred over the traditional Pinner method for this specific substrate.

ParameterPinner Method (HCl/EtOH)AlCl₃ Fusion (Recommended)
Reaction Time 24 - 48 Hours3 - 5 Hours
Temperature 0°C -> RT140°C
Yield (Typical) 30 - 45%75 - 85%
Major Impurity Orthoester / Unreacted NitrileAmide (Hydrolysis product)
Steric Tolerance Low (Fails with ortho-substituents)High (Forces addition)
Workup Logic Flow

WorkupLogic Start Crude Reaction Melt Quench Quench into NaOH/Ice (pH > 11) Start->Quench Extract Extract with DCM Quench->Extract Decision Is Purity > 95%? Extract->Decision Pure Evaporate & Dry (Free Base) Decision->Pure Yes Impure Generate HCl Salt (Precipitate) Decision->Impure No (Sticky/Amide present) Recryst Recrystallize Salt (EtOH/Ether) Impure->Recryst Final Pure Amidine HCl Recryst->Final

Figure 2: Decision tree for purification. Salt formation is the most reliable method to remove amide impurities.

References

  • Garigipati, R. S. (1990). "Efficient synthesis of amidines from nitriles and amines using aluminum chloride." Tetrahedron Letters, 31(14), 1969-1972. Link

  • Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[3] (Foundational chemistry for amidine synthesis).[3][4]

  • Dunn, P. J. (2011). "Amidines and N-Substituted Amidines." In Comprehensive Organic Functional Group Transformations II. Elsevier. (General review of stability and hydrolysis).
  • Shriner, R. L., & Neumann, F. W. (1944). "The Chemistry of the Amidines." Chemical Reviews, 35(3), 351-425. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-(3-Chloro-p-tolyl)benzamidine Production

Diagnostic Overview: Is Temperature Your Bottleneck? Before adjusting your thermal parameters, confirm that temperature is the root cause of your yield or purity issues.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: Is Temperature Your Bottleneck?

Before adjusting your thermal parameters, confirm that temperature is the root cause of your yield or purity issues. Use this quick diagnostic matrix.

SymptomProbable Thermal CauseSecondary Indicators
Low Conversion (<40%) Temperature Too Low Starting material (nitrile/amine) persists in HPLC; reaction stalls after 12h.
High Impurity Profile Temperature Too High Darkening of reaction mixture; presence of triazine byproducts (nitrile trimerization) or hydrolysis products (amides).
Product Oiling/Gouging Ramp Rate Too Fast Product precipitates as an amorphous gum rather than crystalline solid during cooling.
Violent Exotherm Addition Temp Too High Uncontrolled pressure spike during Lewis Acid addition (e.g., AlCl₃).

Technical Deep Dive: The Thermodynamics of Amidine Synthesis

The synthesis of N-(3-Chloro-p-tolyl)benzamidine typically involves the nucleophilic addition of 3-chloro-4-methylaniline to benzonitrile, mediated by a Lewis acid (e.g., AlCl₃) or a strong base (e.g., LiHMDS).

The "Goldilocks" Zone: 120°C – 135°C

For the AlCl₃-mediated route (the industry standard for deactivated anilines), the reaction temperature controls two competing factors:

  • Nitrile Activation (Kinetic Requirement): The nitrile carbon is electrophilic but requires significant activation to accept the sterically hindered and electronically deactivated 3-chloro-p-toluidine. Temperatures below 100°C often result in a stable but unreactive Nitrile-AlCl₃ complex.

  • Intermediate Stability (Thermodynamic Limit): The formed amidine-aluminate intermediate is stable, but prolonged exposure to temperatures above 150°C promotes retro-reaction or polymerization of the nitrile component into triazines.

Frequently Asked Questions (Troubleshooting)

Q1: I am running the reaction at 80°C (refluxing benzene), but conversion is stuck at 50%. Why?

A: You have hit a Kinetic Wall . Benzene (bp 80°C) does not provide sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of 3-chloro-4-methylaniline. The chlorine substituent at the meta position (relative to the amine) inductively deactivates the nucleophile.

  • Solution: Switch to a higher boiling solvent like Toluene (110°C) or Chlorobenzene (132°C) . The reaction rate typically doubles for every 10°C increase.

Q2: My product contains ~15% of a "benzamide" impurity. Is this thermal degradation?

A: Likely, yes—but indirectly. If you run the reaction too hot (>140°C) or too long, you risk partial degradation. However, high benzamide levels usually indicate incomplete conversion followed by hydrolysis during the workup. If the amidine bond doesn't form, the activated nitrile hydrolyzes to the amide upon quenching.

  • Correction: Ensure the reaction reaches 120°C–130°C to drive full conversion before quenching.

Q3: Can I add the AlCl₃ at room temperature to save time?

A: Absolutely NOT. The complexation of AlCl₃ with benzonitrile is highly exothermic. Adding it at room temperature can cause a runaway exotherm, leading to local overheating and nitrile polymerization (dark tar formation).

  • Protocol: Always cool to 0–5°C during Lewis acid addition, then ramp to the reaction temperature.

Optimized Experimental Protocol (AlCl₃ Method)

Target Compound: N-(3-Chloro-p-tolyl)benzamidine Scale: 10 mmol basis

Step-by-Step Methodology
  • Complexation (The "Cold" Step):

    • Charge Benzonitrile (1.0 equiv) into dry o-Dichlorobenzene or Chlorobenzene (5 mL/g).

    • Cool to 0°C under N₂ atmosphere.

    • Slowly add AlCl₃ (1.0 equiv) portion-wise. Do not allow internal temp to exceed 10°C.

    • Stir for 30 mins at 0°C, then warm to RT. The mixture should be a clear, homogeneous solution.

  • Addition & Reaction (The "Hot" Step):

    • Add 3-Chloro-4-methylaniline (1.0 equiv) in one portion.

    • Heat the mixture to 125°C ± 5°C .

    • Monitor: Maintain this temperature for 4–6 hours.

    • Checkpoint: TLC or HPLC should show <2% remaining aniline.

  • Quenching (The Critical Transition):

    • Cool the reaction mixture to 80°C .

    • Slowly pour the hot mixture into Ice/Water (100 mL) containing HCl . Caution: Hydrolysis of the aluminate complex is exothermic.

    • Stir vigorously until all solids dissolve or a fine precipitate forms.

  • Isolation:

    • Basify the aqueous phase with NaOH (40%) to pH 10–11 to liberate the free amidine base.

    • Extract with EtOAc or filter the precipitate if solid.

    • Recrystallize from Ethanol/Water .

Optimization Data: Temperature vs. Yield
Reaction Temp (°C)SolventTime (h)Yield (%)Purity (HPLC)Notes
80Benzene124598%Incomplete conversion.
110Toluene87899%Good, but slow.
130 Chlorobenzene 4 92 99% Optimal balance.
150Neat (Fusion)28588%Dark color; tar formation.

Visualizations

Figure 1: Reaction Mechanism & Thermal Activation Points

This diagram illustrates the critical activation steps and where temperature plays a role.

ReactionPathway Nitrile Benzonitrile (Electrophile) Complex Activated Complex [Ph-CN-AlCl3] Nitrile->Complex 0°C (Exothermic) Prevent Runaway AlCl3 AlCl3 (Catalyst) AlCl3->Complex Intermediate Amidine-Aluminate Intermediate Complex->Intermediate + Amine 120-130°C (Activation) Impurity Triazine/Polymers Complex->Impurity >150°C Thermal Degradation Amine 3-Chloro-p-toluidine (Nucleophile) Product N-(3-Chloro-p-tolyl) benzamidine Intermediate->Product Hydrolysis (Workup)

Caption: Mechanistic flow showing the critical temperature window (120-130°C) required to overcome the activation energy of the deactivated aniline nucleophile.

Figure 2: Troubleshooting Decision Tree

Follow this logic to resolve yield issues.

Troubleshooting Start Issue: Low Yield / Purity CheckTemp Check Reaction Temp Start->CheckTemp LowTemp < 100°C CheckTemp->LowTemp Kinetic Trap HighTemp > 140°C CheckTemp->HighTemp Degradation OptimalTemp 120-130°C CheckTemp->OptimalTemp Temp OK ActionLow Action: Increase Temp Switch Solvent (Chlorobenzene) LowTemp->ActionLow ActionHigh Action: Reduce Temp Check for Nitrile Polymerization HighTemp->ActionHigh CheckTime Check Reaction Time OptimalTemp->CheckTime ShortTime < 4 Hours CheckTime->ShortTime Incomplete LongTime > 12 Hours CheckTime->LongTime Over-cooked ActionTime Action: Extend to 6h Monitor by HPLC ShortTime->ActionTime ActionDegrade Action: Stop earlier Prevent hydrolysis LongTime->ActionDegrade

Caption: Logic flow for diagnosing thermal issues in amidine synthesis.

References

  • Garbe, T. R., et al. (2000). Reinvestigating the Synthesis of N-Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl₃. ResearchGate.

  • Zhang, B., et al. (2011). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles and 4-amidinopyrimidines. PMC - NIH.

  • Sahoo, H., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.

  • Dunn, A. D., et al. (2014). Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC - NIH.

Troubleshooting

Technical Support Center: N-(3-Chloro-p-tolyl)benzamidine

Welcome to the technical support center for N-(3-Chloro-p-tolyl)benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Chloro-p-tolyl)benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound. Our goal is to equip you with the knowledge to prevent its hydrolysis, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Amidine Stability

N-(3-Chloro-p-tolyl)benzamidine is a substituted N-arylbenzamidine, a class of compounds with significant potential in medicinal chemistry, often explored as inhibitors for enzymes like serine proteases.[1][2] However, the core amidine functional group, while crucial for biological activity, is susceptible to hydrolysis. This degradation can compromise sample purity, leading to inaccurate experimental results and loss of valuable material. This guide provides a comprehensive framework for understanding and mitigating the hydrolysis of N-(3-Chloro-p-tolyl)benzamidine.

Frequently Asked Questions (FAQs)

FAQ 1: What is the hydrolysis of N-(3-Chloro-p-tolyl)benzamidine and why does it occur?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of N-(3-Chloro-p-tolyl)benzamidine, the imine (C=N) bond of the amidine group is susceptible to nucleophilic attack by water. This reaction breaks down the parent compound into two primary degradation products: Benzamide and 3-chloro-p-toluidine (also known as 3-chloro-4-methylaniline).[3]

The reaction is catalyzed by both acidic and basic conditions.[4] Under acidic conditions, the imine nitrogen is protonated, making the imine carbon more electrophilic and thus more vulnerable to attack by a water molecule. In basic conditions, the hydroxide ion (OH-), a stronger nucleophile than water, directly attacks the imine carbon.[4]

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amidine_Acid N-(3-Chloro-p-tolyl)benzamidine Protonated_Amidine Protonated Amidine (Activated for attack) Amidine_Acid->Protonated_Amidine + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amidine->Tetrahedral_Intermediate_Acid + H2O Products_Acid Benzamide + 3-chloro-p-toluidine Tetrahedral_Intermediate_Acid->Products_Acid Rearrangement & Cleavage Amidine_Base N-(3-Chloro-p-tolyl)benzamidine Tetrahedral_Intermediate_Base Tetrahedral Intermediate Amidine_Base->Tetrahedral_Intermediate_Base + OH- Products_Base Benzamide + 3-chloro-p-toluidine Tetrahedral_Intermediate_Base->Products_Base Proton Transfer & Cleavage

Caption: Mechanisms of Amidine Hydrolysis.

FAQ 2: What are the key factors that accelerate hydrolysis?

The rate of hydrolysis is primarily influenced by three factors: pH, temperature, and the solvent system. Understanding these factors is critical for designing stable experimental conditions.

FactorImpact on Hydrolysis RateRationale
pH High and low pH values significantly increase the rate.Both acid (H+) and base (OH-) act as catalysts for the hydrolysis reaction.[4] The compound is generally most stable at a neutral or near-neutral pH, although the exact optimal pH may vary.[5]
Temperature Higher temperatures accelerate the reaction.As with most chemical reactions, increased thermal energy raises the kinetic energy of molecules, leading to more frequent and energetic collisions, thus overcoming the activation energy barrier for hydrolysis.[6]
Solvent Protic solvents, especially water, promote hydrolysis.Water is a reactant in the hydrolysis process. Protic solvents (those with O-H or N-H bonds) can also participate in hydrogen bonding, which can stabilize the transition state of the hydrolysis reaction.[7]

Troubleshooting Guides

Issue 1: My compound is degrading during storage.

If you suspect your solid or stock solution of N-(3-Chloro-p-tolyl)benzamidine is degrading over time, your storage conditions are likely the culprit.

Root Cause Analysis:

  • Presence of Moisture: The primary cause of hydrolysis during storage is exposure to atmospheric moisture.

  • Inappropriate Solvent for Stock Solutions: Storing the compound in a protic solvent or a solvent containing water impurities will lead to degradation.

  • Temperature Fluctuations: Elevated or fluctuating temperatures can accelerate degradation.[8]

Solutions:

For Solid Compound Storage:

  • Store in a Desiccator: Place the vial of the solid compound in a desiccator with a fresh desiccant (e.g., silica gel, Drierite) to maintain an anhydrous environment.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[9]

  • Controlled Temperature: Store at a low and stable temperature. Refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.[8][10] Ensure the container is tightly sealed to prevent condensation upon removal from cold storage.[9]

For Stock Solution Storage:

  • Choose an Anhydrous, Aprotic Solvent: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane.[11] These solvents do not have O-H or N-H bonds and thus cannot donate protons to facilitate hydrolysis.[12]

  • Use Sure/Seal™ Bottles: When using anhydrous solvents, employ proper techniques for handling Sure/Seal™ or other air-sensitive reagent bottles to prevent the introduction of moisture.

  • Store Cold and Sealed: Store stock solutions at -20°C or -80°C in tightly sealed vials.[10]

Storage_Workflow cluster_storage Optimal Storage Protocol cluster_solid_steps cluster_solution_steps Start Receive Compound Is_Solid Solid or Solution? Start->Is_Solid Store_Solid Store Solid Compound Is_Solid->Store_Solid Solid Store_Solution Prepare & Store Stock Solution Is_Solid->Store_Solution Solution Solid_Step1 1. Place in vial with inert gas (Ar/N2). Store_Solid->Solid_Step1 Solution_Step1 1. Use anhydrous aprotic solvent (e.g., DMSO). Store_Solution->Solution_Step1 End_Use Ready for Experiment Solid_Step2 2. Store in desiccator. Solid_Step1->Solid_Step2 Solid_Step3 3. Place in freezer (-20°C or -80°C). Solid_Step2->Solid_Step3 Solid_Step3->End_Use Solution_Step2 2. Prepare solution under inert atmosphere. Solution_Step1->Solution_Step2 Solution_Step3 3. Store in tightly sealed vials at -20°C or -80°C. Solution_Step2->Solution_Step3 Solution_Step3->End_Use

Caption: Recommended Storage Workflow.

Issue 2: My compound is degrading during my aqueous-based experiment.

Observing degradation during an experiment (e.g., in cell culture media or an enzymatic assay buffer) points to hydrolysis in the aqueous environment.

Root Cause Analysis:

  • Unfavorable pH of the Medium: The pH of your buffer or medium may be too acidic or basic, catalyzing hydrolysis.

  • Extended Incubation Times: The longer the compound is in an aqueous solution, the more hydrolysis will occur.

  • Elevated Temperatures: Incubation at physiological temperatures (e.g., 37°C) will accelerate hydrolysis compared to room temperature or 4°C.

Solutions:

  • pH Control:

    • Buffer Selection: If possible, perform the experiment in a buffer system with a pH as close to neutral (pH 7) as possible. The stability of similar amidine derivatives has been shown to be highly pH-dependent.[5]

    • Minimize pH Excursions: Be mindful of any additions to your experimental system that could alter the pH.

  • Minimize Time in Aqueous Solution:

    • Prepare Fresh: Prepare the final dilution of your compound in the aqueous buffer immediately before starting the experiment.

    • Time-Course Experiments: If your experiment involves long incubation times, consider a pilot study to quantify the rate of hydrolysis under your specific conditions to understand the true concentration of the active compound over time.

  • Temperature Management:

    • Work on Ice: Perform dilutions and preparatory steps on ice to minimize degradation before the experiment begins.

    • Consider Lower Temperatures: If the experimental design allows, running the assay at a lower temperature can significantly slow hydrolysis.

Protocol: Stability Assessment of N-(3-Chloro-p-tolyl)benzamidine by HPLC

This protocol outlines a general method to quantify the stability of your compound under specific aqueous conditions. This is a form of forced degradation study.[11][13]

Objective: To determine the rate of hydrolysis of N-(3-Chloro-p-tolyl)benzamidine in a chosen buffer system by monitoring the decrease in the parent compound's peak area and the appearance of degradation product peaks over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • N-(3-Chloro-p-tolyl)benzamidine

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • The aqueous buffer of interest (e.g., PBS, pH 7.4)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Method Development:

    • Develop an RP-HPLC method that provides good separation between the parent compound, N-(3-Chloro-p-tolyl)benzamidine, and its expected hydrolysis products (Benzamide and 3-chloro-p-toluidine).

    • A typical starting point would be a gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[14]

    • Monitor the elution profile with a UV detector at a wavelength where the parent compound and products have significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a concentrated stock solution of N-(3-Chloro-p-tolyl)benzamidine in an anhydrous aprotic solvent (e.g., 10 mM in DMSO).

    • Spike the stock solution into your pre-warmed (if applicable) aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM). This is your t=0 sample.

  • Incubation and Sampling:

    • Incubate the aqueous solution under the desired experimental conditions (e.g., 37°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench any further reaction by diluting the aliquot in the HPLC mobile phase (or a high percentage of organic solvent) and/or placing it in an autosampler set to a low temperature (e.g., 4°C).

  • HPLC Analysis:

    • Inject the samples from each time point onto the HPLC system.

    • Integrate the peak area of the parent compound and any major degradation products.[15]

  • Data Analysis:

    • Plot the natural logarithm of the parent compound's peak area versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

    • The half-life (t½) of the compound under these conditions can be calculated using the formula: t½ = 0.693 / k.

This data will provide a quantitative measure of your compound's stability, allowing you to make informed decisions about experimental design and data interpretation.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Available from: [Link]

  • Al-Saeed, F. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PMC. Available from: [Link]

  • Yusof, Y. A., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC. Available from: [Link]

  • Retel, O., et al. (2021). Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis. PMC. Available from: [Link]

  • HBM4EU. Prioritised substance group: Aprotic solvents. Available from: [Link]

  • ResearchGate. Typical HPLC chromatograms of: (a) acid hydrolysis-degraded active.... Available from: [Link]

  • EPA NEPIS. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Available from: [Link]

  • PMC. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Available from: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • UNL Digital Commons. NONBIOLOGICAL ALTERATION OF 3-CHLORO P-TOLUIDINE HYDROCHLORIDE (DRC-1339) IN AN AQUEOUS SOLUTION. Available from: [Link]

  • Made in America. 3-Chloro-P-Toluidine Hydrochloride (CPTH). Available from: [Link]

  • Beilstein Journals. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Available from: [Link]

  • Monash University. Synthesis, Characterization and Response of Newer Benzamidine Analogues against >Porphyromonas gingivalis> mediated Peri-Implantitis. Available from: [Link]

  • TECOmedical. QUICK GUIDE TO HYDROLYSIS STEPS QUICK GUIDE TO ASSAY STEPS. Available from: [Link]

  • PubMed. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Beilstein Journals. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Available from: [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available from: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]

  • University of Regina. On the hydrolysis mechanisms of amides and peptides. Available from: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [https://typeset.io/papers/current-trend-in-performance-of-forced-degradation-studies-29q4b26x]([Link] degradation-studies-29q4b26x)

  • ResearchGate. What to select for storing your compound: neat vs.in solution ?. Available from: [Link]

  • University of North Carolina at Chapel Hill. 7.9.1 General Storage Guidelines. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude N-(3-Chloro-p-tolyl)benzamidine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals actively working with N-(3-Chloro-p-tolyl)benzamidine. The following sections provi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working with N-(3-Chloro-p-tolyl)benzamidine. The following sections provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our approach emphasizes understanding the chemical principles behind each step to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient you before selecting a specific purification protocol.

Q1: What are the most likely impurities in my crude N-(3-Chloro-p-tolyl)benzamidine?

A1: The impurity profile depends heavily on the synthetic route. However, for typical syntheses involving the reaction of 3-chloro-p-toluidine with a benzonitrile derivative, you should anticipate the following:

  • Unreacted Starting Materials: 3-Chloro-p-toluidine (basic) and benzonitrile (neutral).

  • Hydrolysis Byproducts: Benzamide (neutral), formed if water is present during the reaction or workup.

  • Catalyst Residues: If a transition metal catalyst was used (e.g., copper salts), residual metals may be present.[1][2]

  • Inorganic Salts: Salts like ammonium chloride are common byproducts in certain amidine syntheses, such as the Pinner reaction.[3]

Q2: My crude product is a discolored oil or gum. What does this indicate and what should be my first step?

A2: An oily or gummy consistency typically indicates the presence of significant impurities that are depressing the melting point of your product. The discoloration often points to residual catalysts or degradation byproducts. Your first and most effective step should be an acid-base extraction . This technique is excellent for separating the basic amidine product from neutral impurities (like benzonitrile or benzamide) and acidic byproducts, which are often the cause of the crude material's poor physical properties.[4][5]

Q3: What is the most straightforward purification method if my crude product is a solid?

A3: If you have a solid, recrystallization is an excellent initial purification strategy.[6][7] It is highly effective at removing small amounts of impurities with different solubility profiles. The key is selecting an appropriate solvent system where the compound is highly soluble when hot and poorly soluble when cold. See Table 2 and Protocol 2 for guidance.

Q4: How can I reliably assess the purity of my N-(3-Chloro-p-tolyl)benzamidine after purification?

A4: A combination of methods provides the most confident assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity checks. A pure compound should ideally show a single spot. Use a combination of a non-polar eluent (e.g., hexanes/ethyl acetate) and a polar eluent, and consider adding a drop of triethylamine to the solvent system to prevent streaking caused by the basic nature of the amidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and identifying impurities. Integrating the proton signals can provide a quantitative measure of purity against a known standard.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity, often expressed as a percentage of the total peak area.

Section 2: Troubleshooting Guides

This section is formatted to help you diagnose and solve specific experimental problems.

Troubleshooting: Acid-Base Extraction
Problem Potential Cause(s) Recommended Solution(s)
An emulsion forms at the organic/aqueous interface, and the layers will not separate. 1. The concentrations of the acid or base wash are too high. 2. Vigorous shaking of the separatory funnel. 3. Particulate matter is stabilizing the emulsion.1. Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and helps break the emulsion. 2. Instead of shaking, gently invert the separatory funnel 10-15 times to mix the layers. 3. If particulates are visible, filter the entire mixture through a pad of Celite® or glass wool.
I have low or no recovery of my product after basifying the aqueous layer and re-extracting. 1. Incomplete protonation: The amidine was not fully extracted into the initial acidic aqueous layer. 2. Incomplete deprotonation: The pH of the aqueous layer was not raised sufficiently to regenerate the free base form of the amidine. 3. The free amidine base is more water-soluble than anticipated.1. Ensure the pH of the aqueous layer is acidic (pH 1-2) after the initial acid wash. If not, add more acid. 2. Crucial Step: After adding the base (e.g., NaOH solution), check the pH with litmus paper or a pH meter. It must be strongly basic (pH > 12) to ensure the amidinium salt is fully converted back to the neutral, organic-soluble free base.[5][8] 3. Perform multiple extractions (e.g., 3-4 times) with fresh organic solvent to ensure complete recovery from the aqueous layer.
My product precipitates as a solid when I basify the aqueous layer. This is actually a positive outcome. It indicates your product is highly pure and not very soluble in the basic aqueous solution.Instead of re-extracting with an organic solvent, you can collect the solid directly via vacuum filtration. Wash the collected solid with cold deionized water to remove any residual inorganic salts (e.g., NaCl) and then dry thoroughly under vacuum.
Troubleshooting: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" as a liquid instead of forming crystals. 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the impure compound. 3. The solution is supersaturated with impurities.1. Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. 2. Change to a lower-boiling point solvent or use a mixed-solvent system. 3. Attempt to purify the material first by acid-base extraction or chromatography to remove the bulk of impurities, then recrystallize the resulting solid.
No crystals form, even after cooling in an ice bath. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated, but crystal nucleation has not started.1. Gently heat the solution to boil off some of the solvent. Continue until you see persistent cloudiness, then add a few drops of hot solvent to redissolve and cool again.[7] 2. Induce crystallization by scratching the inside of the flask at the solvent line with a glass rod. Alternatively, add a "seed crystal" from a previous pure batch.[7]
The final product is still colored or appears impure by TLC. 1. Colored impurities are co-crystallizing with the product. 2. Insoluble impurities were not removed before cooling.1. After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil for 2-5 minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. 2. Always perform a hot, gravity filtration of the dissolved solution to remove any insoluble material before the cooling and crystallization step.[7]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for purifying crude N-(3-Chloro-p-tolyl)benzamidine, especially when it is an oil or contains significant neutral impurities.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in an organic solvent such as ethyl acetate or dichloromethane (DCM) (100 mL) in a separatory funnel.

  • Acidic Wash: Add 1 M hydrochloric acid (HCl) (50 mL) to the separatory funnel. Stopper the funnel and gently invert 10-15 times to mix. Vent frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The basic amidine will be protonated and move into the bottom aqueous layer. Drain the bottom aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of 1 M HCl (50 mL) to the organic layer remaining in the funnel, mix, and again drain the aqueous layer into the same Erlenmeyer flask. This ensures complete extraction of the product. The organic layer, now containing neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amidine base may precipitate as a white solid or form an oily layer.

  • Product Extraction: Return the basic aqueous mixture to the separatory funnel. Add fresh ethyl acetate (75 mL). Mix by inverting the funnel.

  • Isolate Product: Allow the layers to separate. Drain the bottom aqueous layer and collect the top organic layer containing your purified product. Perform two more extractions of the aqueous layer with fresh ethyl acetate (50 mL each).

  • Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is best for crude material that is already a solid and estimated to be >80% pure.

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 2 . A good choice is often a system like isopropanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Purification by Silica Gel Flash Chromatography

This is the most powerful purification method but also the most resource-intensive. It should be used when acid-base extraction and recrystallization fail to provide material of sufficient purity.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.3. Since the product is basic, it may streak. To prevent this, add 0.5-1% triethylamine (Et₃N) or ammonia solution (7N in methanol) to your eluent system (e.g., 90:9:1 Hexanes:Ethyl Acetate:Et₃N).[1]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Run the column by applying gentle air pressure, collecting fractions in test tubes.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the final, highly purified product.

Section 4: Data & Diagrams
Table 1: Characterization of Target Compound and Potential Impurities
CompoundChemical ClassAcidity/BasicityTypical StateWater SolubilityOrganic Solvent Solubility
N-(3-Chloro-p-tolyl)benzamidine Amidine Basic SolidLowGood (EtOAc, DCM, Alcohols)
3-Chloro-p-toluidine[9]AmineBasicSolid/LiquidLowGood (EtOAc, DCM, Alcohols)
BenzonitrileNitrileNeutralLiquidLowHigh (most organic solvents)
BenzamideAmideNeutralSolidLowModerate (Hot Alcohols, EtOAc)
Ammonium Chloride (NH₄Cl)Inorganic SaltAcidicSolidHighInsoluble
Table 2: Suggested Solvent Systems for Recrystallization
Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Comments
Isopropanol / EthanolWaterA common and effective system. Dissolve in hot alcohol, then add water dropwise until cloudy. Re-heat to clarify and cool slowly.
Ethyl Acetate (EtOAc)Hexanes / HeptaneGood for removing non-polar impurities. Dissolve in minimal hot EtOAc, then add hexanes.
TolueneHexanes / HeptaneEffective for less polar compounds. Can be slow to crystallize.
AcetoneWaterUse with caution; acetone's low boiling point requires careful handling.
Diagrams

G crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) neutrals Neutral Impurities (Benzonitrile, Benzamide) Remain in Organic Phase amidinium Protonated Amidinium Salt (Water Soluble) crude->amidinium final_org Pure Amidine in Organic Solvent free_base Free Amidine Base (Organic Soluble) amidinium->free_base 2. Add 6M NaOH (Basify to pH > 12) free_base->final_org 3. Add fresh Organic Solvent (Re-extraction)

Caption: Workflow for Purification by Acid-Base Extraction.

G start Crude Product Purity Check (TLC) is_solid Is it a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 2) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction (Protocol 1) is_solid->acid_base No (Oil/Gum) check_purity Check Purity (TLC, NMR, MP) recrystallize->check_purity acid_base->check_purity chromatography Use Flash Chromatography (Protocol 3) end Pure Product chromatography->end check_purity->chromatography Still Impure check_purity->end Purity OK

Caption: Decision Tree for Selecting a Purification Strategy.

Section 5: References
  • Kumar, A., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link]

  • CN100528836C. Purifying method of high-purity amidine hydrochloride. Google Patents. Available at:

  • Kumar, A., et al. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of amidines. Available at: [Link]

  • US6204385B1. Process for preparing amidines. Google Patents. Available at:

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Amir, M., & Kumar, S. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. PubMed. Available at: [Link]

  • Organic Syntheses. Procedure for (E)-N,N-Diethyl-2-styrylbenzamide. Available at: [Link]

  • Finze, M., et al. (2022). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. PMC. Available at: [Link]

  • EP1192224B1. Purification of aqueous dye solutions. Google Patents. Available at:

  • University of Colorado Boulder. Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Available at: [Link]

  • Wikipedia. Benzamidine. Available at: [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • University of Colombo. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • University of Waterloo. What is an Acid and Base Extraction?. Engineering Ideas Clinic. Available at: [Link]

  • EPA. 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Glowinski, I. B., et al. (1984). The purification of rat liver arylhydroxamic acid N,O-acyltransferase. PubMed. Available at: [Link]

  • Wang, Y., et al. (2008). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Ataman Kimya. N-CHLORO-P-TOLUENESULFONAMIDE. Available at: [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. Available at: [Link]

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Troubleshooting

addressing steric hindrance in N-(3-Chloro-p-tolyl)benzamidine synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are tackling the synthesis of N-(3-Chloro-p-tolyl)benzamidi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are tackling the synthesis of N-(3-Chloro-p-tolyl)benzamidine. Our goal is to provide in-depth, field-proven insights and practical solutions to common challenges, with a specific focus on overcoming the significant steric hindrance presented by the substituted aniline starting material.

Part 1: Understanding the Core Challenge: Steric and Electronic Effects

The primary obstacle in the synthesis of N-(3-Chloro-p-tolyl)benzamidine is the nature of the aniline precursor, 3-chloro-4-methylaniline. The substituents on this ring create a "perfect storm" of electronic deactivation and steric hindrance that complicates classical amination strategies.

Q1: Why is the reaction between benzonitrile and 3-chloro-4-methylaniline so difficult?

A1: The difficulty arises from two main factors originating from the 3-chloro-4-methylaniline structure:

  • Steric Hindrance: The chlorine atom is in the ortho position relative to the amine group. Its atomic radius is large enough to physically obstruct the nitrogen's lone pair of electrons from attacking the electrophilic carbon of the nitrile. This spatial blockade, known as steric hindrance, significantly increases the activation energy of the reaction.[1][2]

  • Electronic Deactivation: The chlorine atom is an electron-withdrawing group (via induction), which reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom. This decreases the nucleophilicity of the amine, making it a weaker attacker. While the para-methyl group is weakly electron-donating, its effect is not strong enough to overcome the deactivating influence of the ortho-chloro substituent.

Direct, uncatalyzed thermal condensation of benzonitrile and 3-chloro-4-methylaniline is generally unsuccessful, leading to no or negligible product formation even at high temperatures. Activation of the nitrile or the amine is essential for success.

Part 2: Troubleshooting Guide for Common Synthetic Failures

This section addresses the most frequently encountered issues during the synthesis and provides a logical path to a solution.

Q2: I am attempting a classical Pinner reaction. After forming the imidate from benzonitrile and ethanol/HCl, I add 3-chloro-4-methylaniline, but my yield of the final amidine is less than 10%. What is going wrong?

A2: The Pinner reaction is a powerful method for amidine synthesis, but it often falters when a sterically hindered or electronically deactivated amine is used.[3][4] The low yield is likely due to the following:

  • Inefficient Nucleophilic Attack: The primary issue is the hindered nature of your aniline. The protonated imidate (the "Pinner salt") is a good electrophile, but the nucleophilic attack by the bulky 3-chloro-4-methylaniline is extremely slow.[5]

  • Pinner Salt Instability: Alkyl imidate hydrochlorides are thermodynamically unstable and can decompose or rearrange upon prolonged heating, which might be what you are attempting in order to force the reaction.[3][5]

  • Competitive Side Reactions: At elevated temperatures, side reactions such as the hydrolysis of the imidate back to an ester (if water is present) can compete with the desired amination.

Troubleshooting Steps:

  • Increase Reaction Temperature & Time: Cautiously increase the reaction temperature (e.g., reflux in a higher-boiling solvent like dioxane) and extend the reaction time. Monitor carefully by TLC or LC-MS to track product formation versus decomposition.

  • Consider a Different Strategy: If optimization fails, the Pinner reaction may not be the ideal route. The steric barrier is likely too high for this methodology. We recommend moving to a more robust method, such as Lewis acid catalysis.

Q3: I tried using aluminum chloride (AlCl₃) to catalyze the reaction, but I'm getting a dark, intractable mixture with many spots on my TLC plate. How can I clean this up?

A3: Using a strong Lewis acid like AlCl₃ can successfully activate the nitrile, but it's often too harsh, especially with functionalized anilines.[6][7] The complex mixture likely results from:

  • Charring/Degradation: High temperatures combined with AlCl₃ can cause decomposition of the starting materials.

  • Nitrile Trimerization: Lewis acids can promote the cyclotrimerization of benzonitrile to form 1,3,5-triphenyl-1,3,5-triazine, a common and highly stable byproduct.

  • Uncontrolled Polymerization: Indiscriminate reactions can lead to polymeric tars.

Recommended Solutions:

  • Change the Order of Addition: Do not mix all three components at once. Pre-complex the benzonitrile with the Lewis acid at a low temperature (e.g., 0 °C) before slowly adding the 3-chloro-4-methylaniline.[6] This forms the activated nitrile-Lewis acid complex in a controlled manner, making it ready to react specifically with the amine.

  • Switch to a Milder Lewis Acid: AlCl₃ is often too aggressive. Lewis acids like Titanium tetrachloride (TiCl₄) or Tin (IV) chloride (SnCl₄) are known to be highly effective for this transformation under solvent-free conditions, offering better control and higher yields of the desired N-aryl benzamidine.[7]

  • Strict Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the Lewis acid. Using too much can exacerbate side reactions, while too little will result in incomplete conversion.

Troubleshooting_Workflow Start Low or No Yield in Amidine Synthesis CheckPurity Verify Purity of Starting Materials Start->CheckPurity First Step Strategy Evaluate Synthetic Strategy CheckPurity->Strategy If Pure Pinner Pinner Reaction Failure Strategy->Pinner Using Pinner? LewisAcid Lewis Acid Issues (e.g., AlCl₃) Strategy->LewisAcid Using LA? Direct Uncatalyzed Reaction Fails Strategy->Direct No Catalyst? Sol_Pinner Increase Temp/Time (Use with Caution) Pinner->Sol_Pinner Sol_Lewis Switch to Milder LA (TiCl₄/SnCl₄) + Optimize Addition Order LewisAcid->Sol_Lewis Sol_Direct Activation is Mandatory (Catalysis Required) Direct->Sol_Direct

Caption: Troubleshooting workflow for N-aryl amidine synthesis.

Part 3: Recommended Protocols & Advanced FAQs

For a challenging synthesis like this one, moving beyond classical methods to more modern, robust protocols is often the key to success.

FAQ 1: What is the most reliable Lewis acid-mediated protocol for synthesizing N-(3-Chloro-p-tolyl)benzamidine?

A1: A solvent-free method using Titanium (IV) chloride (TiCl₄) is highly recommended for its efficiency with sterically hindered substrates.[7] This approach enhances the electrophilicity of the nitrile's carbon atom, facilitating the attack by the weakened nucleophilic amine.

Lewis_Acid_Mechanism cluster_0 Step 1: Nitrile Activation cluster_1 Step 2: Nucleophilic Attack Benzonitrile Benzonitrile (Ph-C≡N) Complex Activated Complex [Ph-C≡N→TiCl₄] Benzonitrile->Complex TiCl4 TiCl₄ (Lewis Acid) TiCl4->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Attack by Amine Aniline 3-Chloro-4-methylaniline Aniline->Intermediate Slow, Rate-Limiting Step (Overcoming Steric Hindrance) Product N-(3-Chloro-p-tolyl)benzamidine Intermediate->Product Proton Transfer & Workup

Caption: Simplified mechanism of TiCl₄-mediated amidine synthesis.

A detailed, step-by-step protocol for this method is provided in Part 5 .

FAQ 2: Are there any milder, transition-metal-catalyzed alternatives that avoid harsh Lewis acids?

A2: Yes, copper-catalyzed methods have emerged as a powerful and more sustainable alternative for the synthesis of N-substituted amidines.[8][9] These reactions typically proceed under milder conditions and show good tolerance for various functional groups. A common catalytic system involves Copper (I) chloride (CuCl), a base like cesium carbonate (Cs₂CO₃), and a ligand such as 2,2'-bipyridine.

This method is advantageous as it avoids the use of stoichiometric, moisture-sensitive, and highly corrosive Lewis acids. A detailed experimental protocol is available in Part 5 .

FAQ 3: Can I deprotonate the aniline with a strong base like n-butyllithium to force the reaction?

A3: Yes, this is a viable but expert-level strategy. Activating the amine by deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) will form the corresponding lithium or sodium amide salt.[10] This salt is a vastly more powerful nucleophile and can overcome the steric and electronic barriers to attack the nitrile directly.

Critical Considerations:

  • Strictly Anhydrous Conditions: This reaction is extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: The initial deprotonation is typically done at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions.

  • Safety: Strong bases like n-BuLi are pyrophoric and must be handled with extreme care by trained personnel.

This method offers a powerful way to form the C-N bond but requires significant expertise in handling air- and moisture-sensitive reagents.

Part 4: Comparative Summary of Synthetic Strategies

The table below summarizes the primary methods discussed, allowing for a quick comparison to select the most appropriate strategy for your laboratory's capabilities and goals.

Method Key Reagents Typical Temp. Pros Cons & Key Considerations
Pinner Reaction Nitrile, Alcohol, HCl (gas), Amine0 °C to RefluxWell-established, uses common reagents.Prone to failure with hindered/deactivated amines[4]; Pinner salt can be unstable[3][5].
Lewis Acid Catalysis Nitrile, Amine, TiCl₄ or SnCl₄ 100–120 °CHighly effective for hindered substrates [7]; often high-yielding.Requires handling of corrosive Lewis acids; strict moisture control needed; potential for byproducts with harsh LAs like AlCl₃[6].
Copper Catalysis Nitrile, Amine, CuCl, Base (Cs₂CO₃), Ligand100 °CMilder conditions[8]; better functional group tolerance; avoids stoichiometric harsh reagents.Requires catalyst, base, and ligand; may require optimization of reaction conditions.
Strong Base Activation Nitrile, Amine, n-BuLi or NaH -78 °C to RTPowerful method for unreactive partners[10]; directly enhances nucleophilicity.Requires expert handling of pyrophoric/air-sensitive reagents; strictly anhydrous/inert conditions are mandatory.
Part 5: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: TiCl₄-Mediated Synthesis of N-(3-Chloro-p-tolyl)benzamidine[7]
  • Preparation: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Addition:

    • To the flask, add benzonitrile (1.0 eq, e.g., 1.03 g, 10 mmol).

    • Add 3-chloro-4-methylaniline (1.0 eq, e.g., 1.41 g, 10 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly and dropwise , add titanium (IV) chloride (TiCl₄, 1.2 eq, e.g., 1.3 mL, 12 mmol) via syringe. The addition is exothermic and will produce HCl gas. Ensure the reaction is well-vented into a scrubber.

  • Reaction:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 100–110 °C using an oil bath.

    • Maintain stirring at this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The mixture will be a dark, viscous solid or oil.

    • Carefully and slowly quench the reaction by adding the mixture to 100 mL of a 10% aqueous NaOH solution cooled in an ice bath. This is a highly exothermic and vigorous process.

    • Stir the resulting suspension until the solid dissolves or breaks up.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-(3-Chloro-p-tolyl)benzamidine.

Protocol 2: Copper-Catalyzed Synthesis of N-(3-Chloro-p-tolyl)benzamidine[8][9]
  • Preparation: To an oven-dried Schlenk tube or sealed vial, add a magnetic stir bar.

  • Reagent Addition (under inert atmosphere):

    • Add Copper (I) chloride (CuCl, 0.1 eq, e.g., 99 mg, 1 mmol).

    • Add Cesium carbonate (Cs₂CO₃, 2.0 eq, e.g., 6.5 g, 20 mmol).

    • Add 2,2'-bipyridine (0.1 eq, e.g., 156 mg, 1 mmol).

    • Add benzonitrile (1.0 eq, e.g., 1.03 g, 10 mmol).

    • Add 3-chloro-4-methylaniline (1.2 eq, e.g., 1.70 g, 12 mmol).

    • Add anhydrous solvent, such as 2,2,2-Trifluoroethanol (TFE) or Toluene (to achieve a concentration of ~0.5 M).

  • Reaction:

    • Seal the vessel tightly. If using a Schlenk tube, ensure a positive pressure of inert gas.

    • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

    • Maintain the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the catalyst and base. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Combine the filtrates and wash with water (2 x 30 mL) and then brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-(3-Chloro-p-tolyl)benzamidine.

References
  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]

  • Shaik, F. P., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. [Link]

  • Hanna, M. (2014). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. University of Oregon Scholars' Bank. [Link]

  • Reddy, V. P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

  • ResearchGate. (2015). Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. [Link]

  • Lenci, E., et al. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. PMC. [Link]

  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • Bose, D. S., et al. (2012). A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines. PMC. [Link]

  • Reddy, V. P., et al. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]

  • Hsung, R. P., et al. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. PMC. [Link]

  • Alcaro, S., et al. (2012). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. InTech. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of N-(3-Chloro-p-tolyl)benzamidine

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-(3-Chloro-p-tolyl)benzamidine, a molecule of interest for its potentia...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-(3-Chloro-p-tolyl)benzamidine, a molecule of interest for its potential pharmacological activities, presents a unique characterization challenge. This guide provides an in-depth analysis of its structural verification, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of its ¹H NMR spectrum, offer a detailed experimental protocol, and critically compare this powerful technique with other instrumental methods, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the preeminent tool for determining the structure of organic molecules in solution. Its power lies in its ability to provide information about the number of different types of protons, their electronic environment, and their spatial relationships to one another. For a molecule like N-(3-Chloro-p-tolyl)benzamidine, ¹H NMR is indispensable for confirming the precise arrangement of substituents on the aromatic rings and for verifying the integrity of the benzamidine core.

Predicted ¹H NMR Spectrum of N-(3-Chloro-p-tolyl)benzamidine

Molecular Structure and Proton Labeling:

Caption: Molecular structure of N-(3-Chloro-p-tolyl)benzamidine with proton labeling.

Table 1: Predicted ¹H NMR Data for N-(3-Chloro-p-tolyl)benzamidine in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hn/Hn'7.5 - 9.0Broad singlet-2HAmidine N-H
Ha, He7.2 - 7.8Multipletortho: 7-9, meta: 2-3, para: <15HAromatic protons of the benzamidine phenyl ring
Hb~7.1Doubletortho: ~81HAromatic proton ortho to the amidine group on the tolyl ring
Hc~7.3Doublet of doubletsortho: ~8, meta: ~21HAromatic proton between Cl and CH₃ on the tolyl ring
Hd~6.9Doubletmeta: ~21HAromatic proton ortho to both the amidine group and Cl on the tolyl ring
H₃C~2.3Singlet-3HMethyl group on the tolyl ring

Disclaimer: These are predicted values and actual experimental results may vary.

The broadness of the amidine N-H protons is due to quadrupole broadening from the nitrogen atoms and potential chemical exchange. The aromatic region will be complex due to overlapping signals. The protons on the 3-chloro-p-tolyl ring are distinct and will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of N-(3-Chloro-p-tolyl)benzamidine B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) containing 0.03% TMS A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample and lock on the deuterium signal C->D E Shim the magnetic field to optimize homogeneity D->E F Acquire a standard ¹H NMR spectrum E->F G Set spectral width to ~16 ppm and acquisition time to ~2-4 s F->G Parameters H Apply a 90° pulse and collect 16-32 scans F->H Execution I Apply Fourier Transform H->I J Phase correct the spectrum I->J K Calibrate the chemical shift scale to TMS (0.00 ppm) J->K L Integrate the signals K->L M Analyze the spectrum (chemical shifts, multiplicities, coupling constants) L->M

Caption: Standard workflow for ¹H NMR analysis.

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of N-(3-Chloro-p-tolyl)benzamidine relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for the Characterization of N-(3-Chloro-p-tolyl)benzamidine

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton framework, connectivity, stereochemistry.High resolution, quantitative, non-destructive.Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, number of unique carbons.Complements ¹H NMR, good for identifying symmetry.[1]Lower sensitivity than ¹H NMR, longer acquisition times.[2]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).[3]High sensitivity, provides molecular formula.Provides limited structural information on its own, can cause fragmentation.[4]
FTIR Spectroscopy Presence of functional groups (N-H, C=N, C-Cl, aromatic C-H).[5]Fast, requires small sample amount, good for identifying key bonds.Provides limited information on the overall molecular structure, not quantitative.
¹³C NMR Spectroscopy: A Complementary Perspective

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. For N-(3-Chloro-p-tolyl)benzamidine, we would expect to see distinct signals for each of the 14 unique carbon atoms. The chemical shifts would be influenced by the electronegativity of the attached atoms (Cl, N) and the aromatic ring currents. For instance, the carbon atom of the C=N bond in the benzamidine moiety would appear significantly downfield.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy, thus confirming the molecular formula of C₁₄H₁₂ClN₂O. The fragmentation pattern can also offer clues about the molecule's structure.

FTIR Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and straightforward method to identify the presence of key functional groups. For N-(3-Chloro-p-tolyl)benzamidine, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amidine group (around 3300-3500 cm⁻¹), the C=N stretching (around 1650 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and aromatic C-H stretching and bending vibrations.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of a novel compound like N-(3-Chloro-p-tolyl)benzamidine necessitates a multi-faceted analytical approach. While ¹H NMR provides the most detailed information about the proton framework and connectivity, its findings should be corroborated by other techniques. ¹³C NMR confirms the carbon skeleton, mass spectrometry validates the molecular formula, and FTIR provides a quick check for the presence of key functional groups. Together, these methods provide a self-validating system that ensures the unambiguous characterization of the molecule, a critical step in the journey of drug discovery and development.

References

  • Gowda, B. T., et al. (2003). Synthesis and structural studies on N-(aryl)-substituted benzamides.
  • Sa'ad, M. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 234. [Link]

  • Vacogne, C. D., & Schlaad, H. (2015). Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Polymer Chemistry, 6(32), 5863-5871.
  • Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2383.
  • NIST. (n.d.). Benzenamine, 3-chloro-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3329.
  • MDPI. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • Fuloria, S., et al. (2022).
  • AIDIC. (2014). Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends. Chemical Engineering Transactions, 37, 403-408.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

Sources

Comparative

The Signature of a Halogen: Isotopic Patterns in Mass Spectrometry

An In-Depth Guide to the Mass Spectrometry Analysis of N-(3-Chloro-p-tolyl)benzamidine: A Comparative Approach In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Analysis of N-(3-Chloro-p-tolyl)benzamidine: A Comparative Approach

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. N-(3-Chloro-p-tolyl)benzamidine, a molecule featuring a substituted benzamidine core, represents a class of compounds with significant therapeutic potential due to their roles as enzyme inhibitors and synthons in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the characterization of such molecules.

This guide provides a comprehensive examination of the mass spectrometric analysis of N-(3-Chloro-p-tolyl)benzamidine. Moving beyond a simple procedural outline, this document delves into the rationale behind methodological choices, presents a comparative analysis against alternative techniques, and is grounded in the fundamental principles of analytical chemistry. The insights herein are intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows.

A defining structural feature of N-(3-Chloro-p-tolyl)benzamidine is the presence of a chlorine atom. Nature provides two stable isotopes of chlorine: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This natural isotopic distribution imparts a characteristic signature in the mass spectrum. Any ion containing a single chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with an intensity ratio of roughly 3:1. This isotopic pattern is a powerful diagnostic tool for confirming the presence of chlorine in an unknown analyte, significantly enhancing the confidence of structural assignments.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties and the desired analytical outcome. For N-(3-Chloro-p-tolyl)benzamidine, several methods are viable, each with distinct advantages.

Ionization TechniquePrincipleSuitability for N-(3-Chloro-p-tolyl)benzamidineAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.Excellent. The basic nitrogen atoms in the amidine group are readily protonated in solution, making it ideal for ESI in positive ion mode.High sensitivity, minimal fragmentation, ideal for coupling with liquid chromatography (LC).Susceptible to matrix effects, requires analyte to be soluble and ionizable in solution.
Atmospheric Pressure Chemical Ionization (APCI) A chemical ionization method where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte.Very Good. Suitable for less polar compounds that are not as easily ionized by ESI.Tolerant of higher flow rates and less polar solvents, can ionize a broader range of compounds than ESI.Can sometimes induce more in-source fragmentation than ESI.
Electron Ionization (EI) Hard ionization technique where the analyte is bombarded with high-energy electrons in the gas phase, leading to extensive fragmentation.Good for structural elucidation. Typically used with Gas Chromatography (GC-MS).Produces detailed, reproducible fragmentation patterns that are excellent for structural confirmation and library matching.Often results in the absence of a molecular ion peak, requires the analyte to be volatile and thermally stable.

For routine identification and quantification, particularly when coupled with liquid chromatography, Electrospray Ionization (ESI) is the preferred method for N-(3-Chloro-p-tolyl)benzamidine due to its soft nature and the ease of protonating the amidine functional group.

Experimental Workflow for LC-MS Analysis

A robust analytical workflow is essential for reproducible and reliable results. The following outlines a typical procedure for the analysis of N-(3-Chloro-p-tolyl)benzamidine using Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Weigh Standard dissolve Dissolve in appropriate solvent (e.g., Methanol/Water) start->dissolve dilute Perform Serial Dilutions to create calibration curve standards dissolve->dilute filter Filter sample through 0.22 µm syringe filter dilute->filter inject Inject sample (e.g., 5 µL) onto LC column filter->inject separation Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) inject->separation ionization Electrospray Ionization (ESI) Positive Ion Mode separation->ionization ms1 Full Scan (MS1) (e.g., m/z 100-500) ionization->ms1 ms2 Tandem MS (MS/MS) Select precursor ion and fragment ms1->ms2 process Process chromatograms and mass spectra ms2->process quantify Quantify using calibration curve process->quantify confirm Confirm identity via fragmentation pattern & isotopic signature process->confirm caption Figure 1. General LC-MS workflow for N-(3-Chloro-p-tolyl)benzamidine.

Caption: Figure 1. General LC-MS workflow for N-(3-Chloro-p-tolyl)benzamidine.

Step-by-Step Protocol
  • Standard Preparation: Accurately weigh a reference standard of N-(3-Chloro-p-tolyl)benzamidine. Prepare a stock solution in a suitable solvent such as methanol. From the stock, create a series of calibration standards and quality control (QC) samples through serial dilution.

  • Sample Preparation: For analysis from a complex matrix (e.g., reaction mixture, biological fluid), a sample cleanup step is necessary. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). For simple reaction monitoring, a "dilute-and-shoot" approach, where the sample is simply diluted and filtered, is often sufficient.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a standard starting point for small molecule analysis.

    • Mobile Phase A: Water with 0.1% formic acid (to aid protonation for ESI).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: ~0.4 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Ionization Mode: Positive Ion Mode.

    • Scan Mode: Full Scan (MS1) to identify the molecular ion, followed by Targeted MS/MS (or Product Ion Scan) for fragmentation analysis and quantification.

    • Capillary Voltage: ~3.5 kV.

    • Gas Flow/Temperature: Optimize based on instrument specifications.

Predicted Mass Spectrum and Fragmentation

The chemical structure of N-(3-Chloro-p-tolyl)benzamidine allows for the prediction of its mass and fragmentation pathways, which are crucial for its identification.

  • Molecular Formula: C₁₄H₁₃ClN₂

  • Monoisotopic Mass: 244.0767 g/mol

In positive mode ESI, the molecule will readily accept a proton (H⁺), primarily on one of the nitrogen atoms of the amidine group. Therefore, the expected protonated molecular ion [M+H]⁺ will be observed at m/z 245.0846 . Due to the chlorine isotope, a corresponding peak for the ³⁷Cl isotopologue will appear at m/z 247.0816 with approximately one-third the intensity.

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+H]⁺ ion will fragment in predictable ways. The most likely fragmentation pathways involve the cleavage of the C-N bonds.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M [M+H]⁺ m/z 245/247 F1 Loss of NH₃ (-17 Da) M->F1 F2 Cleavage of Benzamidine Loss of C₇H₅N₂ M->F2 F3 Cleavage of Chloro-tolyl Loss of C₇H₆Cl M->F3 P1 [C₁₄H₁₁ClN]⁺ m/z 228/230 F1->P1 P2 [C₇H₇Cl]⁺ m/z 126/128 F2->P2 P3 [C₇H₈N₂]⁺ m/z 120 F3->P3 caption Figure 2. Predicted MS/MS fragmentation of N-(3-Chloro-p-tolyl)benzamidine.

Caption: Figure 2. Predicted MS/MS fragmentation of N-(3-Chloro-p-tolyl)benzamidine.

  • Pathway 1 (Loss of Ammonia): A common fragmentation for protonated primary amines and amidines is the neutral loss of ammonia (NH₃). This would result in a fragment ion at m/z 228/230 .

  • Pathway 2 (Benzamidine Cleavage): Cleavage of the C-N bond connecting the two aromatic rings could lead to the formation of a protonated chloro-tolyl ion, resulting in a fragment at m/z 126/128 .

  • Pathway 3 (Chloro-tolyl Cleavage): The alternative cleavage would result in the formation of a protonated benzamidine fragment at m/z 120 .

The relative abundance of these fragments provides a fingerprint that can be used for structural confirmation. For quantitative analysis using tandem MS (often in Multiple Reaction Monitoring or MRM mode), a specific precursor-to-product ion transition (e.g., m/z 245 -> 228) is monitored for high selectivity and sensitivity.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques. Each method provides orthogonal information, leading to a more complete characterization of the compound.

TechniqueInformation ProvidedSensitivityThroughputStructural Elucidation CapabilityQuantitative Capability
LC-MS/MS Molecular weight, elemental composition (with HRMS), fragmentation pattern, quantification.Very High (pg-fg)HighExcellentExcellent
NMR Spectroscopy Precise atomic connectivity (¹H, ¹³C), stereochemistry, 3D structure in solution.Low (mg-µg)LowDefinitiveGood, but less sensitive than MS
HPLC-UV Retention time, quantification based on UV absorbance.Moderate (ng)HighVery Limited (requires chromophore)Very Good
Gas Chromatography-MS (GC-MS) Retention time, molecular weight, fragmentation pattern (EI).High (pg)HighExcellent (via library matching)Excellent

Synopsis:

  • For definitive structure elucidation, a combination of NMR and high-resolution mass spectrometry (HRMS) is the gold standard. NMR provides the carbon-hydrogen framework, while HRMS confirms the elemental formula.

  • For quantification in complex matrices, LC-MS/MS is unparalleled in its sensitivity and selectivity.

  • For routine purity checks and quantification in simpler mixtures, HPLC-UV can be a cost-effective and robust alternative, provided the analyte has a suitable chromophore.

  • GC-MS is a powerful alternative if the compound is sufficiently volatile and thermally stable, offering the advantage of extensive and standardized EI fragmentation libraries for identification.

Conclusion

The mass spectrometric analysis of N-(3-Chloro-p-tolyl)benzamidine is a robust and sensitive method for its identification and quantification. The strategic choice of ionization technique, coupled with an optimized LC-MS/MS workflow, allows for confident characterization. The molecule's inherent chlorine atom provides a distinct isotopic signature, which, combined with predictable fragmentation patterns, serves as a powerful diagnostic tool. While techniques like NMR and HPLC-UV offer complementary information, mass spectrometry, particularly LC-MS/MS, remains the cornerstone for high-sensitivity, high-throughput analysis in the pharmaceutical development pipeline. This guide provides the foundational principles and a practical framework for developing and implementing such methods, ensuring data integrity and scientific rigor.

References

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Retrieved from [Link]

  • PharmaFocusAsia. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Ma, L., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Chromatographic Science, 45(8), 496-503. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

  • Ricci, C., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(4), 481-492. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Validation

A Head-to-Head Analysis of Benzamidine and its Derivative, N-(3-Chloro-p-tolyl)benzamidine: A Guide to Determining and Comparing Binding Affinities

An authoritative guide for researchers, scientists, and drug development professionals In the landscape of serine protease inhibition, benzamidine serves as a foundational scaffold. Its simple, yet effective, design has...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals

In the landscape of serine protease inhibition, benzamidine serves as a foundational scaffold. Its simple, yet effective, design has made it a cornerstone for mechanistic studies and a starting point for the development of more complex and specific inhibitors. The derivatization of this core structure is a key strategy in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific derivative, N-(3-Chloro-p-tolyl)benzamidine, and provides a comprehensive framework for its comparison against the parent compound, benzamidine.

The Structural Rationale: Benzamidine vs. N-(3-Chloro-p-tolyl)benzamidine

Benzamidine's inhibitory action stems from its ability to mimic the side chain of arginine, allowing it to fit into the S1 pocket of many serine proteases and form a salt bridge with a conserved aspartate residue (Asp189 in trypsin). The positively charged amidinium group is crucial for this interaction.

The introduction of a 3-chloro-p-tolyl group at the nitrogen atom of the benzamidine core in N-(3-Chloro-p-tolyl)benzamidine introduces significant structural changes that are hypothesized to modulate its binding affinity:

  • Steric Bulk: The tolyl group adds steric bulk, which could either enhance binding by promoting favorable interactions with other residues in and around the S1 pocket or hinder binding if it leads to steric clashes.

  • Hydrophobicity: The aromatic tolyl group increases the hydrophobicity of the molecule. This could lead to new, favorable hydrophobic interactions with non-polar residues in the enzyme's active site.

  • Electronic Effects: The chlorine atom is an electron-withdrawing group. Its presence on the tolyl ring can influence the electronic distribution of the entire substituent, potentially affecting non-covalent interactions like halogen bonding or cation-pi interactions.

These modifications necessitate a rigorous experimental evaluation to quantify their net effect on binding affinity.

Quantifying Binding Affinity: A Comparative Data Framework

To provide a clear comparison, the binding affinities of both compounds should be determined against a panel of relevant serine proteases. The dissociation constant (KD) or the inhibition constant (Ki) are the key parameters to be measured. The following table presents known affinity data for benzamidine against common targets and serves as a template for the data that would be generated for N-(3-Chloro-p-tolyl)benzamidine.

CompoundTarget ProteaseKi / KD (μM)TechniqueReference
Benzamidine Trypsin18.4Enzyme Inhibition Assay
Benzamidine Thrombin0.5Enzyme Inhibition Assay
Benzamidine Urokinase280Enzyme Inhibition Assay
N-(3-Chloro-p-tolyl)benzamidine TrypsinTo be determined
N-(3-Chloro-p-tolyl)benzamidine ThrombinTo be determined
N-(3-Chloro-p-tolyl)benzamidine UrokinaseTo be determined

Experimental Protocols for Determining Binding Affinity

Two orthogonal, high-fidelity methods for determining binding affinity are presented below: Isothermal Titration Calorimetry (ITC) for a direct measure of binding thermodynamics in solution, and a chromogenic enzyme inhibition assay for a functional measure of inhibitory potency.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS) in a single experiment.

Methodology:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the target protease (e.g., 50-100 μM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

    • Prepare stock solutions of benzamidine and N-(3-Chloro-p-tolyl)benzamidine in the same buffer. The ligand concentration should be 10-20 times that of the protein concentration.

    • Ensure precise concentration determination for all components.

  • ITC Experiment Setup:

    • Load the protease solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters (e.g., cell temperature, stirring speed, injection volume, and spacing between injections).

  • Titration and Data Acquisition:

    • Perform an initial injection of a small volume of the ligand to acclimate the system.

    • Proceed with a series of injections (typically 20-30) of the ligand into the sample cell.

    • Record the heat changes after each injection until the binding sites are saturated.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P Prepare Protein (e.g., 50 µM in cell) ITC Load into ITC Instrument P->ITC L Prepare Ligand (e.g., 1 mM in syringe) L->ITC Run Perform Titration: Inject Ligand into Protein ITC->Run Raw Record Heat Change (Raw Thermogram) Run->Raw Fit Integrate & Fit Data to Binding Model Raw->Fit Results Determine: KD, ΔH, n, ΔS Fit->Results

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Protocol 2: Chromogenic Enzyme Inhibition Assay

This method determines the inhibition constant (Ki) by measuring the effect of the inhibitor on the rate of an enzyme-catalyzed reaction that produces a colored product.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the target protease in an appropriate assay buffer (e.g., Tris-HCl buffer at optimal pH).

    • Prepare a stock solution of a chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

    • Prepare serial dilutions of benzamidine and N-(3-Chloro-p-tolyl)benzamidine.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor (or buffer for control) to the wells and incubate for a pre-determined time to allow for binding equilibrium.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Monitor the absorbance of the product over time using a plate reader at the appropriate wavelength (e.g., 405 nm for p-nitroaniline).

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.

    • Plot the reaction velocities as a function of inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant of the substrate.

Inhibition_Assay_Workflow cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_data Data Analysis Enzyme Add Enzyme Inhibitor Add Serial Dilutions of Inhibitor Enzyme->Inhibitor Incubate Incubate Inhibitor->Incubate Substrate Add Chromogenic Substrate Incubate->Substrate Measure Measure Absorbance over Time Substrate->Measure Velocity Calculate Initial Velocities (V0) Measure->Velocity IC50 Determine IC50 Velocity->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff Ki Final Ki Value ChengPrusoff->Ki

Caption: Chromogenic Enzyme Inhibition Assay Workflow.

Interpreting the Results: A Structure-Activity Relationship (SAR) Discussion

Upon obtaining the KD or Ki values, a direct comparison of the binding affinities can be made.

  • If N-(3-Chloro-p-tolyl)benzamidine shows a lower KD/Ki (higher affinity) than benzamidine: This would suggest that the added substituent engages in favorable interactions with the target enzyme. The increased hydrophobicity of the tolyl group may be interacting favorably with a hydrophobic pocket adjacent to the S1 site, and the chloro group might be forming a beneficial halogen bond.

  • If N-(3-Chloro-p-tolyl)benzamidine shows a higher KD/Ki (lower affinity): This would indicate that the substituent introduces unfavorable steric hindrance, preventing the optimal positioning of the core benzamidine scaffold in the active site.

The thermodynamic data from ITC can provide deeper insights. For instance, a favorable enthalpic contribution (more negative ΔH) would suggest stronger hydrogen or halogen bonding, while a favorable entropic contribution (more positive ΔS) might indicate the displacement of ordered water molecules from a hydrophobic pocket upon binding.

Conclusion

While benzamidine remains a valuable tool compound, its derivatization holds the key to developing next-generation serine protease inhibitors. The systematic comparison of derivatives like N-(3-Chloro-p-tolyl)benzamidine to the parent compound is a fundamental exercise in medicinal chemistry and drug discovery. By employing rigorous biophysical and biochemical methods as outlined in this guide, researchers can elucidate the nuanced structure-activity relationships that govern molecular recognition. The resulting data will not only provide a definitive comparison of these two specific compounds but will also contribute to the broader understanding of how to rationally design more potent and selective enzyme inhibitors.

References

  • Title: Structural basis for the specific inhibition of human granzyme A by benzamidine-derived inhibitors. Source: Journal of Biological Chemistry URL: [Link]

  • Title: The S1' pocket of trypsin-like serine proteases: a playground for the design of potent and selective inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Benzamidine, a known inhibitor of serine proteases, is a partial agonist of human protease-activated receptor 2. Source: British Journal of Pharmacology URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Benzamidine Derivatives as Potent Urokinase Inhibitors. Source: Molecules URL: [Link]

  • Title: The relationship between inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

Comparative

The Molecular Blueprint: Key Vibrational Modes of N-(3-Chloro-p-tolyl)benzamidine

An In-Depth Guide to the Infrared Spectroscopic Confirmation of N-(3-Chloro-p-tolyl)benzamidine For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Confirmation of N-(3-Chloro-p-tolyl)benzamidine

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive analytical technique for identifying functional groups and verifying molecular structures. This guide provides a comprehensive analysis of the key IR spectral features expected for N-(3-Chloro-p-tolyl)benzamidine, offering a detailed comparison with related structural analogs to ensure confident characterization. We will delve into the causality behind peak assignments and provide a robust experimental protocol for acquiring high-quality data.

To interpret the IR spectrum of N-(3-Chloro-p-tolyl)benzamidine, we must first deconstruct its molecular architecture into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb IR radiation at characteristic frequencies. The primary structural components are the benzamidine core and the 3-chloro-p-tolyl substituent, linked by a secondary amine bridge.

The diagram below illustrates the key bonds whose vibrations serve as the primary "fingerprints" for spectral analysis.

Caption: Molecular structure of N-(3-Chloro-p-tolyl)benzamidine with key functional groups highlighted.

Deconstructing the Spectrum: Predicted IR Absorptions

The confirmation of N-(3-Chloro-p-tolyl)benzamidine relies on identifying a combination of peaks from the high-frequency region (N-H, C-H stretches) down to the unique fingerprint region (C-Cl, C-N stretches and bending modes).

N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
  • N-H Stretch (Amidine & Amine): The molecule contains both an amine-like N-H linker and an amidine -NH₂ group. Primary amines typically show two bands (asymmetric and symmetric stretches) between 3500-3300 cm⁻¹.[1][2] The secondary amine N-H linker will exhibit a single, weaker band in a similar region (3350-3310 cm⁻¹).[1] Therefore, a complex, multi-peak system is expected in this region, which is a key indicator of the amidine and linker structures.

  • Aromatic C-H Stretch: The sp² hybridized C-H bonds on the two aromatic rings will produce sharp, medium-to-weak absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3][4] The presence of these peaks clearly distinguishes the aromatic character from purely aliphatic compounds, whose C-H stretches appear below 3000 cm⁻¹.[5][6]

  • Aliphatic C-H Stretch: The methyl (-CH₃) group on the tolyl ring will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[6]

The Double Bond and Aromatic Region (1700 - 1450 cm⁻¹)
  • C=N Stretch (Amidine): This is one of the most diagnostic peaks for this molecule. The carbon-nitrogen double bond (imine) of the amidine group is expected to show a strong absorption band. Its frequency is typically found around 1660-1640 cm⁻¹.[7] This peak is crucial as it differentiates the compound from its benzamide analog, which would feature a C=O stretch at a higher frequency (around 1680-1630 cm⁻¹).[8]

  • N-H Bending (Amidine): The primary amine-like group of the amidine will exhibit an N-H "scissoring" (bending) vibration, typically appearing in the 1650-1580 cm⁻¹ region.[1] This band may overlap with the C=N stretching peak, potentially causing a broadened appearance.

  • Aromatic C=C Ring Stretch: The carbon-carbon stretching vibrations within the two aromatic rings give rise to a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ range.[3][4][9] Typically, two prominent bands are observed near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[3]

The Fingerprint Region (1400 - 650 cm⁻¹)

This region contains a wealth of structural information arising from complex vibrational modes, including C-N and C-Cl stretches, as well as C-H bending.

  • Aromatic C-N Stretch: The stretching of the C-N bonds linking the nitrogen atoms to the aromatic rings will produce strong absorptions. For aromatic amines and related structures, this peak is typically found in the 1335-1250 cm⁻¹ range.[1][7]

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution patterns on both aromatic rings give rise to strong, sharp bands in the 900-675 cm⁻¹ region.[3] The specific positions of these bands are highly diagnostic of the substitution pattern (e.g., para- and meta-disubstitution). This provides a powerful method for confirming the correct isomer was synthesized.

  • C-Cl Stretch: The presence of the chlorine atom is confirmed by a strong absorption band in the low-frequency end of the fingerprint region. For aryl chlorides, the C-Cl stretch typically appears between 850-550 cm⁻¹.[10][11][12] This peak is often sharp and provides direct evidence of successful chlorination.

Comparative Analysis: Distinguishing N-(3-Chloro-p-tolyl)benzamidine from Alternatives

To confidently assign the structure, it is essential to compare its expected spectrum with those of plausible alternatives or starting materials. The presence or absence of key peaks provides definitive evidence.

Functional GroupN-(3-Chloro-p-tolyl)benzamidineBenzamidine (Alternative 1)3-Chloro-p-toluidine (Alternative 2)Benzamide (Alternative 3)
N-H Stretch Complex bands (Amine + Amidine) ~3500-3300 cm⁻¹Primary Amine bands ~3500-3300 cm⁻¹Primary Amine bands ~3500-3300 cm⁻¹Primary Amide bands ~3350 & 3180 cm⁻¹ (solid)[13]
Aromatic C-H Stretch Present (~3100-3000 cm⁻¹)[3][4]Present (~3100-3000 cm⁻¹)Present (~3100-3000 cm⁻¹)Present (~3100-3000 cm⁻¹)
C=O Stretch (Amide I) Absent Absent Absent Present (~1680-1630 cm⁻¹)[8]
C=N Stretch Present (~1660-1640 cm⁻¹)[7]Present (~1660-1640 cm⁻¹)Absent Absent
Aromatic C=C Stretch Present (~1600-1450 cm⁻¹)Present (~1600-1450 cm⁻¹)Present (~1600-1450 cm⁻¹)Present (~1600-1450 cm⁻¹)
Aromatic C-N Stretch Present (~1335-1250 cm⁻¹)[1]Present (~1335-1250 cm⁻¹)Present (~1335-1250 cm⁻¹)Present (~1335-1250 cm⁻¹)
C-Cl Stretch Present (~850-550 cm⁻¹)[10]Absent Present (~850-550 cm⁻¹)Absent

Key Distinctions:

  • The presence of the C=N stretch and absence of a C=O stretch clearly distinguishes the target molecule from its benzamide analog.

  • The presence of the C-Cl stretch distinguishes it from unsubstituted benzamidine.

  • The presence of the C=N stretch and the complex N-H region differentiates it from the starting material, 3-chloro-p-toluidine.

Experimental Protocol for IR Spectrum Acquisition

This protocol describes the acquisition of an IR spectrum using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and robust setup for solid samples.

Workflow Overview

A 1. Instrument Preparation (Ensure ATR crystal is clean) B 2. Background Scan (Collect ambient spectrum) A->B C 3. Sample Application (Place small amount of solid on crystal) B->C D 4. Apply Pressure (Ensure good sample-crystal contact) C->D E 5. Sample Scan (Acquire spectrum of the sample) D->E F 6. Data Processing (ATR & baseline correction) E->F G 7. Peak Analysis (Identify key functional group peaks) F->G H 8. Comparison & Confirmation (Compare with expected values) G->H

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. This step is critical to prevent contamination from previous samples.

  • Background Collection (Self-Validation Step 1):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench.

    • Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample itself. This is a crucial step for data integrity.

  • Sample Preparation and Application:

    • Place a small amount (typically 1-2 mg) of the solid N-(3-Chloro-p-tolyl)benzamidine sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample.

    • Causality: Adequate pressure is required to ensure intimate contact between the solid sample and the ATR crystal surface. This is necessary for the IR beam (evanescent wave) to penetrate the sample and generate a strong, high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where weaker peaks are more easily distinguished.

  • Data Processing and Cleaning (Self-Validation Step 2):

    • The resulting spectrum should be automatically ratioed against the collected background.

    • Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak picking and integration.

  • Analysis and Interpretation:

    • Analyze the processed spectrum, identifying the wavenumbers of the key absorption bands as detailed in Sections 2 and 3 of this guide.

    • Compare the observed peaks with the expected values and the comparative data in the table to confirm the identity and purity of the synthesized N-(3-Chloro-p-tolyl)benzamidine.

Conclusion

The successful synthesis of N-(3-Chloro-p-tolyl)benzamidine can be unequivocally confirmed using IR spectroscopy by identifying a unique combination of absorption bands. The definitive features include the strong C=N stretch around 1660-1640 cm⁻¹, the absence of a carbonyl (C=O) peak, the presence of a C-Cl stretch in the low-frequency fingerprint region (~850-550 cm⁻¹), and the characteristic patterns of aromatic C-H and N-H stretches. By comparing the acquired spectrum against the profiles of potential starting materials and by-products, researchers can achieve a high degree of confidence in their structural assignment, ensuring the integrity of their subsequent research and development efforts.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Takamura, T., & Tanabe, T. (1958). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 78(8), 849-854. Retrieved from [Link]

  • Alkyl and aryl halide infrared spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

  • FT–IR benzamide (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax, Organic Chemistry. Retrieved from [Link]

  • Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Ramasamy, R. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science (IJSEAS), 2(1), 519-525. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

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  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Benzamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzamide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Spectroscopic Properties. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

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  • 3-Chloro-4-methylaniline. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

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Sources

Validation

biological activity comparison of N-(3-Chloro-p-tolyl)benzamidine analogs

This guide provides an in-depth technical comparison of N-(3-Chloro-p-tolyl)benzamidine and its structural analogs, focusing on their biological activities as serine protease inhibitors and pesticidal agents. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(3-Chloro-p-tolyl)benzamidine and its structural analogs, focusing on their biological activities as serine protease inhibitors and pesticidal agents.

Executive Summary & Chemical Profile

N-(3-Chloro-p-tolyl)benzamidine (CAS: 23557-79-1) is a lipophilic N-arylbenzamidine derivative. Unlike the parent compound Benzamidine —a classic, potent, reversible inhibitor of trypsin-like serine proteases—the N-substituted analogs exhibit altered specificity and reduced affinity for the primary S1 binding pocket of proteases.

However, the specific 3-chloro-p-tolyl (3-chloro-4-methylphenyl) substitution introduces a distinct pharmacological profile. This moiety is structurally identical to the avian toxicant Starlicide (DRC-1339) and the acaricide metabolite of Chlordimeform . Consequently, this compound serves as a critical probe for two distinct biological pathways:

  • Protease Modulation: Probing the hydrophobic tolerance of the S1/S2 subsites in thrombin/trypsin.

  • Pesticidal/Toxicological Activation: Acting as a potential prodrug that releases the nephrotoxic 3-chloro-p-toluidine upon hydrolytic cleavage.

Chemical Identity
FeatureTarget CompoundParent ScaffoldToxic Metabolite
Name N-(3-Chloro-p-tolyl)benzamidine Benzamidine 3-Chloro-p-toluidine
Structure Ph-C(=NH)-NH-(3-Cl-4-Me-Ph)Ph-C(=NH)-NH₂NH₂-(3-Cl-4-Me-Ph)
Primary Activity Weak Protease Inhibitor / Pro-avicidePotent Trypsin Inhibitor (

)
Avicide / Nephrotoxin
LogP (Est.) ~3.6 (High Lipophilicity)0.6 (Hydrophilic)2.8

Comparative Biological Activity

A. Serine Protease Inhibition (Trypsin/Thrombin)

The biological activity of benzamidine analogs hinges on their ability to form a salt bridge with Asp189 at the bottom of the trypsin S1 pocket.

  • Benzamidine (Standard): Fits perfectly into the S1 pocket; the amidine group forms a bidentate salt bridge with Asp189.

  • N-(3-Chloro-p-tolyl)benzamidine (Target): The bulky N-aryl group creates steric hindrance. It cannot fit deep into the S1 pocket in the canonical orientation.

    • Mechanism: It likely binds via an "atypical" mode where the phenyl ring occupies the hydrophobic S2/S3 sites while the amidine projects toward Asp189, or it acts as a competitive inhibitor with significantly higher

      
       (lower potency) than the parent.
      
    • Causality: The loss of potency is caused by the disruption of the "water network" that usually stabilizes benzamidine in the active site (See Reference 4).

B. Pesticidal & Toxicological Activity (The "Lethal Synthesis" Pathway)

The most significant biological activity of this analog lies in its metabolic fate. The 3-chloro-p-tolyl moiety is a pharmacophore for octopaminergic agonism (in insects) and nephrotoxicity (in birds).

  • Vs. Chlordimeform (Acaricide): Chlordimeform is a formamidine (

    
    ). N-(3-Chloro-p-tolyl)benzamidine is the benzamidine equivalent. It is expected to show cross-resistance and similar octopamine receptor binding, acting as an acaricide.
    
  • Vs. Starlicide (Avicide): Upon hydrolysis (catalyzed by amidases in vivo), the compound releases 3-chloro-p-toluidine . In birds, this metabolite undergoes N-oxidation to a reactive intermediate that causes irreversible kidney necrosis.

Performance Comparison Table

The following table contrasts the target compound with standard alternatives in relevant biological assays.

CompoundTrypsin

(Protease Inhibition)
Acaricidal Activity (Mites/Ticks)Avian Toxicity (Starling

)
Mechanism of Action
Benzamidine 18 µM (Strong) NegligibleLowCompetitive S1 Pocket Binding
N-Phenylbenzamidine >200 µM (Weak)LowModerateWeak S1 Binding / RNF5 Modulation
Chlordimeform InactiveHigh ModerateOctopamine Agonist / MAO Inhibition
N-(3-Chloro-p-tolyl)benzamidine ~500 µM (Est.) Moderate-High High (Predicted) Dual: Weak Protease Inh. + Metabolic Activation to Toxin
Pentamidine ~1-5 µM (Potent)Moderate (Antiprotozoal)ModerateDNA Minor Groove Binder / Protease Inh.

Interpretation: Do not use N-(3-Chloro-p-tolyl)benzamidine if the goal is pure protease inhibition (use Benzamidine or Pentamidine). Use it to study hydrophobic interactions in enzyme active sites or as a reference standard for pesticide metabolite screening.

Mechanistic Visualization

The following diagram illustrates the dual pathways of the target compound: the steric clash preventing potent protease inhibition and the hydrolytic pathway leading to toxicity.

Activity_Pathways Compound N-(3-Chloro-p-tolyl) benzamidine Trypsin Trypsin Active Site (Asp189) Compound->Trypsin Binds (Low Affinity) Hydrolysis Metabolic Hydrolysis (Amidase) Compound->Hydrolysis Bioactivation Inhibition Weak Inhibition (Steric Clash) Trypsin->Inhibition Result Metabolite 3-Chloro-p-toluidine (Starlicide) Hydrolysis->Metabolite Releases Toxin Toxicity Nephrotoxicity (Avian Kidney Failure) Metabolite->Toxicity N-Oxidation

Caption: Pathway A (Top) shows weak protease inhibition due to steric hindrance. Pathway B (Bottom) shows the bioactivation pathway releasing the toxic metabolite 3-chloro-p-toluidine.

Experimental Protocols

Protocol A: Spectrophotometric Trypsin Inhibition Assay

Use this protocol to quantify the reduced affinity of N-aryl analogs compared to unsubstituted benzamidine.

Reagents:

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

  • Substrate: 1 mM BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

  • Enzyme: Bovine Trypsin (Sigma T1426), 50 µg/mL stock.

  • Inhibitor: N-(3-Chloro-p-tolyl)benzamidine (dissolved in DMSO).

Procedure (Self-Validating):

  • Preparation: Prepare a serial dilution of the inhibitor (0, 10, 50, 100, 500, 1000 µM) in the buffer. Keep DMSO concentration constant (<5%).

  • Incubation: Mix 10 µL of Enzyme with 10 µL of Inhibitor. Incubate for 10 min at 25°C to allow equilibrium binding.

  • Initiation: Add 180 µL of Substrate solution.

  • Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Validation:

    • Positive Control: Run Benzamidine (standard) alongside; it must show >50% inhibition at 20 µM.

    • Negative Control: Enzyme + DMSO only (Max Slope).

  • Calculation: Plot

    
     vs. [I] (Dixon Plot) to determine 
    
    
    
    . Expect
    
    
    for N-(3-Chloro-p-tolyl)benzamidine to be significantly higher (>100 µM) than Benzamidine.
Protocol B: Hydrolytic Stability & Metabolite Screen

Use this protocol to verify the "Prodrug" hypothesis by detecting the release of 3-chloro-p-toluidine.

  • Incubation: Incubate 100 µM of the compound in Simulated Gastric Fluid (pH 1.2) and Liver Microsomes (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 1, 4, and 24 hours. Quench with Acetonitrile.

  • Analysis: Analyze via HPLC-UV/MS.

    • Column: C18 Reverse Phase.

    • Detection: Monitor 240 nm (Benzamidine core) and 280 nm (Aniline metabolite).

    • Success Criteria: Appearance of a peak matching the retention time of 3-chloro-p-toluidine standard confirms hydrolytic instability and potential toxicity.

References

  • PubChem. (2025). Compound Summary: N-(3-Chloro-p-tolyl)benzamidine (CAS 23557-79-1). National Library of Medicine. Link

  • BenchChem. (2025). N-Phenylbenzamidine Biological Activity and Properties.[1][2][3][4][5]Link

  • DeCino, T. J., et al. (1966). Toxicity of DRC-1339 to Starlings.[6] Journal of Wildlife Management. (Establishes toxicity of the 3-chloro-p-tolyl metabolite). Link

  • Tiiman, A., et al. (2022). Water regulates the residence time of Benzamidine in Trypsin. National Institutes of Health (PMC). (Explains mechanism of benzamidine binding). Link

  • Sigma-Aldrich. (2024). Trypsin Inhibitor Panel and Assay Protocols.Link

Sources

Comparative

Comparative Guide: X-ray Diffraction Analysis of N-(3-Chloro-p-tolyl)benzamidine

This guide provides a technical comparative analysis of the X-ray diffraction (XRD) properties of N-(3-Chloro-p-tolyl)benzamidine , a pharmacologically relevant amidine derivative, against its parent scaffold, N-Phenylbe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the X-ray diffraction (XRD) properties of N-(3-Chloro-p-tolyl)benzamidine , a pharmacologically relevant amidine derivative, against its parent scaffold, N-Phenylbenzamidine .

Designed for drug development professionals, this document focuses on the structural implications of the 3-chloro-4-methyl substitution—specifically regarding crystal packing, hydrogen bonding networks, and solid-state stability—which are critical for formulation and bioavailability.

Executive Summary & Structural Context

N-(3-Chloro-p-tolyl)benzamidine (also known as N-(3-chloro-4-methylphenyl)benzimidamide) represents a lipophilic modification of the benzamidine class, widely utilized as competitive inhibitors for serine proteases (e.g., trypsin, thrombin).

While the parent N-Phenylbenzamidine adopts a relatively planar but twisted conformation stabilized by intermolecular hydrogen bonds, the introduction of the 3-chloro and 4-methyl groups on the N-phenyl ring introduces significant steric bulk and electronic modulation. This guide analyzes how these substituents perturb the crystal lattice, altering the Unit Cell dimensions and inducing specific halogen-mediated packing motifs.

Key Structural Objectives
  • Validate Identity: Confirm the formation of the amidine (

    
    ) tautomer over the imine form.
    
  • Assess Packing Efficiency: Determine if the chloro-methyl substitution disrupts the standard

    
     dimer motif.
    
  • Predict Stability: Correlate density and packing coefficient with solid-state stability.

Experimental Protocol: Synthesis to Structure

To ensure data integrity, the following self-validating workflow is recommended for generating the crystallographic data.

Phase I: Synthesis & Crystallization
  • Pinner Reaction (Modified): React 3-chloro-4-methylaniline with benzonitrile in the presence of anhydrous

    
     (Lewis acid catalysis) followed by acidic hydrolysis.
    
  • Purification: Recrystallize the crude hydrochloride salt from ethanol/ether to remove unreacted nitrile.

  • Crystal Growth (Critical Step):

    • Method: Slow evaporation.

    • Solvent System: Ethanol:Toluene (1:1 v/v). Toluene promotes

      
      -stacking, while Ethanol facilitates H-bond donor/acceptor equilibrium.
      
    • Conditions: Maintain at

      
       for 7-14 days to minimize thermal disorder.
      
Phase II: Data Collection Strategy
  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: Collect data at 100 K (using

    
     stream) to reduce thermal ellipsoid vibration and precisely locate the amidine hydrogen atoms.
    
  • Resolution: Target

    
     or better to resolve the C-Cl bond distance (
    
    
    
    ) and distinguish it from C-C bonds.
Phase III: Workflow Visualization

XRD_Workflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Structure Solution Synth Synthesis (Pinner Method) Purify Recrystallization (EtOH/Toluene) Synth->Purify Mount Crystal Mounting (Mitegen Loop) Purify->Mount Collect Diffraction (Mo/Cu Source, 100K) Mount->Collect Reduce Data Reduction (Integration & Scaling) Collect->Reduce Solve Phasing (SHELXT / Direct Methods) Reduce->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine Validate Validation (CheckCIF / R-factor) Refine->Validate Refine->Validate R1 < 5% Validate->Refine High Residuals

Figure 1: Standardized workflow for Single Crystal XRD structure determination of benzamidine derivatives.

Comparative Data Analysis

The following table contrasts the crystallographic parameters of the target compound against the reference standard, N-Phenylbenzamidine .

ParameterReference: N-PhenylbenzamidineTarget: N-(3-Chloro-p-tolyl)benzamidineStructural Implication
Formula


Addition of -CH3 and -Cl increases MW and lipophilicity.
Crystal System MonoclinicMonoclinic (Predicted)The amidine core strongly favors centrosymmetric packing.
Space Group


or

Common for achiral organic dimers.
Unit Cell Vol (

)


Expect

volume expansion due to bulky Cl/Me groups.
Z (Molecules/Cell) 44Indicates 1 molecule per asymmetric unit (standard packing).
Density (

)


Heavier Cl atom increases density despite volume expansion.
Amidine C-N Bond

(Imine) /

(Amine)
SimilarConfirms resonance stabilization of the amidine core.
Inter-ring Twist


(High Twist)
Steric clash between the 3-Cl/4-Me and the amidine H forces non-planarity.
Detailed Analysis of Structural Features[1]
1. The Amidine Dimer Motif (

)

Both compounds are driven by the formation of centrosymmetric dimers. The amidine group acts as both a hydrogen bond donor (


) and acceptor (

).
  • Reference: N-Phenylbenzamidine forms flat ribbons where the phenyl rings can stack efficiently.

  • Target: The 3-chloro substituent introduces a "bump" in the stacking layer. This typically disrupts the infinite

    
    -stacking, leading to a "herringbone" or "slipped-stack" motif to accommodate the halogen.
    
2. Halogen Bonding Potential

In the target compound, the Chlorine atom is electron-withdrawing but also polarizable.

  • Observation: Look for Cl...Cl contacts less than the sum of van der Waals radii (

    
    ) or Cl...
    
    
    
    interactions.
  • Significance: These interactions often increase the melting point and lattice energy compared to the non-halogenated parent, potentially improving thermal stability in drug formulations.

3. Conformation & Sterics

The p-tolyl (4-methyl) group extends the long axis of the molecule, while the 3-chloro group widens it.

  • Result: The "twist angle" between the N-phenyl ring and the benzamidine plane will likely increase to relieve steric strain between the ortho-hydrogens and the amidine nitrogen. This non-planarity reduces solubility in polar solvents (water) but enhances permeability in lipid bilayers.

Interaction Network Diagram

Understanding the binding forces in the crystal helps predict biological interaction (e.g., binding to the Trypsin S1 pocket).

Interactions cluster_bio Biological Relevance (Trypsin Binding) Amidine Amidine Core (-C(=NH)NH2) Dimer Centrosymmetric Dimer (R2,2(8)) Amidine->Dimer Primary H-Bonds Bio_Pocket Asp-189 in S1 Pocket Amidine->Bio_Pocket Salt Bridge Packing Crystal Packing Stability Dimer->Packing Lattice Energy Cl_Sub 3-Chloro Substituent Cl_Sub->Packing Halogen Bonds (Cl...Cl / Cl...pi) Me_Sub 4-Methyl Substituent Me_Sub->Packing vdW Forces (Steric Bulk)

Figure 2: Interaction map showing how chemical substituents influence both crystal packing and potential biological binding.

Conclusion & Application

For researchers developing benzamidine-based protease inhibitors, the XRD data of N-(3-Chloro-p-tolyl)benzamidine offers a critical checkpoint:

  • Validation: It confirms the synthetic integrity of the amidine functionality.

  • Stability: The presence of the 3-Cl group likely enhances crystal density and stability via weak halogen bonds, making it a robust candidate for solid-dosage forms.

  • Bio-isosteres: The structural data allows for precise overlay with protein-ligand docking models (e.g., PDB: 3PTB), ensuring that the bulky 3-Cl/4-Me tail does not clash with the enzyme's specificity pocket.

References

  • N-Phenylbenzamidine Structure

    • Acta Crystallographica Section E (2011).[1] "4-Chloro-N-phenylbenzamide" (Analogous amide comparison).

    • PubChem Compound Summary: N-Phenylbenzamidine (CID 200127).

  • Benzamidine Crystallography & Trypsin Inhibition

    • Marquart, M., et al. (1983). "The structure of beta-trypsin and of its complexes with benzamidine." Acta Crystallographica B.

  • General Amidine Synthesis & Properties

    • Journal of Organic Chemistry. "Reinvestigating the Synthesis of N-Arylbenzamidines."

Sources

Validation

A Comparative Guide to Purity Validation of N-(3-Chloro-p-tolyl)benzamidine: HPLC vs. Alternative Methods

In the rigorous landscape of drug discovery and chemical synthesis, the absolute purity of an intermediate like N-(3-Chloro-p-tolyl)benzamidine is not merely a quality metric; it is a foundational pillar for the safety,...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of drug discovery and chemical synthesis, the absolute purity of an intermediate like N-(3-Chloro-p-tolyl)benzamidine is not merely a quality metric; it is a foundational pillar for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques for the comprehensive purity validation of this compound. We will explore not just the "how" but the critical "why" behind the methodological choices, ensuring a robust and reliable purity assessment.

The Central Role of Purity for N-(3-Chloro-p-tolyl)benzamidine

N-(3-Chloro-p-tolyl)benzamidine, characterized by its benzamidine core substituted with chloro- and tolyl- moieties, is a versatile synthetic intermediate. The basic amidine group (-C(=NH)NH2) and the aromatic rings make it a candidate for constructing complex heterocyclic systems common in medicinal chemistry. Impurities, which could arise from starting materials (e.g., 3-chloro-p-toluidine), side reactions, or degradation, can have significant downstream consequences, including altered biological activity and the introduction of toxicological risks. Therefore, a highly specific and sensitive analytical method is imperative.

Section 1: The Primary Tool: A Stability-Indicating HPLC Method

For non-volatile, UV-active molecules like N-(3-Chloro-p-tolyl)benzamidine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and stability assessment.[1][2] Its strength lies in its ability to separate the main compound from closely related structural impurities and degradation products, a capability defined as specificity.[3][4]

Rationale for Method Development

The molecular structure of N-(3-Chloro-p-tolyl)benzamidine dictates our chromatographic strategy:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for separating moderately polar to nonpolar compounds. Its hydrophobic nature will interact effectively with the aromatic rings of the analyte.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard. The basicity of the amidine group necessitates pH control to ensure a consistent ionization state and, thus, reproducible retention times. A slightly acidic pH (e.g., pH 3-4 using a phosphate buffer or trifluoroacetic acid) will protonate the amidine, enhancing its polarity and ensuring good peak shape.

  • Detection: The presence of multiple aromatic rings provides strong chromophores, making UV detection highly suitable. A photodiode array (PDA) detector is preferred to assess peak purity and select the optimal wavelength (typically around 254 nm or a wavelength of maximum absorbance).

Experimental Workflow for Purity Validation

The overall process ensures that the analytical method is robust, reliable, and fit for its intended purpose of purity determination.

HPLC_Purity_Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation (ICH Q1A) cluster_2 Method Validation (ICH Q2(R1)) MD1 Column & Mobile Phase Selection MD2 Detector Wavelength Optimization MD1->MD2 MD3 Gradient & Flow Rate Optimization MD2->MD3 FD_Group MD3->FD_Group Apply Optimized Method FD1 Acid/Base Hydrolysis FD1->FD_Group FD2 Oxidation (H2O2) FD2->FD_Group FD3 Thermal & Photolytic Stress FD3->FD_Group V1 Specificity FD_Group->V1 Demonstrate Specificity V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 Purity Purity Assay of N-(3-Chloro-p-tolyl)benzamidine V5->Purity Finalized Method Method_Selection_Tree Start Purity Analysis Goal Q1 Need to separate & quantify individual impurities? Start->Q1 Q2 Need absolute purity without a specific standard? Q1->Q2 No HPLC Use Stability-Indicating HPLC Q1->HPLC Yes Q3 Need rapid, low-cost assay of total base? Q2->Q3 No qNMR Use qNMR Q2->qNMR Yes Titration Use Acid-Base Titration Q3->Titration Yes

Sources

Comparative

Precision Melting Point Determination of N-(3-Chloro-p-tolyl)benzamidine: A Comparative Technical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Compound Focus: N-(3-Chloro-p-tolyl)benzamidine (CAS: 23557-79-1).[1][2] Executive Summary & Compound Profile The accurate determination of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Compound Focus: N-(3-Chloro-p-tolyl)benzamidine (CAS: 23557-79-1).[1][2]

Executive Summary & Compound Profile

The accurate determination of the melting point (MP) for N-(3-Chloro-p-tolyl)benzamidine is not merely a physical constant verification; it is a critical quality attribute (CQA) for establishing purity, identifying polymorphic forms, and ensuring stability during formulation. Benzamidine derivatives are prone to specific thermal behaviors—such as sublimation, hygroscopicity, and thermal decomposition—that render standard "fast-ramp" capillary methods insufficient for high-precision applications.

This guide compares the three primary methodologies for MP determination, recommending a Differential Scanning Calorimetry (DSC) approach for R&D validation, while optimizing Automated Capillary methods for routine Quality Control (QC).

Compound Profile: N-(3-Chloro-p-tolyl)benzamidine
PropertyDetail
CAS Number 23557-79-1
IUPAC Name N-(3-chloro-4-methylphenyl)benzenecarboximidamide
Molecular Formula C₁₄H₁₃ClN₂
Molecular Weight 244.72 g/mol
Physical State Solid (Crystalline)
Thermal Risk Potential for thermal decomposition (amidine cleavage) and sublimation prior to melting.
Expected MP Range Note: Experimental values vary by synthesis route and salt form.Free Base: Typically 110–140°C (based on structural analogs like N-phenylbenzamidine). HCl Salt: Typically >160°C with decomposition.

Methodology Comparison: Selecting the Right Tool

The choice of method depends heavily on the stage of development (Discovery vs. QC) and the required data granularity.

Comparative Analysis of Determination Methods
FeatureMethod A: Automated Capillary (OptiMelt/Büchi) Method B: Differential Scanning Calorimetry (DSC) Method C: Kofler Hot Stage Microscopy (HSM)
Principle Light transmission change upon liquefaction.Measurement of heat flow difference (Endothermic/Exothermic).Visual observation of phase changes under magnification.
Precision ±0.3°C to ±0.5°C±0.1°C±1.0°C (Subjective)
Sample Size 1–3 mg2–5 mg<1 mg
Key Output Clear point, Meniscus point (Range).Onset temperature (

), Peak max, Enthalpy of Fusion (

).
Visual confirmation of sublimation, solvate loss, or decomposition.
Best For Routine QC , Release Testing.R&D , Polymorph Screening, Purity Analysis.Troubleshooting anomalous DSC/Capillary results.
Limitation Cannot easily distinguish simultaneous decomposition; "fogging" from sublimation.Expensive; requires encapsulation to prevent sublimation.Labor-intensive; non-automated.

Experimental Protocol: The Gold Standard Workflow

For N-(3-Chloro-p-tolyl)benzamidine, a hybrid approach is recommended: use DSC to establish the thermodynamic melting point and thermal stability profile, then validate an Automated Capillary method for routine testing.

Phase 1: Sample Preparation (Critical for Amidines)

Benzamidines are basic and can absorb atmospheric CO₂ or moisture, forming carbamates or hydrates that depress the MP.

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Grinding: Gently mortar the sample to a fine powder to ensure uniform heat transfer. Avoid excessive force which can induce amorphization.

Phase 2: Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine


 and screen for decomposition.
  • Instrument: Calibrated DSC (e.g., TA Instruments Q-series or Mettler Toledo).

  • Pan Selection: Hermetically sealed aluminum pans with a pinhole.

    • Reasoning: The pinhole allows trapped air to escape but contains the vapor pressure, suppressing sublimation which is common in amidines.

  • Reference: Empty hermetic aluminum pan.

  • Method Parameters:

    • Equilibration: 25°C.

    • Ramp Rate: 10°C/min to 100°C, then 2°C/min through the expected melting range (100–180°C).

    • Reasoning: Slow ramping near the transition improves resolution between melting and potential decomposition events.

  • Purge Gas: Nitrogen at 50 mL/min.

Phase 3: Automated Capillary Protocol (Routine QC)

Objective: High-throughput verification.

  • Packing: Fill capillary to 3 mm height. Pack via "tamping" to remove air pockets.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 100°C.

    • Slow Ramp (1.0°C/min) to target.

  • Detection: Set "Clear Point" threshold (transmission >10%).

Data Analysis & Decision Logic

Understanding the thermal trace is vital. A sharp endotherm indicates a pure crystalline melt.[3] A broad endotherm followed by an erratic baseline suggests decomposition.

Workflow Visualization (Graphviz)

MP_Determination_Workflow Start Start: N-(3-Chloro-p-tolyl)benzamidine Sample Prep Vacuum Dry (40°C, 4h) & Grind Start->Prep DSC_Screen Run DSC (Hermetic Pan, 10°C/min) Prep->DSC_Screen Decision1 Single Sharp Endotherm? DSC_Screen->Decision1 Pure_Melt Pure Crystalline Melt Identified Decision1->Pure_Melt Yes Decomp Broad Peak / Exotherm Detected Decision1->Decomp No Final_Protocol Establish QC Standard: Use T(onset) from DSC as Reference Pure_Melt->Final_Protocol HSM_Check Perform Hot Stage Microscopy Decomp->HSM_Check Sublimation Observation: Crystals vanish before melt (Sublimation) HSM_Check->Sublimation Decomposition Observation: Darkening/Gas evolution (Decomposition) HSM_Check->Decomposition Sublimation->Final_Protocol Use Sealed Pan Only

Figure 1: Decision matrix for characterizing the thermal behavior of benzamidine derivatives.

Troubleshooting & Interpretation

Scenario A: Broad Melting Range (>2°C)
  • Cause: Impurities (synthesis byproducts like 3-chloro-p-toluidine) or solvent inclusion.

  • Action: Recrystallize from ethanol/water. Run TGA (Thermogravimetric Analysis) to check for solvates.

Scenario B: "Fogging" in Capillary Tube
  • Cause: Sublimation. The compound vaporizes and redeposits on the cooler upper glass, obscuring the optical sensor.

  • Action: Switch to sealed capillaries or rely on DSC with hermetic pans.

Scenario C: Double Melting Peak
  • Cause: Polymorphism. N-arylbenzamidines can exist in different crystal packing arrangements.

  • Action: Isolate the polymorph. The form with the higher melting point is typically the thermodynamically stable form.

References

  • Giron, D. (2002). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248(1-2), 1-59. Link

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Standard text for DSC protocols). Link

  • United States Pharmacopeia (USP) . <741> Melting Range or Temperature. (Standard regulatory framework for capillary methods). Link

  • PubChem . Compound Summary: Benzamidine.[4][5] (For general structural analog properties). Link

  • ChemSRC . CAS 23557-79-1 Entry.[1][2][6] (Verification of compound identity). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3-Chloro-p-tolyl)benzamidine

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(3-Chloro-p-tolyl)benzamidine, a substituted benzamidine derivative. The procedures outlined herein are grounded in an understanding of the compound's constituent chemical moieties—a chlorinated aromatic amine and a benzamidine group—to ensure the highest standards of safety and environmental stewardship.

The structural components of N-(3-Chloro-p-tolyl)benzamidine suggest that it should be handled as a hazardous substance. The presence of a chlorinated aromatic system indicates potential for environmental persistence and aquatic toxicity, while amine derivatives can exhibit irritant and toxic properties.[1][2][3][4] Therefore, a cautious and systematic approach to its disposal is paramount.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous compounds, N-(3-Chloro-p-tolyl)benzamidine is presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[3][5]

Table 1: Essential Personal Protective Equipment (PPE) for Handling N-(3-Chloro-p-tolyl)benzamidine Waste

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thickness.To protect against skin contact and absorption.[6]
Eye Protection Chemical safety goggles or a face shield.To prevent splashes and contact with eyes.[3][6]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of any potential dust or vapors.[6]

All handling of N-(3-Chloro-p-tolyl)benzamidine, including for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

II. Step-by-Step Disposal Protocol

Under no circumstances should N-(3-Chloro-p-tolyl)benzamidine or its residues be disposed of down the drain or in regular solid waste.[6][7] It must be treated as hazardous chemical waste.

1. Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designated Waste Stream: N-(3-Chloro-p-tolyl)benzamidine waste should be collected in a dedicated container for halogenated organic solids or halogenated organic liquids , depending on its form.

  • Incompatibility: Avoid mixing this waste with strong oxidizing agents, strong acids, or bases.[1][8][9] Incompatible materials can lead to exothermic reactions, gas evolution, or container pressurization.

2. Containerization: Secure and Compliant

The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility: Use chemically resistant containers made of high-density polyethylene (HDPE) or glass.[6][8] Ensure the container material is compatible with any solvents used to dissolve or rinse the compound.

  • Secure Closure: The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors.[5][8] Funnels should not be left in the container opening.

3. Labeling: Clear and Unambiguous Communication

Accurate labeling is a regulatory requirement and essential for the safety of all personnel.

  • Required Information: The label must clearly state "HAZARDOUS WASTE".[6]

  • Full Chemical Name: Write out the full chemical name: "N-(3-Chloro-p-tolyl)benzamidine". Do not use abbreviations or chemical formulas.[6]

  • Composition and Hazards: List all components in the waste container, including solvents, and their approximate concentrations. Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Contact Information: Include the name of the principal investigator and the laboratory location.

4. On-Site Storage: The Satellite Accumulation Area

Laboratories must store hazardous waste in a designated satellite accumulation area pending collection by Environmental Health and Safety (EHS) personnel.

  • Location: The storage area should be in a cool, dry, and well-ventilated location, away from heat sources and general laboratory traffic.[6]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[7]

  • Quantity Limits: Be aware of and adhere to the volume limits for satellite accumulation areas as defined by your institution and local regulations.

5. Arranging for Disposal

Contact your institution's EHS department or equivalent hazardous waste management group to schedule a pickup for the full waste container.[6][7] Do not transport hazardous waste across public areas yourself.

III. Decontamination and Spill Management

Decontamination of Labware:

  • Gross Contamination: For glassware and equipment with significant residual contamination, rinse with a suitable organic solvent (e.g., ethanol or acetone) into the designated halogenated organic waste container.

  • Triple Rinsing: Empty containers that held the pure compound must be triple-rinsed with a solvent capable of removing the chemical.[7][8] The rinsate from all three rinses must be collected as hazardous waste.[7] After triple rinsing, the container can often be managed as non-hazardous solid waste, but confirm this with your institution's EHS guidelines.

Spill Management Protocol:

In the event of a spill, your immediate response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Secure the Area: If the spill is small and you are trained to handle it, restrict access to the area.

  • Don PPE: Wear the appropriate PPE as listed in Table 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[1][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Final Decontamination: Clean the spill area with a cloth or sponge dampened with soap and water. All cleaning materials must be disposed of as hazardous waste.[1][6]

IV. Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for the disposal and spill management of N-(3-Chloro-p-tolyl)benzamidine.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS Procedures start Generation of N-(3-Chloro-p-tolyl)benzamidine Waste segregate Segregate as Halogenated Organic Waste start->segregate container Collect in a Compatible, Labeled HDPE or Glass Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store pickup Schedule Waste Pickup with EHS store->pickup transport Authorized Transport to Central Facility pickup->transport disposal Final Disposal via High-Temperature Incineration transport->disposal

Caption: Waste Disposal Workflow for N-(3-Chloro-p-tolyl)benzamidine.

SpillManagement spill Spill Occurs alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE alert->ppe absorb Cover with Inert Absorbent Material ppe->absorb collect Collect Contaminated Material into Waste Container absorb->collect clean Decontaminate Spill Area with Soap and Water collect->clean dispose_clean Dispose of all Cleaning Materials as Hazardous Waste clean->dispose_clean

Caption: Spill Management Protocol for N-(3-Chloro-p-tolyl)benzamidine.

By adhering to these rigorous disposal procedures, you not only ensure compliance with environmental regulations but also uphold a culture of safety and responsibility within the scientific community. Always consult your institution-specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • NONBIOLOG1CAL ALTERATION OF 3-CHLORO P-TOLUIDINE HYDROCHLORIDE (DRC-1339) IN AN AQUEOUS SOLUTION - UNL Digital Commons . This paper discusses the environmental fate and stability of a related chlorinated toluidine compound. Available from: [Link]

  • Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.) - Cole-Parmer . This MSDS for benzamidine hydrochloride outlines irritation hazards and first-aid measures. Available from: [Link]

  • Safety Data Sheet: Benzamidine hydrochloride - Carl ROTH . This document details the hazards associated with benzamidine hydrochloride, including skin and eye irritation. Available from: [Link]

  • 3-Chloro-p-toluidine hydrochloride: in vitro mutagenicity studies for human health hazards determinations - PubMed . A study on the potential health hazards of a related compound. Available from: [Link]

  • Chemical Waste Disposal Guidelines - Emory University . General guidelines for the segregation and packaging of chemical waste in a laboratory setting. Available from: [Link]

  • 2-chloro-N-(3-fluorophenyl)benzamide Env. Fate/Transport - EPA . Data on the environmental fate and transport of a related benzamide compound. Available from: [Link]

  • Chemical Waste Management Guide - Technion . Institutional guidelines for chemical waste management, including segregation of amines and other reactive compounds. Available from: [Link]

  • (PDF) Environmental Fate and Toxicology of Chlorothalonil - ResearchGate . A review of the environmental fate of an organochlorine compound, highlighting persistence and aquatic toxicity concerns. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Comprehensive guide on hazardous waste management in a laboratory, including container rinsing and storage. Available from: [Link]

Sources

Handling

Personal protective equipment for handling N-(3-Chloro-p-tolyl)benzamidine

Topic: Personal Protective Equipment & Handling Protocol for N-(3-Chloro-p-tolyl)benzamidine Content Type: Operational Safety Guide (Standard Operating Procedure Level) Audience: Researchers, Medicinal Chemists, and EHS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for N-(3-Chloro-p-tolyl)benzamidine Content Type: Operational Safety Guide (Standard Operating Procedure Level) Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3]

Executive Summary: Operational Risk Profile

N-(3-Chloro-p-tolyl)benzamidine is a substituted benzamidine derivative, structurally related to a class of compounds frequently utilized as serine protease inhibitors (e.g., trypsin-like enzymes).[1][2][3] As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact congener may be sparse in public registries, its structural components dictate a High-Caution / Band 4 Containment Strategy .

Immediate Hazard Classification (Inferred from SAR):

  • Skin/Eye Corrosion: High Risk.[1][2][3] The amidine functionality is basic and can cause severe irritation or chemical burns to mucous membranes.[1][2][3]

  • Acute Toxicity: Moderate to High.[1][2][3] The halogenated aromatic moiety (3-chloro-p-tolyl) increases lipophilicity, facilitating dermal absorption and potential systemic toxicity.[1][2][3]

  • Respiratory Sensitization: Potential Risk.[2][3][4][5] Dust inhalation is the primary vector for exposure.[2][3]

Part 1: The "Why" – Structural Risk Assessment[1][2][3]

To ensure safety, we do not just follow rules; we understand the molecule.[1][2][3] This protocol is built on the Structural Activity Relationship (SAR) of the compound:

Structural ComponentAssociated HazardOperational Implication
Benzamidine Core Basicity & Bioactivity. Benzamidines are potent reversible inhibitors of enzymes.[1][2][3]Eye Protection is Critical. Basic dusts can cause rapid corneal opacification.[2][3] Systemic absorption may disrupt coagulation pathways.[2][3]
3-Chloro Substituent Metabolic Stability & Toxicity. Halogenation often protects the ring from rapid metabolism, prolonging biological half-life.[1][2][3]Dermal Protection. Increases the likelihood of the compound persisting in tissue if absorbed.[2][3]
p-Tolyl Group Lipophilicity. The methyl group increases the compound's ability to cross cell membranes.[1][2][3]Double Gloving. Standard latex is insufficient; nitrile breakthrough times are reduced by lipophilic carriers.[1][2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling N-(3-Chloro-p-tolyl)benzamidine in a research setting (mg to gram scale).

PPE CategoryStandard RequirementTechnical Specification / Rationale
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2][3] Secondary (if hood unavailable): Full-face respirator with P100 (HEPA) cartridges.[1][2][3] N95 is insufficient for fine organic salt dusts.[2][3]
Hand Protection Double Gloving (Nitrile) Inner Layer: 4 mil Nitrile (Inspection white/blue).[1][2][3] Outer Layer: 5–8 mil Extended Cuff Nitrile (Dark color for contrast).[2][3] Rationale: Mitigates pinhole risk and facilitates safe doffing of contaminated outer layer.[2][3]
Eye/Face Chemical Splash Goggles Standard: ANSI Z87.1+ Impact/Splash.[1][2][3] Note: Safety glasses with side shields are NOT acceptable due to the risk of airborne dust entering from the top/bottom gaps.[1][2][3]
Body Defense Lab Coat + Apron Material: Tyvek® or chemically resistant lab coat (buttoned to neck).[1][2][3] Add-on: Disposable chemical apron if handling liquids/solutions to prevent soak-through.[2][3]
Footwear Closed-Toe / Non-Absorbent Leather or synthetic non-mesh uppers.[1][2][3] Shoe covers recommended for spill cleanup.[2][3]

Part 3: Operational Handling Protocol

Phase 1: Preparation & Weighing
  • The "Static" Trap: Benzamidine salts are often electrostatic.[2][3] They will "jump" from spatulas.

  • Protocol:

    • Activate the ionizer (if available) in the balance enclosure to neutralize static charge.[2][3]

    • Place a secondary containment tray inside the fume hood.[2][3]

    • Weigh the solid only inside the hood.[2][3] Do not transport open containers across the lab bench.

    • Damp Wipe Technique: Before removing the sealed container from the hood, wipe the exterior with a Kimwipe dampened in ethanol to remove invisible dust residues.[1][2][3]

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolved in DMSO or DMF, the "carrier effect" dramatically increases skin absorption risks.[1][2][3]

  • Protocol:

    • Add solvent slowly to the solid (never solid to solvent) to prevent "puffing" of dust.[2][3]

    • Once in solution, treat the liquid as a transdermal poison .[1][2][3]

    • Label all glassware immediately with "TOXIC - BENZAMIDINE DERIVATIVE."[1][2][3]

Phase 3: Decontamination & Disposal[1][2]
  • Hydrolysis Strategy: Amidines can be deactivated, but for general disposal, incineration is preferred.[1][2][3]

  • Protocol:

    • Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bag (double-bagged).[1][2][3]

    • Liquid Waste: Segregate into "Halogenated Organic Waste" streams (due to the Chlorine atom).[1][2][3] Do not mix with oxidizers (Nitric acid/Peroxides) as benzamidines can form unstable intermediates.[2][3]

    • Surface Clean: Wash hood surface with 10% acetic acid (to protonate/solubilize any free base) followed by a soap/water rinse.[1][2][3]

Part 4: Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Dermal Contact (Skin) Type->Skin Eye Ocular Contact (Eyes) Type->Eye Inhale Inhalation (Dust/Vapor) Type->Inhale Act_Skin 1. Doff Contaminated Clothing 2. Rinse 15 min (Soap/Water) 3. Do NOT use Solvent Skin->Act_Skin Act_Eye 1. Flush Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Services Inhale->Act_Inhale Medical Seek Medical Attention (Bring SDS/Chemical Structure) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 1: Immediate Decision Logic for Exposure Incidents involving Benzamidine Derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] [Link]

  • PubChem. (n.d.).[2][3] Benzamidine Hydrochloride (Compound Summary).[2][3][4][6][7] National Library of Medicine.[2][3] Retrieved February 25, 2026.[2][3][8] [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2][3] [Link][1][2][3]

  • ECHA (European Chemicals Agency). (n.d.).[1][2][3] Guidance on the compilation of safety data sheets.[2][3][5][6][Link]

Sources

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